Flutamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O3/c1-6(2)10(17)15-7-3-4-9(16(18)19)8(5-7)11(12,13)14/h3-6H,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXKFYHWDHIYRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7032004 | |
| Record name | Flutamide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Flutamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014642 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
>41.4 [ug/mL] (The mean of the results at pH 7.4), 5.66e-03 g/L | |
| Record name | SID49675006 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Flutamide | |
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| Record name | Flutamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014642 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13311-84-7 | |
| Record name | Flutamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13311-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Flutamide [USAN:USP:INN:BAN] | |
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| Record name | Flutamide | |
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| Record name | flutamide | |
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| Record name | Flutamide | |
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| Record name | Flutamide | |
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| Record name | FLUTAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76W6J0943E | |
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| Record name | Flutamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014642 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
111.5-112.5, 111 - 113 °C | |
| Record name | Flutamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00499 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Flutamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014642 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Flutamide's Mechanism of Action in Prostate Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutamide is a non-steroidal antiandrogen (NSAA) that has been a cornerstone in the management of prostate cancer for decades. As a competitive antagonist of the androgen receptor (AR), it plays a crucial role in androgen deprivation therapy (ADT) by directly counteracting the proliferative signals mediated by androgens. This technical guide provides an in-depth exploration of the molecular mechanisms underlying flutamide's action in prostate cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism of Action
Flutamide is a prodrug that is rapidly and extensively metabolized in the liver to its active form, hydroxyflutamide.[1][2] Hydroxyflutamide is a more potent competitive inhibitor of the androgen receptor (AR) than its parent compound.[1] The primary mechanism of action involves the binding of hydroxyflutamide to the ligand-binding domain (LBD) of the AR, thereby preventing the binding of endogenous androgens such as testosterone and its more potent metabolite, dihydrotestosterone (DHT).[3]
This competitive antagonism has several downstream consequences:
-
Inhibition of AR Transactivation: By binding to the AR, hydroxyflutamide prevents the conformational changes necessary for the receptor's activation. This inhibits the dissociation of heat shock proteins (HSPs), dimerization, and subsequent translocation of the AR from the cytoplasm to the nucleus.[2]
-
Blockade of DNA Binding: The inactive flutamide-bound AR complex is unable to bind to androgen response elements (AREs) in the promoter and enhancer regions of target genes.
-
Suppression of Androgen-Regulated Gene Expression: Consequently, the transcription of androgen-dependent genes that are critical for prostate cancer cell growth, survival, and proliferation is suppressed. A key example is the down-regulation of Prostate-Specific Antigen (PSA) gene expression.
Quantitative Data
The following tables summarize key quantitative data related to the efficacy and binding affinity of flutamide and its active metabolite, hydroxyflutamide.
Table 1: In Vitro Efficacy of Flutamide and Hydroxyflutamide in Prostate Cancer Cell Lines
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| Flutamide | LNCaP | MTT Assay | IC50 (48h) | 14.3 µM | |
| Flutamide | PC3 | MTT Assay | IC50 (48h) | 17.88 µM | |
| Flutamide | DU145 | MTT Assay | IC50 (48h) | 11.44 µM | |
| Hydroxyflutamide | LNCaP | Proliferation | IC50 | ~20 µM |
Table 2: Binding Affinity of Flutamide and Hydroxyflutamide for the Androgen Receptor
| Compound | Tissue/System | Ligand | Parameter | Value (nM) | Reference |
| Flutamide | Rat Anterior Pituitary | [3H]T | Ki | 1275 | |
| Hydroxyflutamide | Rat Anterior Pituitary | [3H]T | Ki | 55 | |
| Flutamide | Rat Ventral Prostate | [3H]R1881 | Ki | 1450 - 7550 | |
| Hydroxyflutamide | Rat Ventral Prostate | [3H]R1881 | Ki | 62 - 205 | |
| Hydroxyflutamide | Human Prostate | Metribolone | RBA | 0.57% | |
| Flutamide | Human Prostate | Metribolone | RBA | <0.0057% | |
| Hydroxyflutamide | Wild-Type AR | Dihydrotestosterone | Binding Free Energy | -6.07 kcal/mol | |
| Hydroxyflutamide | T877A Mutant AR | Dihydrotestosterone | Binding Free Energy | -8.42 kcal/mol |
Table 3: Clinical Efficacy of Flutamide in Prostate Cancer Patients
| Study Type | Patient Population | Treatment | Endpoint | Response Rate | Reference |
| Phase II | Hormone-Refractory (PSA recurrence) | Low-dose Flutamide (125 mg twice daily) | >50% PSA decrease | 76.5% (13/17) | |
| Second-line MAB | Relapsed after first-line MAB with bicalutamide | Flutamide (375 mg/day) | >50% PSA decrease | 38.5% (5/13) | |
| Second-line CAB | PSA failure after first-line CAB with bicalutamide | Immediate switch to Flutamide | >50% PSA decrease | 40% (8/20) | |
| Randomized Trial | Non-metastatic Castration Resistant | Flutamide | >50% PSA response | 21.2% (7/33) |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for assays commonly used to characterize the mechanism of action of antiandrogens like flutamide.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
Materials:
-
Rat ventral prostate cytosol (source of AR)
-
Radiolabeled androgen (e.g., [3H]-R1881)
-
Test compound (Flutamide/Hydroxyflutamide)
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Unlabeled androgen (for determining non-specific binding)
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Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and the unlabeled androgen in the assay buffer. The radiolabeled androgen should be diluted to a final concentration of approximately 1 nM.
-
Incubation: In microcentrifuge tubes, combine the rat prostate cytosol, radiolabeled androgen, and either the test compound, unlabeled androgen (for non-specific binding), or buffer (for total binding).
-
Equilibrium Binding: Incubate the tubes at 4°C for 18-24 hours to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Add ice-cold HAP slurry to each tube to adsorb the AR-ligand complexes. Vortex and incubate on ice for 15-20 minutes with intermittent vortexing.
-
Washing: Centrifuge the tubes and wash the HAP pellets with assay buffer to remove unbound radioligand. Repeat the wash step multiple times.
-
Quantification: Resuspend the final HAP pellet in ethanol and transfer to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay for AR Activity
This assay measures the transcriptional activity of the AR in response to androgens and antiandrogens.
Materials:
-
Prostate cancer cell line (e.g., LNCaP, which expresses endogenous AR, or PC-3/HEK293 cells co-transfected with an AR expression vector)
-
Luciferase reporter plasmid containing an androgen response element (ARE) driving the expression of the luciferase gene (e.g., pGL3-PSA-Luc).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium (e.g., RPMI 1640) with and without charcoal-stripped fetal bovine serum (CSS).
-
Test compound (Flutamide/Hydroxyflutamide) and androgen (e.g., DHT).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to attach overnight.
-
Transfection (for AR-negative cells): Co-transfect the cells with the ARE-luciferase reporter plasmid, the AR expression plasmid, and the normalization plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Hormone Deprivation: After transfection (or for LNCaP cells, after attachment), replace the medium with a medium containing CSS to remove endogenous androgens.
-
Treatment: After 24 hours of hormone deprivation, treat the cells with the test compound (flutamide) in the presence or absence of an androgen (e.g., DHT at a concentration that gives a submaximal response). Include appropriate controls (vehicle, DHT alone).
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. For antagonist activity, plot the percentage of inhibition of DHT-induced luciferase activity against the log concentration of flutamide to determine the IC50 value.
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine if the AR binds to specific DNA sequences (AREs) in the genome in the presence or absence of androgens and antiandrogens.
Materials:
-
Prostate cancer cells (e.g., LNCaP).
-
Formaldehyde for cross-linking.
-
Glycine for quenching.
-
Lysis buffers.
-
Sonicator or micrococcal nuclease for chromatin shearing.
-
Antibody specific for the androgen receptor.
-
Control IgG antibody.
-
Protein A/G magnetic beads or agarose beads.
-
Wash buffers.
-
Elution buffer.
-
Proteinase K and RNase A.
-
Reagents for DNA purification.
-
Primers for qPCR targeting known AREs (e.g., in the PSA promoter/enhancer) and a negative control region.
-
qPCR instrument and reagents.
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-AR antibody or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of a high salt concentration.
-
DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for AREs of target genes (e.g., PSA) and a control genomic region.
-
Data Analysis: Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA. Compare the enrichment of target DNA sequences with the AR antibody versus the control IgG.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of flutamide's mechanism of action.
Caption: Androgen Receptor Signaling and Flutamide's Inhibitory Action.
Caption: Workflow for Evaluating Flutamide's Anti-Androgenic Effects.
Caption: Logical Flow of Flutamide's Mechanism of Action.
Conclusion
Flutamide, through its active metabolite hydroxyflutamide, serves as a potent competitive antagonist of the androgen receptor. Its mechanism of action is well-characterized and involves the direct inhibition of androgen binding, leading to the suppression of AR-mediated gene transcription and a subsequent reduction in prostate cancer cell proliferation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and target the androgen receptor signaling axis in prostate cancer. The continued study of the nuances of flutamide's interactions with both wild-type and mutant androgen receptors will be crucial for the development of next-generation antiandrogen therapies.
References
The Core Function of 2-Hydroxyflutamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxyflutamide, the principal active metabolite of the nonsteroidal antiandrogen flutamide, plays a pivotal role in the therapeutic efficacy of its parent drug in prostate cancer treatment. This technical guide provides a comprehensive overview of the core functions of 2-hydroxyflutamide, delving into its mechanism of action, pharmacokinetics, and its intricate interactions with cellular signaling pathways. This document synthesizes quantitative data from various studies, details relevant experimental protocols, and provides visual representations of key biological processes to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Introduction
Flutamide, a first-generation nonsteroidal antiandrogen, has been a cornerstone in the management of advanced prostate cancer. However, flutamide itself is a prodrug that undergoes rapid and extensive first-pass metabolism in the liver to its active form, 2-hydroxyflutamide.[1][2] This active metabolite is primarily responsible for the antiandrogenic effects observed in patients.[3] Understanding the multifaceted functions of 2-hydroxyflutamide is therefore crucial for optimizing current therapeutic strategies and developing novel androgen receptor (AR) antagonists. This guide will explore the core functionalities of 2-hydroxyflutamide, from its direct interaction with the androgen receptor to its broader influence on cellular signaling networks.
Mechanism of Action: A Potent Androgen Receptor Antagonist
The primary mechanism of action of 2-hydroxyflutamide is its function as a competitive antagonist of the androgen receptor (AR).[4][5] By binding to the AR, 2-hydroxyflutamide prevents the binding of endogenous androgens, such as testosterone and dihydrotestosterone (DHT). This blockade inhibits the conformational changes in the AR that are necessary for its translocation to the nucleus and subsequent modulation of androgen-responsive gene expression, which is critical for the growth and survival of prostate cancer cells.
Binding Affinity and Potency
2-Hydroxyflutamide exhibits a significantly higher binding affinity for the androgen receptor compared to its parent compound, flutamide, making it a more potent antiandrogen. Several studies have quantified this interaction, providing valuable data for comparative analysis.
Data Presentation: Quantitative Analysis of Androgen Receptor Binding
| Compound | Parameter | Value | Species/System | Reference |
| 2-Hydroxyflutamide | IC50 | 700 nM | Human Androgen Receptor | |
| Bicalutamide | IC50 | ~175 nM (4-fold more potent than 2-hydroxyflutamide) | Human Androgen Receptor | |
| Flutamide | IC50 | 1.14 µM | AR-CALUX assay | |
| 2-Hydroxyflutamide | IC50 | 0.05 µM | AR-CALUX assay | |
| Bicalutamide | Receptor Affinity | 2-4 times higher than 2-hydroxyflutamide | Rat and Human Prostate AR | |
| Nilutamide | Receptor Affinity | ~2 times lower than bicalutamide | Rat and Human Prostate AR |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Pharmacokinetics of 2-Hydroxyflutamide
Following oral administration of flutamide, it is rapidly absorbed and extensively metabolized to 2-hydroxyflutamide. The pharmacokinetic profile of this active metabolite is a key determinant of the drug's overall efficacy and dosing regimen.
Data Presentation: Pharmacokinetic Parameters of 2-Hydroxyflutamide in Humans
| Parameter | Value | Condition | Reference |
| Time to Maximum Plasma Concentration (tmax) | ~2 hours (for flutamide) | Single oral dose of 250 mg or 500 mg flutamide | |
| Maximum Plasma Concentration (Cmax) | 1.3 µg/mL | After 250 mg single oral dose of flutamide | |
| Maximum Plasma Concentration (Cmax) | 2.4 µg/mL | After 500 mg single oral dose of flutamide | |
| Steady-State Concentration | 0.94 ± 0.23 µg/mL | 250 mg flutamide every 8 hours | |
| Area Under the Curve (AUC) | 11.4 µg.h/mL | After 250 mg single oral dose of flutamide | |
| Area Under the Curve (AUC) | 24.3 µg.h/mL | After 500 mg single oral dose of flutamide | |
| Elimination Half-life (T1/2) | 4.3 - 21.9 hours | Following oral administration of flutamide | |
| Elimination Half-life (T1/2) | ~8 hours | In humans | |
| Elimination Half-life (T1/2) | 9.39 ± 0.63 hours | Following a single 250 mg oral dose of flutamide |
Metabolic Pathway of Flutamide to 2-Hydroxyflutamide
The conversion of flutamide to its active metabolite, 2-hydroxyflutamide, is a critical step in its mechanism of action. This biotransformation is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.
Key Enzymes Involved
The principal enzyme responsible for the hydroxylation of flutamide to 2-hydroxyflutamide is CYP1A2 . Other cytochrome P450 isoforms, such as CYP3A4, may play a minor role in this metabolic conversion. Interestingly, 2-hydroxyflutamide itself can inhibit the metabolism of flutamide, suggesting a potential feedback mechanism.
Mandatory Visualization: Metabolic Conversion of Flutamide
Caption: Metabolic conversion of flutamide to 2-hydroxyflutamide.
Beyond Androgen Receptor Blockade: Modulation of Signaling Pathways
Recent research has unveiled that the functional role of 2-hydroxyflutamide extends beyond simple AR antagonism. It can modulate other critical intracellular signaling pathways, which may contribute to its therapeutic effects and, in some cases, the development of resistance.
PI3K/Akt and MAPK/ERK1/2 Pathways
In prostate cancer cells, 2-hydroxyflutamide has been shown to influence the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK)1/2 pathways. The effects appear to be cell-context dependent:
-
In androgen-sensitive LNCaP cells: 2-hydroxyflutamide negatively regulates both Akt and ERK1/2 phosphorylation.
-
In androgen-independent PC3 cells: 2-hydroxyflutamide stimulates the activation of Akt and ERK1/2.
These findings suggest a complex interplay between 2-hydroxyflutamide and key signaling cascades that govern cell proliferation, survival, and differentiation.
Mandatory Visualization: Influence of 2-Hydroxyflutamide on Signaling Pathways
Caption: Differential effects of 2-hydroxyflutamide on signaling pathways.
Experimental Protocols
To facilitate further research, this section outlines the methodologies for key experiments commonly used to characterize the activity of 2-hydroxyflutamide.
Androgen Receptor Ligand Competition Binding Assay
This assay is fundamental for determining the binding affinity of a compound to the androgen receptor.
Objective: To determine the IC50 value of 2-hydroxyflutamide for the androgen receptor.
Materials:
-
Recombinant human androgen receptor (ligand-binding domain).
-
Radiolabeled androgen, e.g., [³H]-Mibolerone or [³H]-DHT.
-
Test compound (2-hydroxyflutamide) at various concentrations.
-
Scintillation fluid and scintillation counter.
-
96-well plates.
-
Assay buffer.
Procedure:
-
Prepare a series of dilutions of the test compound (2-hydroxyflutamide).
-
In a 96-well plate, add a fixed concentration of the recombinant androgen receptor and the radiolabeled androgen to each well.
-
Add the different concentrations of 2-hydroxyflutamide to the wells. Include control wells with no test compound (total binding) and wells with a high concentration of a known AR binder to determine non-specific binding.
-
Incubate the plate to allow for competitive binding to reach equilibrium.
-
Separate the bound from the free radioligand (e.g., using filtration or scintillation proximity assay beads).
-
Add scintillation fluid and measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of 2-hydroxyflutamide.
-
Plot the percentage of specific binding against the log concentration of 2-hydroxyflutamide and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualization: Workflow for AR Binding Assay
References
Flutamide's Interruption of Androgen Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutamide, a nonsteroidal antiandrogen, has been a cornerstone in the therapeutic landscape for androgen-sensitive prostate cancer. Its clinical efficacy is rooted in its ability to competitively antagonize the androgen receptor (AR), a key driver of prostate cancer cell growth and survival. This technical guide provides an in-depth examination of the molecular mechanisms through which flutamide exerts its effects on the AR signaling pathway. It is designed to be a comprehensive resource, detailing the quantitative aspects of flutamide's interactions, the experimental methodologies used to elucidate these effects, and a visual representation of the underlying cellular processes.
Flutamide itself is a prodrug that is rapidly metabolized in the liver to its more potent active form, hydroxyflutamide.[1][2] Both compounds act as competitive antagonists at the androgen receptor, directly competing with endogenous androgens such as testosterone and dihydrotestosterone (DHT) for binding to the ligand-binding domain of the AR.[2][3] This competitive inhibition is the primary mechanism by which flutamide disrupts the downstream signaling cascade that promotes the transcription of androgen-responsive genes, ultimately leading to a reduction in prostate cancer cell proliferation.[1]
Mechanism of Action: Disrupting the Androgen Signaling Cascade
The androgen receptor signaling pathway is a tightly regulated process essential for the normal development and function of the prostate gland, but it is also a critical driver of prostate cancer. Flutamide intervenes at a crucial step in this pathway.
In the absence of androgens, the AR resides predominantly in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding of an androgen like DHT, the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates into the nucleus. Once in the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes. This binding recruits co-activator proteins and the transcriptional machinery, leading to the expression of genes that promote cell growth, proliferation, and survival, such as prostate-specific antigen (PSA, encoded by the KLK3 gene).
Flutamide, primarily through its active metabolite hydroxyflutamide, disrupts this sequence of events. By competitively binding to the AR, it prevents the binding of androgens. While some studies suggest that flutamide binding can still lead to the nuclear translocation of the AR, the conformation of the flutamide-bound receptor is altered. This altered conformation is less efficient at recruiting co-activators and initiating transcription, thereby antagonizing the effects of androgens. However, it is noteworthy that under certain conditions, particularly with mutations in the AR, flutamide and hydroxyflutamide can paradoxically act as agonists, a phenomenon known as the antiandrogen withdrawal syndrome.
Quantitative Data on Flutamide's Interaction with the Androgen Receptor
The potency of flutamide and its active metabolite, hydroxyflutamide, has been quantified through various in vitro assays. The following tables summarize key quantitative data, providing a comparative overview of their binding affinities and inhibitory concentrations.
| Compound | Receptor Tissue/Cell Line | Ki (nM) | Reference |
| Hydroxyflutamide | Rat Anterior Pituitary | 55 | |
| Rat Ventral Prostate | 62 - 205 | ||
| Flutamide | Rat Anterior Pituitary | 1275 | |
| Rat Ventral Prostate | 1450 - 7550 | ||
| Dihydrotestosterone (DHT) | Rat Ventral Prostate | 0.1 - 0.47 |
Table 1: Binding Affinity (Ki) of Flutamide, Hydroxyflutamide, and DHT for the Androgen Receptor. This table illustrates the significantly higher binding affinity of the active metabolite, hydroxyflutamide, for the androgen receptor compared to the parent drug, flutamide. It also highlights the much stronger affinity of the natural ligand, DHT.
| Compound | Cell Line | IC50 (µM) | Duration of Treatment | Reference |
| Flutamide | LNCaP | 12 | Not Specified | |
| LNCaP | 14.3 | 48 hours | ||
| PC3 | 17.88 | 48 hours | ||
| PC3 | 20 | Not Specified | ||
| DU145 | 11.44 | 48 hours | ||
| Hydroxyflutamide | LNCaP | Not Specified | Not Specified | |
| LNCaP | 99.89 | Not Specified |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of Flutamide in Prostate Cancer Cell Lines. This table presents the concentration of flutamide required to inhibit 50% of the growth or metabolic activity of various prostate cancer cell lines. LNCaP cells are androgen-sensitive, while PC3 and DU145 cells are considered androgen-independent. The IC50 value for hydroxyflutamide in LNCaP cells is also included for comparison, though the specific conditions were not detailed in the source.
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the complex processes described, the following diagrams have been generated using the DOT language.
Caption: Androgen Receptor Signaling Pathway and the Inhibitory Action of Flutamide.
Caption: Experimental Workflow for Investigating Flutamide's Effects.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the effects of flutamide on the androgen receptor signaling pathway.
Androgen Receptor Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen.
Materials:
-
Purified recombinant androgen receptor protein (ligand-binding domain).
-
Radiolabeled androgen (e.g., [3H]-DHT).
-
Unlabeled DHT (for determining non-specific binding).
-
Flutamide and/or Hydroxyflutamide.
-
Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4).
-
Scintillation vials and scintillation cocktail.
-
Filter plates (e.g., 96-well glass fiber filters).
-
Liquid scintillation counter.
Protocol:
-
Preparation of Reagents: Prepare serial dilutions of flutamide/hydroxyflutamide and unlabeled DHT in the assay buffer. Prepare a working solution of [3H]-DHT and the AR protein in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Assay buffer, [3H]-DHT, and AR protein.
-
Non-specific Binding: Assay buffer, [3H]-DHT, a high concentration of unlabeled DHT, and AR protein.
-
Competitive Binding: Assay buffer, [3H]-DHT, varying concentrations of flutamide/hydroxyflutamide, and AR protein.
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. The AR protein and any bound radioligand will be retained on the filter.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Punch out the filters from the plate into scintillation vials. Add scintillation cocktail to each vial and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor (flutamide/hydroxyflutamide).
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Western Blot Analysis for AR and PSA Expression
This technique is used to detect and quantify the protein levels of the androgen receptor and its downstream target, PSA, in cells treated with flutamide.
Materials:
-
Prostate cancer cells (e.g., LNCaP).
-
Cell culture medium and supplements.
-
Flutamide, DHT.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-AR, anti-PSA, and a loading control like anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Protocol:
-
Cell Culture and Treatment: Culture LNCaP cells to 70-80% confluency. Treat the cells with vehicle (DMSO), DHT, flutamide, or a combination of DHT and flutamide for the desired time (e.g., 24-48 hours).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein samples to the same concentration with lysis buffer and Laemmli buffer. Denature the samples by heating at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR, PSA, and the loading control overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of AR and PSA to the loading control to compare protein levels between different treatment groups.
Quantitative Real-Time PCR (qPCR) for AR Target Gene Expression
qPCR is used to measure the mRNA levels of androgen receptor target genes, such as KLK3 (PSA), to assess the effect of flutamide on AR transcriptional activity.
Materials:
-
Prostate cancer cells (e.g., LNCaP).
-
Cell culture medium and supplements.
-
Flutamide, DHT.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for target genes (e.g., KLK3) and a housekeeping gene (e.g., GAPDH or ACTB).
-
Real-time PCR instrument.
Protocol:
-
Cell Culture and Treatment: Culture and treat LNCaP cells as described for the Western blot protocol.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
-
qPCR Amplification: Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the relative gene expression using the 2-ΔΔCt method, comparing the treated samples to the vehicle-treated control.
-
Representative Primer Sequences for Human KLK3 (PSA):
-
Forward Primer: 5'-AGGCCTTCCCTGTACACCAA-3'
-
Reverse Primer: 5'-GTCTTGGCCTGGTCATTTCC-3'
(Note: Primer sequences should always be validated for specificity and efficiency before use.)
Immunofluorescence for AR Nuclear Translocation
This imaging technique is used to visualize the subcellular localization of the androgen receptor and to assess the effect of flutamide on its translocation from the cytoplasm to the nucleus.
Materials:
-
Prostate cancer cells (e.g., LNCaP).
-
Glass coverslips.
-
Cell culture medium and supplements.
-
Flutamide, DHT.
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary antibody (anti-AR).
-
Fluorophore-conjugated secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
Antifade mounting medium.
-
Fluorescence microscope.
Protocol:
-
Cell Seeding and Treatment: Seed LNCaP cells on glass coverslips in a culture plate and allow them to adhere. Treat the cells with vehicle, DHT, and/or flutamide for a specified time (e.g., 1-2 hours).
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and then permeabilize the cell membranes with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-AR antibody diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the AR staining (e.g., green fluorescence) and the nuclear staining (blue fluorescence). Analyze the images to determine the extent of AR nuclear translocation by observing the co-localization of the AR signal with the DAPI signal.
Conclusion
Flutamide, through its active metabolite hydroxyflutamide, effectively inhibits the androgen receptor signaling pathway by competitively antagonizing the binding of endogenous androgens. This leads to a reduction in the transcription of AR-regulated genes that are critical for prostate cancer cell proliferation and survival. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate the nuances of flutamide's mechanism of action and to evaluate the efficacy of novel antiandrogen therapies. The visualization of the signaling pathway and experimental workflows aims to facilitate a clearer understanding of these complex biological processes. A thorough grasp of these fundamental mechanisms is essential for the continued development of more effective treatments for androgen-dependent malignancies.
References
Flutamide-Induced Apoptosis in LNCaP Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutamide, a nonsteroidal antiandrogen, has been a cornerstone in the treatment of androgen-dependent prostate cancer. Its mechanism of action primarily involves the competitive inhibition of the androgen receptor (AR), thereby disrupting the signaling pathways that promote the growth and survival of prostate cancer cells[1][2]. A critical aspect of its therapeutic effect is the induction of apoptosis, or programmed cell death, in cancer cells. This technical guide provides an in-depth overview of the molecular mechanisms, experimental protocols, and key quantitative data related to flutamide-induced apoptosis in the androgen-sensitive human prostate adenocarcinoma cell line, LNCaP.
Core Mechanism of Action
Flutamide's primary mode of action is to block androgen-induced signaling. Its active metabolite, 2-hydroxyflutamide, competitively binds to the androgen receptor, preventing its activation by androgens like testosterone and dihydrotestosterone (DHT)[2]. This blockade inhibits the translocation of the AR to the nucleus and its subsequent modulation of gene expression, which is crucial for the growth and survival of prostate cancer cells[2]. In LNCaP cells, which are androgen-dependent, this disruption of AR signaling is a key trigger for apoptosis.
Signaling Pathways in Flutamide-Induced Apoptosis
The induction of apoptosis by flutamide in LNCaP cells is a multi-faceted process involving the interplay of several signaling pathways. The primary pathway is the intrinsic, or mitochondrial, pathway of apoptosis, which is initiated by the altered expression of the Bcl-2 family of proteins.
Key Molecular Events:
-
Androgen Receptor Blockade : Flutamide competitively inhibits the androgen receptor, preventing the transcription of androgen-dependent survival genes[2].
-
Modulation of Bcl-2 Family Proteins : Treatment with flutamide leads to a significant upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane.
-
Mitochondrial Pathway Activation : The increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol.
-
Caspase Activation : In the cytosol, cytochrome c forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which leads to the activation of caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.
-
Execution of Apoptosis : Activated effector caspases cleave a variety of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.
Studies have also suggested the involvement of Protein Kinase C (PKC) isoenzymes in the cellular response to flutamide. In LNCaP cells cultured in charcoal-stripped serum, flutamide has been shown to up-regulate the expression of PKC alpha, beta1, and zeta.
References
A Technical Guide to the Non-Steroidal Antiandrogen Activity of Flutamide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of Flutamide, a first-generation non-steroidal antiandrogen. It details its mechanism of action, pharmacological properties, and the experimental methodologies used to characterize its activity.
Introduction
Flutamide is a non-steroidal antiandrogen (NSAA) that has been utilized primarily in the treatment of androgen-sensitive prostate cancer.[1][2] Unlike steroidal antiandrogens, it lacks intrinsic hormonal activity and exerts its effects through a specific mechanism of action centered on the androgen receptor (AR).[3][4] It functions as a competitive antagonist, directly counteracting the effects of endogenous androgens such as testosterone and dihydrotestosterone (DHT).[5] This guide explores the molecular interactions, pharmacological profile, and key experimental evaluations of Flutamide's antiandrogenic properties.
Mechanism of Action
Flutamide's therapeutic effect is derived from its ability to competitively inhibit the androgen receptor. The process involves several key steps:
-
Metabolic Activation: Flutamide itself is a prodrug that is rapidly and extensively metabolized in the liver. Its primary active metabolite, 2-hydroxyflutamide, is responsible for the majority of its biological activity.
-
Competitive Binding: Both Flutamide and, more potently, 2-hydroxyflutamide compete with endogenous androgens (testosterone and DHT) for the ligand-binding domain (LBD) of the androgen receptor in the cytoplasm of target cells.
-
Inhibition of AR Translocation: By binding to the AR, 2-hydroxyflutamide prevents the conformational changes necessary for the receptor to dissociate from heat shock proteins, dimerize, and translocate into the cell nucleus.
-
Suppression of Gene Transcription: This blockade of nuclear translocation prevents the AR from binding to androgen response elements (AREs) on the DNA, thereby inhibiting the transcription of androgen-dependent genes that are crucial for the growth and survival of prostate cancer cells.
The central inhibition of androgen receptors can also disrupt the negative feedback loop in the hypothalamic-pituitary-gonadal axis, leading to an increase in luteinizing hormone (LH), which may initially elevate testosterone levels. This effect underscores the common clinical practice of co-administering Flutamide with a gonadotropin-releasing hormone (GnRH) agonist to achieve complete androgen blockade.
Visualizing the Mechanism of Action
The following diagrams illustrate the normal androgen receptor signaling pathway and the inhibitory effect of Flutamide.
Caption: Standard Androgen Receptor (AR) Signaling Pathway.
Caption: Competitive Inhibition of the AR Pathway by Flutamide.
Quantitative Data
The antiandrogenic activity of Flutamide and its metabolite has been quantified through various in vitro and in vivo studies. The data are summarized below.
Androgen Receptor Binding Affinity
The affinity of a compound for the androgen receptor is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher binding affinity. 2-hydroxyflutamide is significantly more potent than the parent compound.
| Compound | Parameter | Value (nM) | Tissue/System | Reference |
| Flutamide | Ki | 1450 - 7550 | Rat Ventral Prostate, Human Prostatic Carcinoma | |
| Ki | 1275 | Rat Anterior Pituitary | ||
| 2-Hydroxyflutamide | Ki | 62 - 205 | Rat Ventral Prostate, Human Prostatic Carcinoma | |
| Ki | 55 | Rat Anterior Pituitary | ||
| IC50 | 50 | Rat Adenohypophysial Cells | ||
| IC50 | 700 | Androgen Receptor | ||
| IC50 | 55 | HEK293 Reporter Cells | ||
| Bicalutamide (Comparator) | RBA Ratio | ~2-4x higher than 2-hydroxyflutamide | Rat and Human Prostate AR | |
| Dihydrotestosterone (DHT) | Ki | 0.1 - 0.47 | Rat Ventral Prostate, Human Prostatic Carcinoma |
Table 1: Androgen Receptor Binding Affinity of Flutamide and its Metabolite.
Pharmacokinetic Parameters
Flutamide is characterized by rapid absorption and extensive first-pass metabolism. The pharmacokinetic profile is crucial for determining appropriate dosing regimens.
| Parameter | Flutamide | 2-Hydroxyflutamide | Condition | Reference |
| Half-life (t½) | ~6 hours | 6 - 9.6 hours | Single/Chronic Dosing | |
| Time to Peak (Tmax) | ~2 hours | N/A | Single Oral Dose | |
| Plasma Protein Binding | 94-96% | 92-94% | N/A | |
| Max Plasma Conc. (Cmax) | 0.02 µg/mL | 1.3 µg/mL | 250 mg Single Dose | |
| Max Plasma Conc. (Cmax) | 0.1 µg/mL | 2.4 µg/mL | 500 mg Single Dose | |
| Steady-State Conc. | N/A | 0.94 ± 0.23 µg/mL | 250 mg every 8h | |
| Metabolism | Hepatic (Extensive) | N/A | N/A | |
| Excretion | Primarily Renal | N/A | N/A |
Table 2: Pharmacokinetic Parameters of Flutamide and 2-Hydroxyflutamide.
Experimental Protocols
Characterizing the antiandrogenic activity of compounds like Flutamide relies on standardized in vitro assays. Below are detailed methodologies for two key experiments.
Protocol: Competitive Androgen Receptor Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor. A scintillation proximity assay (SPA) is a common high-throughput format.
Objective: To determine the IC50 or Ki of Flutamide for the androgen receptor.
Materials:
-
Recombinant human or rat androgen receptor ligand-binding domain (AR-LBD).
-
Radiolabeled androgen (e.g., [³H]-Dihydrotestosterone or [³H]-Metribolone).
-
Test compound (Flutamide, 2-hydroxyflutamide).
-
Unlabeled androgen (DHT) for non-specific binding control.
-
Assay Buffer (e.g., Tris-based buffer with DTT).
-
Scintillation cocktail or SPA beads (e.g., Ni-coated for His-tagged AR).
-
Microplates (e.g., 96-well or 384-well).
-
Scintillation counter.
Methodology:
-
Preparation: Prepare serial dilutions of the test compound (Flutamide) and a reference competitor (unlabeled DHT) in the assay buffer.
-
Assay Setup: In a microplate, add the following to designated wells:
-
Total Binding: AR-LBD, radiolabeled androgen, and buffer.
-
Non-Specific Binding: AR-LBD, radiolabeled androgen, and a high concentration of unlabeled DHT.
-
Test Compound: AR-LBD, radiolabeled androgen, and a specific concentration from the test compound's serial dilution.
-
-
Incubation: Add a fixed concentration of AR-LBD to all wells (except buffer blanks). Then, add a fixed concentration of the radiolabeled androgen. Finally, add the serially diluted test compound. Incubate the plate for a defined period (e.g., 4-8 hours) at a controlled temperature (e.g., 20-25°C) to reach binding equilibrium.
-
Detection:
-
For SPA: After incubation, centrifuge the plate and measure the radioactivity using a microplate scintillation counter. The signal is generated when the radioligand binds to the AR attached to the SPA bead.
-
For filtration-based assays: Separate bound from free radioligand by rapid filtration through a filter membrane that retains the receptor-ligand complex. Wash the filters and measure the retained radioactivity.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Caption: Workflow for a Competitive AR Binding Assay.
Protocol: Androgen Receptor Reporter Gene Assay
This cell-based assay measures the functional consequence of AR binding by quantifying the expression of a reporter gene under the control of androgen response elements.
Objective: To determine the antiandrogenic activity of Flutamide by measuring its ability to inhibit androgen-induced gene expression.
Materials:
-
Mammalian cell line (e.g., PC3, HEK293, CHO).
-
Human AR expression vector.
-
Reporter plasmid containing an ARE-driven promoter linked to a reporter gene (e.g., luciferase, GFP).
-
Transfection reagent.
-
Cell culture medium (phenol red-free, charcoal-stripped serum to remove steroids).
-
Androgen agonist (e.g., DHT or R1881).
-
Test compound (Flutamide).
-
Lysis buffer and luciferase substrate (for luciferase assays).
-
Luminometer or fluorescence plate reader.
Methodology:
-
Cell Transfection: Co-transfect the chosen cell line with the AR expression vector and the ARE-reporter plasmid. Alternatively, use a cell line stably expressing both constructs.
-
Cell Plating: Plate the transfected cells into a multi-well plate and allow them to attach overnight.
-
Compound Treatment:
-
Replace the medium with steroid-free medium.
-
Add serial dilutions of the test compound (Flutamide) to the wells.
-
To measure antagonistic activity, add a fixed concentration of an AR agonist (e.g., DHT at its EC50) to the wells containing the test compound.
-
Include controls: vehicle only (baseline), agonist only (maximum induction), and reference antagonist.
-
-
Incubation: Incubate the cells for 24 hours at 37°C in a CO₂ incubator.
-
Reporter Gene Measurement:
-
For luciferase: Lyse the cells, add the luciferase substrate to the lysate, and measure the luminescence using a luminometer.
-
For GFP: Measure fluorescence directly in the plate reader.
-
-
Data Analysis:
-
Normalize the reporter activity to cell viability if necessary (e.g., using an MTS assay).
-
Calculate the percentage of inhibition of the agonist-induced reporter activity for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to determine the IC50 value.
-
Caption: Workflow for an AR Reporter Gene Assay.
Clinical Application and Efficacy
Flutamide is indicated for the treatment of advanced prostate cancer, typically as part of a combined androgen blockade (CAB) regimen with a GnRH agonist. This combination prevents the initial disease flare caused by GnRH agonists and blocks the action of both testicular and adrenal androgens.
| Study Type | Treatment Arms | Key Findings | Reference |
| Phase II Trial | Low-dose Flutamide (125mg) in PSA recurrence | Clinically effective in 13 of 17 patients (4 complete, 9 partial response). | |
| Comparative Trial | Flutamide vs. Stilboestrol vs. Estramustine | Flutamide (750mg/day) showed comparable efficacy to the other agents in previously untreated patients. | |
| Combination Trial | Zoladex + Flutamide vs. Zoladex alone | Combination led to higher response rates and quicker pain relief but also more side effects; no significant difference in overall survival. | |
| Combination Trial | LHRH-A + Flutamide vs. LHRH-A + Bicalutamide | No statistically significant differences in time to progression or survival between the two antiandrogens. |
Table 3: Summary of Clinical Efficacy in Prostate Cancer.
While effective, Flutamide use can be limited by side effects, most notably gynecomastia in monotherapy and diarrhea and hepatotoxicity in combination therapy.
Mechanisms of Resistance
Resistance to Flutamide therapy can emerge over time. A key mechanism involves mutations in the androgen receptor gene. For instance, the T877A mutation in the AR ligand-binding domain can convert 2-hydroxyflutamide from an antagonist into an agonist, paradoxically stimulating tumor growth. Other mechanisms include the downregulation of phosphatidylcholine biosynthesis and epigenetic modifications that lead to a drug-resistant, stem cell-like state.
Conclusion
Flutamide is a well-characterized non-steroidal antiandrogen that functions as a competitive antagonist at the androgen receptor. Its activity is primarily mediated by its active metabolite, 2-hydroxyflutamide. Its pharmacological and clinical profiles have been established through extensive in vitro and in vivo research, including binding and reporter gene assays. While newer antiandrogens with improved affinity and side-effect profiles have been developed, the study of Flutamide provides a foundational understanding of the principles of non-steroidal androgen receptor antagonism in cancer therapy.
References
- 1. What is the mechanism of Flutamide? [synapse.patsnap.com]
- 2. A pilot study of flutamide. A new agent in the treatment of advanced prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flutamide. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in advanced prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flutamide - Wikipedia [en.wikipedia.org]
- 5. Flutamide. Mechanism of action of a new nonsteroidal antiandrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
Flutamide's Role in Androgen-Dependent Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutamide, a non-steroidal antiandrogen, has been a cornerstone in the therapeutic landscape for androgen-dependent conditions, most notably prostate cancer. Its mechanism of action revolves around the competitive antagonism of the androgen receptor (AR), a ligand-activated transcription factor pivotal in mediating the physiological and pathological effects of androgens. This technical guide provides an in-depth exploration of flutamide's role in modulating androgen-dependent gene expression, offering detailed experimental protocols and quantitative data to support further research and drug development in this domain.
Flutamide itself is a prodrug, rapidly metabolized in the body to its more potent active form, 2-hydroxyflutamide.[1] This active metabolite directly competes with endogenous androgens, such as testosterone and dihydrotestosterone (DHT), for the ligand-binding domain of the AR.[2] This competitive inhibition prevents the conformational changes in the AR that are necessary for its nuclear translocation, DNA binding, and subsequent transactivation of target genes.[1] By disrupting this signaling cascade, flutamide and its active metabolite effectively attenuate the expression of genes that drive the growth and survival of androgen-sensitive cells.[1]
Mechanism of Action: The Androgen Receptor Signaling Pathway
The androgen receptor signaling pathway is a critical regulator of male reproductive development and function, and its dysregulation is a key driver in the pathogenesis of prostate cancer.
-
Ligand Binding: In the absence of androgens, the AR resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs). The binding of androgens, such as DHT, to the AR's ligand-binding domain induces a conformational change, leading to the dissociation of HSPs.
-
Dimerization and Nuclear Translocation: The activated AR then dimerizes and translocates to the nucleus.
-
DNA Binding and Coactivator Recruitment: Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes. This binding event facilitates the recruitment of coactivator proteins.
-
Gene Transcription: The assembled complex of the AR, DNA, and coactivators initiates the transcription of androgen-dependent genes, leading to the synthesis of proteins that regulate various cellular processes, including growth, proliferation, and survival.
Flutamide, primarily through its active metabolite hydroxyflutamide, disrupts this pathway at the initial step of ligand binding. By competitively occupying the ligand-binding pocket of the AR, it prevents the binding of endogenous androgens, thereby inhibiting all subsequent downstream events.[1]
References
Investigating Flutamide's Off-Target Effects In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutamide, a nonsteroidal antiandrogen, has been a cornerstone in the management of prostate cancer for decades. Its primary mechanism of action involves competitively inhibiting the androgen receptor (AR), thereby thwarting the proliferative signals of androgens in prostate cancer cells.[1][2][3] However, a growing body of evidence highlights significant off-target effects that contribute to both its therapeutic efficacy and its notable toxicity profile, particularly hepatotoxicity.[4] Understanding these off-target mechanisms is crucial for optimizing its clinical use, developing safer analogs, and identifying new therapeutic applications.
This technical guide provides an in-depth overview of the key in vitro off-target effects of Flutamide, detailed experimental protocols to investigate these effects, and a summary of relevant quantitative data. The focus is on providing researchers with the necessary information to design and execute experiments to further elucidate the complex pharmacology of this drug.
Key Off-Target Effects of Flutamide
In vitro studies have revealed several critical off-target effects of Flutamide, largely independent of its antiandrogenic activity. These effects are predominantly centered around the induction of cellular stress and interference with fundamental cellular processes.
Induction of Oxidative Stress
A primary off-target effect of Flutamide is the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Flutamide and its metabolites can lead to the formation of prooxidant radicals, resulting in:
-
Increased ROS Production: Flutamide treatment has been shown to elevate levels of ROS in various cell types, particularly hepatocytes.
-
Glutathione (GSH) Depletion: The increased oxidative load consumes cellular antioxidants, leading to a significant decrease in GSH levels.
-
Lipid Peroxidation (LPO): Elevated ROS can damage cellular membranes through lipid peroxidation.
Mitochondrial Dysfunction
Mitochondria are a key target of Flutamide-induced toxicity. The drug has been demonstrated to impair mitochondrial function through several mechanisms:
-
Decreased Mitochondrial Membrane Potential (MMP): Flutamide causes a dose-dependent reduction in MMP, a critical indicator of mitochondrial health.
-
Inhibition of Electron Transport Chain: Studies have implicated Flutamide in the inhibition of Complex I of the mitochondrial electron transport chain.
-
ATP Depletion: The impairment of mitochondrial respiration leads to a significant decrease in cellular ATP production.
Hepatotoxicity
The most significant clinical off-target effect of Flutamide is hepatotoxicity, and in vitro models have been instrumental in dissecting the underlying cellular mechanisms. In cultured hepatocytes and liver-derived cell lines (e.g., HepG2, TAMH), Flutamide induces a dose- and time-dependent cytotoxicity. This toxicity is a direct consequence of the aforementioned oxidative stress and mitochondrial dysfunction.
Induction of Apoptosis
Flutamide can induce programmed cell death, or apoptosis, in various cancer cell lines, including those of the prostate. This effect is often observed alongside cell cycle arrest, typically in the SubG1/G1 phase. The pro-apoptotic effects of Flutamide are mediated by the modulation of key apoptosis-regulating proteins, such as an increase in the Bax/Bcl-2 ratio.
Modulation of Signaling Pathways Independent of the Androgen Receptor
Recent research has uncovered that Flutamide can influence signaling pathways beyond the androgen receptor axis:
-
Aryl Hydrocarbon Receptor (AhR) Activation: Flutamide has been identified as a ligand for the AhR. This interaction can mediate some of its anti-proliferative effects through the induction of transforming growth factor-beta 1 (TGF-β1).
-
Nrf2/HO-1 Pathway: The Nrf2-mediated antioxidant response, which upregulates protective enzymes like heme oxygenase-1 (HO-1), is initially activated at low concentrations of Flutamide as a defense mechanism. However, at higher, more cytotoxic concentrations, this pathway can be overwhelmed and even inhibited.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies on Flutamide's off-target effects.
Table 1: Cytotoxicity of Flutamide in Various Cell Lines
| Cell Line | Assay | Incubation Time (hours) | IC50 / LC50 | Reference |
| PC3 (Prostate Cancer) | MTT | 48 | 17.88 µM | |
| LNCaP (Prostate Cancer) | MTT | 48 | 14.3 µM | |
| DU145 (Prostate Cancer) | MTT | 48 | 11.44 µM | |
| HepG2 (Hepatocellular Carcinoma) | CCK-8 | 24 | Concentration-dependent decrease in viability (0-200 µM) | |
| Isolated Rat Hepatocytes | Trypan Blue | 2 | ~75 µM (LC50) | |
| TAMH (Mouse Hepatocyte) | MTT | 24 | ~75 µM (LD50) | |
| MDA-MB-453 (Breast Cancer) | MTT | Not Specified | Concentration-dependent decrease in viability (5-30 µM) | |
| HCC-1954 (Breast Cancer) | MTT | Not Specified | Concentration-dependent decrease in viability (10-100 µM) | |
| HCC-202 (Breast Cancer) | MTT | Not Specified | Concentration-dependent decrease in viability (10-100 µM) |
Table 2: Effects of Flutamide on Apoptosis and Cell Cycle in Prostate Cancer Cell Lines (48-hour treatment)
| Cell Line | Parameter | Flutamide Treatment | Control | Reference |
| PC3 | Early Apoptosis (%) | 6.59 | 2.09 | |
| Late Apoptosis (%) | 33.5 | 9.18 | ||
| Sub-G1 Phase (%) | 28.6 | 5.79 | ||
| LNCaP | Early Apoptosis (%) | 3.18 | 2.72 | |
| Late Apoptosis (%) | 45.5 | 13.7 | ||
| Sub-G1 Phase (%) | 51.6 | 4.61 | ||
| DU145 | Early Apoptosis (%) | 5.28 | 2.03 | |
| Late Apoptosis (%) | 49.3 | 16.4 |
Table 3: Effects of Flutamide on Mitochondrial Function in HepG2 Cells (24-hour treatment)
| Flutamide Concentration | Decrease in ATP Levels (%) | Reference |
| 25 µM | 28.7 | |
| 50 µM | 40.5 | |
| 75 µM | 48.0 | |
| 100 µM | 51.2 |
Note: Flutamide also caused a significant, concentration-dependent decrease in mitochondrial membrane potential starting at 12.5 µM.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays to investigate the off-target effects of Flutamide.
Cell Viability and Cytotoxicity Assays
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Flutamide Treatment: Prepare serial dilutions of Flutamide in culture medium. Remove the old medium from the wells and add 100 µL of the Flutamide solutions at various concentrations. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve and determine the IC50 value.
Principle: The Cell Counting Kit-8 (CCK-8) assay uses a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells. This assay is generally considered more convenient and less toxic than the MTT assay.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
CCK-8 Reagent Addition: After the drug treatment period, add 10 µL of CCK-8 solution directly to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis and Cell Cycle Analysis
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluence and treat with various concentrations of Flutamide for a specified time. Include positive and negative controls.
-
Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, gently trypsinize and collect the cells. Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
Protocol:
-
Cell Culture, Treatment, and Harvesting: Follow steps 1 and 2 of the Annexin V assay protocol.
-
Fixation: Resuspend the cell pellet in cold PBS. While vortexing gently, add cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 30 minutes (or store at -20°C for longer periods).
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL in PBS) and incubate for 30 minutes at room temperature to ensure that only DNA is stained.
-
PI Staining: Add PI solution to a final concentration of 50 µg/mL.
-
Analysis: Analyze the samples by flow cytometry, measuring the fluorescence in the linear scale. Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.
Measurement of Oxidative Stress and Mitochondrial Dysfunction
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with Flutamide as desired.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells with warm PBS or serum-free medium. Load the cells with DCFH-DA solution (typically 10-20 µM in serum-free medium) and incubate for 30-45 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any excess probe.
-
Measurement: Add PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~525 nm) or visualize using a fluorescence microscope.
Principle: JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with a high MMP, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic or unhealthy cells with a low MMP, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence (~529 nm). The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with Flutamide. Include a positive control for MMP depolarization (e.g., CCCP).
-
JC-1 Staining: Remove the treatment medium and incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells with assay buffer or PBS.
-
Analysis: Measure the fluorescence intensity for both red (excitation ~540 nm, emission ~590 nm) and green (excitation ~485 nm, emission ~535 nm) channels using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. Calculate the ratio of red to green fluorescence for each sample.
Gene and Protein Expression Analysis
Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to visualize the protein of interest.
Protocol:
-
Cell Lysis: After Flutamide treatment, wash cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using software like ImageJ.
Principle: Real-time quantitative polymerase chain reaction (qPCR) is used to measure the amount of a specific mRNA transcript. This allows for the quantification of gene expression levels.
Protocol:
-
RNA Extraction: Following Flutamide treatment, extract total RNA from the cells using a commercial kit (e.g., TRIzol or RNeasy).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a qPCR master mix (e.g., containing SYBR Green), specific primers for Bax, Bcl-2, and a housekeeping gene (e.g., β-actin or GAPDH), and the synthesized cDNA as a template.
-
Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression compared to the control group.
Signaling Pathway Assays
Principle: This cell-based assay utilizes a reporter cell line that has been engineered to contain a luciferase gene under the control of a promoter with dioxin response elements (DREs). Activation of the AhR by a ligand (like Flutamide) leads to its translocation to the nucleus, binding to DREs, and subsequent expression of the luciferase reporter gene. The amount of light produced is proportional to AhR activation.
Protocol:
-
Cell Seeding: Seed the AhR reporter cells in a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of Flutamide. Include a known AhR agonist (e.g., TCDD or MeBio) as a positive control and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luciferase assay kit and a luminometer.
-
Data Analysis: Normalize the luciferase activity to cell viability (if necessary) and express the results as fold activation relative to the vehicle control. Determine the EC50 value for AhR activation.
Principle: An enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest (TGF-β1) is "sandwiched" between a capture antibody coated on the plate and a detection antibody.
Protocol:
-
Sample Collection: After treating cells with Flutamide, collect the cell culture supernatant.
-
Sample Activation: Since TGF-β1 is often secreted in a latent form, an activation step is required. Acidify the samples (e.g., with 1 N HCl), incubate for 10-60 minutes at room temperature, and then neutralize (e.g., with 1.2 N NaOH/0.5 M HEPES).
-
ELISA Procedure: Follow the manufacturer's protocol for the specific TGF-β1 ELISA kit. This typically involves:
-
Adding standards and activated samples to the antibody-coated plate and incubating.
-
Washing the plate and adding a biotinylated detection antibody.
-
Washing and adding streptavidin-HRP.
-
Washing and adding a substrate solution (e.g., TMB).
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve and determine the concentration of TGF-β1 in the samples.
Visualizations: Signaling Pathways and Workflows
Caption: Flutamide's AR-independent signaling pathways.
Caption: Workflow for in vitro cytotoxicity assays.
Caption: Workflow for Annexin V/PI apoptosis analysis.
References
- 1. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators | Springer Nature Experiments [experiments.springernature.com]
- 2. Expression and Prognostic Significance of Bcl-2 and Bax in The Progression and Clinical Outcome of Transitional Bladder Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 4. weldonbiotech.com [weldonbiotech.com]
Flutamide's Impact on Cell Cycle Progression in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutamide, a non-steroidal antiandrogen, has been a cornerstone in the therapeutic arsenal against androgen-sensitive cancers, most notably prostate cancer. Its primary mechanism of action involves the competitive inhibition of the androgen receptor (AR), a key driver of proliferation in these malignancies. By blocking the binding of androgens like testosterone and dihydrotestosterone (DHT) to the AR, flutamide effectively curtails the downstream signaling cascades that promote cell growth and survival.[1][2] A significant consequence of this AR antagonism is the induction of cell cycle arrest, primarily at the G1/S transition, and the subsequent triggering of apoptosis. This in-depth technical guide will explore the molecular underpinnings of flutamide's effect on cell cycle progression, present quantitative data from key studies, provide detailed experimental protocols for assessing these effects, and visualize the involved pathways and workflows.
Mechanism of Action: Flutamide-Induced G1 Cell Cycle Arrest
Flutamide's modulation of the cell cycle is a direct consequence of its interference with the androgen receptor signaling pathway. In androgen-sensitive cancer cells, the binding of androgens to the AR initiates a transcriptional program that promotes the transition from the G1 to the S phase of the cell cycle. Flutamide, by acting as an AR antagonist, disrupts this process through the modulation of key cell cycle regulatory proteins.[1]
The progression through the G1 phase and entry into the S phase is tightly controlled by the activity of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK2. The activity of these kinases is, in turn, regulated by their association with cyclins (primarily cyclin D and cyclin E) and the presence of CDK inhibitors (CKIs) such as p21 and p27.
Androgen receptor activation directly influences the expression and activity of these regulatory molecules. Specifically, androgen-bound AR promotes the transcription of the CCND1 gene, leading to an accumulation of Cyclin D1.[3][4] Cyclin D1 then complexes with and activates CDK4, which phosphorylates the retinoblastoma protein (pRb). Phosphorylated pRb releases the E2F transcription factor, allowing for the expression of genes necessary for S-phase entry. Furthermore, AR signaling can lead to the degradation of the CDK inhibitor p27, further promoting CDK activity.
Flutamide's blockade of the AR disrupts this sequence of events. By preventing androgen binding, flutamide treatment leads to a significant reduction in Cyclin D1 levels. This decrease in Cyclin D1 limits the formation of active Cyclin D1/CDK4 complexes, resulting in hypophosphorylated pRb and the continued sequestration of E2F. Consequently, the cells are unable to progress past the G1 checkpoint and enter a state of G1 arrest. Additionally, in some contexts, flutamide treatment has been associated with an increase in the expression of the CDK inhibitor p16, which further contributes to the inhibition of CDK4 activity and reinforces the G1 block. The culmination of these molecular events is the inhibition of cell proliferation and, in many cases, the induction of apoptosis.
Quantitative Data on Flutamide's Effects
The cytostatic and cytotoxic effects of flutamide have been quantified in numerous studies across various cancer cell lines. The following tables summarize key data on IC50 values, cell cycle distribution, and apoptosis rates following flutamide treatment.
Table 1: IC50 Values of Flutamide in Prostate Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration (hours) | IC50 (µM) | Reference |
| LNCaP | Prostate Carcinoma | 48 | 14.3 | |
| PC3 | Prostate Carcinoma | 48 | 17.88 | |
| DU145 | Prostate Carcinoma | 48 | 11.44 |
Table 2: Effect of Flutamide on Cell Cycle Distribution in Prostate Cancer Cell Lines
| Cell Line | Treatment | % Sub-G1 (Apoptosis) | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| PC3 | Control | 5.79 | 44.4 | 34.8 | 14.4 | |
| Flutamide | 28.6 | 20.3 | 44.0 | 5.94 | ||
| LNCaP | Control | 4.61 | - | - | - | |
| Flutamide | 51.6 | - | - | - |
Note: Specific G1, S, and G2/M phase percentages for LNCaP cells treated with flutamide were not provided in the cited source.
Table 3: Induction of Apoptosis by Flutamide in Prostate Cancer Cell Lines
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis | Total Apoptotic Cells (%) | Reference |
| PC3 | Control | 2.09 | 9.18 | 11.27 | |
| Flutamide | 6.59 | 33.5 | 40.09 | ||
| LNCaP | Control | 2.72 | 13.7 | 16.42 | |
| Flutamide | 3.18 | 45.5 | 48.68 | ||
| DU145 | Control | 2.03 | 16.4 | 18.43 | |
| Flutamide | 5.28 | 49.3 | 54.58 |
Experimental Protocols
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of cancer cells treated with flutamide using propidium iodide (PI) staining followed by flow cytometric analysis.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL solution in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cancer cells at an appropriate density in culture plates and allow them to adhere overnight. Treat the cells with the desired concentrations of flutamide or vehicle control for the specified duration (e.g., 48 hours).
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin and collect the cell suspension in a centrifuge tube.
-
For suspension cells, directly collect the cell suspension.
-
-
Cell Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). The G1 peak will have 2N DNA content, the G2/M peak will have 4N DNA content, and the S phase will be distributed between these two peaks. The sub-G1 peak represents apoptotic cells with fragmented DNA.
-
Apoptosis Assessment by Annexin V/PI Staining
This protocol describes the detection of apoptosis in flutamide-treated cancer cells using Annexin V-FITC and propidium iodide (PI) staining, followed by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat the cells with flutamide as described in the cell cycle analysis protocol.
-
Cell Harvesting: Harvest both adherent and floating cells to include the apoptotic population.
-
Gently collect the culture medium containing floating cells.
-
Wash the adherent cells with PBS and detach them using a gentle cell scraper or mild trypsinization.
-
Combine the floating and adherent cell populations and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up compensation and quadrants.
-
Analyze the dot plot to differentiate between:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by flutamide and the experimental workflows for assessing its impact on the cell cycle and apoptosis.
Caption: Flutamide competitively inhibits androgen binding to the AR, preventing its activation and translocation to the nucleus. This abrogates the transcription of AR target genes like Cyclin D1, leading to G1 phase cell cycle arrest.
Caption: A streamlined workflow for assessing flutamide's effect on cell cycle distribution using propidium iodide staining and flow cytometry.
Caption: A systematic workflow for quantifying apoptosis in flutamide-treated cells using Annexin V and propidium iodide staining followed by flow cytometric analysis.
Conclusion
Flutamide exerts its anticancer effects in androgen-sensitive malignancies primarily by inducing a G1 phase cell cycle arrest and promoting apoptosis. This is achieved through the competitive antagonism of the androgen receptor, leading to the downregulation of key cell cycle progression factors, most notably Cyclin D1. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the cellular and molecular impacts of flutamide and other antiandrogen therapies. The visualization of the underlying signaling pathway and experimental workflows further aids in the conceptual understanding and practical application of these methodologies in the ongoing efforts to combat androgen-driven cancers.
References
Methodological & Application
Flutamide In Vivo Experimental Design for Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo experimental design of flutamide in xenograft models of prostate cancer. Flutamide is a nonsteroidal antiandrogen that functions by competitively inhibiting the androgen receptor (AR), thereby blocking the growth-promoting effects of androgens on prostate cancer cells.[1][2]
Mechanism of Action
Flutamide is a prodrug that is metabolized in the liver to its more active form, 2-hydroxyflutamide.[1] This active metabolite competes with androgens, such as testosterone and dihydrotestosterone (DHT), for binding to the AR.[1] This binding prevents the AR from translocating to the nucleus and modulating the expression of genes responsible for prostate cancer cell growth and survival.[1] Flutamide can also indirectly affect androgen levels by disrupting the negative feedback loop in the hypothalamus and pituitary gland, leading to an initial increase in luteinizing hormone (LH) and testosterone, which is then followed by a reduction in testosterone production due to testicular desensitization.
Data Presentation
Table 1: In Vitro Efficacy of Flutamide on Prostate Cancer Cell Lines
| Cell Line | IC50 (µM) | Exposure Time (hours) | Assay | Reference |
| LNCaP | 14.3 | 48 | MTT | |
| PC3 | 17.88 | 48 | MTT | |
| DU145 | 11.44 | 48 | MTT |
Table 2: In Vivo Efficacy of Flutamide in Xenograft Models
| Xenograft Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Effect on Serum PSA | Reference |
| LNCaP | Flutamide | Not Specified | Not Specified | Suppressed PSA secretion | |
| Inflammatory Breast Cancer (IPC-366 and SUM149) | Flutamide (subcutaneous) | 3 times a week for 2 weeks | 55-65% reduction in tumor size | Not Applicable | |
| TRAMP (Transgenic Adenocarcinoma of the Mouse Prostate) | Flutamide (slow-release pellets) | 33 mg/kg | 42% of animals tumor-free at 34 weeks | Not Specified |
Table 3: In Vivo Toxicity Profile of Flutamide in Rodents
| Species | Dose | Administration Route | Duration | Observed Toxicities | NOAEL | Reference |
| Rat | 0.25, 1, 4 mg/kg/day | Oral Gavage | 28 days | Decreased accessory sex gland weight, lobular atrophy of mammary gland (males), prolonged estrous cycle (females) | 0.25 mg/kg/day | |
| Rat | 1, 10, 100 mg/kg/day | Oral Gavage | 28-30 days | Decreased seminal vesicle, epididymis, and ventral prostate weights; increased serum LH | 1 mg/kg/day | |
| Rat | 100 mg/kg (alternate days) | Oral Gavage | 8 weeks | No evidence of promoting aberrant crypt foci | Not Applicable | |
| Rat | 500 mg/kg (single dose) | Oral Gavage | Single Dose | No DNA fragmentation or repair in liver | Not Applicable | |
| Mouse | Not Specified | Not Specified | Not Specified | Hepatotoxicity (can be severe and lead to liver failure) | Not Specified |
NOAEL: No Observed Adverse Effect Level
Experimental Protocols
Protocol 1: LNCaP Xenograft Model
1. Cell Culture:
-
Culture LNCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells before they reach confluency.
2. Animal Model:
-
Use male immunodeficient mice (e.g., athymic nude or SCID), 4-6 weeks old.
3. Cell Implantation:
-
Harvest LNCaP cells during the exponential growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free medium (e.g., RPMI-1640) and Matrigel at a concentration of 1-2 x 10^6 cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
4. Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
5. Flutamide Administration (Example):
-
Preparation of Flutamide for Oral Gavage:
-
Dissolve flutamide in a vehicle such as corn oil. A concentration of 1 mg/mL can be prepared.
-
-
Administration:
-
Administer flutamide daily via oral gavage at a dosage of 10 mg/kg.
-
The control group should receive the vehicle only.
-
6. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure final tumor weight and volume.
-
Collect blood samples for serum Prostate-Specific Antigen (PSA) analysis.
-
Tissues can be collected for further analysis (e.g., histology, western blot, qPCR).
Protocol 2: VCaP Xenograft Model
1. Cell Culture:
-
VCaP cells are known to be more challenging to culture. It is recommended to coat culture flasks with Matrigel (300 µg/ml in phenol red-free DMEM) for 1 hour at room temperature before seeding the cells.
-
Culture VCaP cells in DMEM supplemented with 10% FBS.
2. Animal Model:
-
Use male SCID mice, 4-6 weeks old.
3. Cell Implantation:
-
Harvest VCaP cells and resuspend them in Matrigel at a concentration of 1 x 10^6 cells in 200 µL.
-
Subcutaneously inject the cell suspension into the right flank of each mouse.
4. Tumor Growth Monitoring:
-
Monitor tumor growth with calipers.
-
Initiate treatment when tumors reach approximately 100 mm³.
5. Flutamide Administration (Example):
-
Preparation of Flutamide for Subcutaneous Injection:
-
Flutamide can be administered via slow-release pellets implanted subcutaneously. Pellets containing 100 mg of flutamide with a 21-day release profile can be used.
-
-
Administration:
-
Implant the pellets subcutaneously on the back of the mice. Replace pellets every 21 days.
-
The control group should undergo a sham surgery.
-
6. Efficacy Evaluation:
-
Monitor tumor volume and body weight.
-
At the study endpoint, collect tumors and blood for analysis as described for the LNCaP model.
Mandatory Visualizations
Androgen Receptor Signaling Pathway and Flutamide Inhibition
Caption: Flutamide competitively inhibits the androgen receptor, preventing its activation by androgens.
Experimental Workflow for Flutamide Efficacy Testing in Xenograft Models
Caption: Workflow for evaluating the in vivo efficacy of flutamide in xenograft models.
References
Application Notes and Protocols for Flutamide Treatment of Prostate Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flutamide is a non-steroidal antiandrogen drug that has been utilized in the treatment of prostate cancer. Its primary mechanism of action involves competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor (AR).[1][2] This blockade of AR signaling can impede the growth and proliferation of androgen-sensitive prostate cancer cells.[1][2] While newer antiandrogen agents have been developed, Flutamide remains a valuable tool for in vitro studies of prostate cancer biology and drug resistance mechanisms. These application notes provide detailed protocols for the treatment of prostate cancer cell lines with Flutamide and for assessing its effects on cell viability, apoptosis, and relevant signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of Flutamide on various prostate cancer cell lines.
Table 1: IC50 Values of Flutamide in Prostate Cancer Cell Lines after 48 Hours of Treatment
| Cell Line | IC50 (µM) |
| LNCaP | 14.3[3] |
| PC3 | 17.88 |
| DU145 | 11.44 |
Table 2: Effect of Flutamide on Apoptosis in Prostate Cancer Cell Lines after 48 Hours of Treatment
| Cell Line | Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| LNCaP | Control | 2.72 | 13.7 | 16.42 |
| Flutamide (14.3 µM) | 3.18 | 45.5 | 48.68 | |
| PC3 | Control | 2.09 | 9.18 | 11.27 |
| Flutamide (17.88 µM) | 6.59 | 33.5 | 40.09 | |
| DU145 | Control | 2.03 | 16.4 | 18.43 |
| Flutamide (11.44 µM) | 5.28 | 49.3 | 54.58 |
Data extracted from a study investigating the combined effect of Flutamide and selenium nanoparticles. The data presented here are for Flutamide treatment alone.
Table 3: Effect of Flutamide on Gene Expression in Prostate Cancer Cell Lines after 48 Hours of Treatment
| Cell Line | Gene | Change in Expression with Flutamide Treatment |
| LNCaP | Bax | Upregulated |
| Bcl-2 | Downregulated | |
| KLK3 (PSA) | Downregulated | |
| PC3 | Bax | Upregulated |
| Bcl-2 | Downregulated | |
| KLK3 (PSA) | Significantly Downregulated | |
| DU145 | Bax | Upregulated |
| Bcl-2 | Downregulated | |
| KLK3 (PSA) | Downregulated |
Gene expression changes were observed after treatment with the respective IC50 concentrations of Flutamide for 48 hours.
Signaling Pathways
Flutamide primarily exerts its effects by antagonizing the androgen receptor signaling pathway. However, there is also evidence of crosstalk with other critical cellular pathways.
Caption: Flutamide's mechanism of action and its impact on cellular pathways.
Experimental Protocols
Cell Culture and Flutamide Preparation
1.1. Cell Lines and Culture Conditions:
-
LNCaP, PC3, and DU145 prostate cancer cell lines are commonly used.
-
Culture the cells in RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
1.2. Preparation of Flutamide Stock Solution:
-
Dissolve Flutamide powder in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-100 mM).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
1.3. Treatment of Cells with Flutamide:
-
On the day of the experiment, thaw an aliquot of the Flutamide stock solution.
-
Dilute the stock solution in the complete cell culture medium to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the cell culture medium is less than 0.1% to minimize solvent-induced cytotoxicity.
-
Include a vehicle control group in all experiments, which consists of cells treated with the same final concentration of DMSO as the highest Flutamide concentration group.
Cell Viability Assessment (MTT Assay)
This protocol is based on the principle that mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT to a purple formazan product.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Seed prostate cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The next day, remove the medium and add fresh medium containing various concentrations of Flutamide or the vehicle control (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentrations of Flutamide or vehicle control for the specified duration (e.g., 48 hours).
-
Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of Propidium Iodide (100 µg/mL) to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Gene Expression Analysis (Real-Time Quantitative PCR)
This protocol allows for the quantification of changes in the expression of target genes, such as Bax, Bcl-2, and KLK3 (PSA), following Flutamide treatment.
Protocol:
-
Treat cells with Flutamide as described in section 1.3.
-
After the treatment period, lyse the cells and extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
Perform real-time quantitative PCR (RT-qPCR) using the synthesized cDNA, gene-specific primers for the target genes (Bax, Bcl-2, KLK3) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in Flutamide-treated cells compared to vehicle-treated controls.
Concluding Remarks
These protocols provide a framework for investigating the effects of Flutamide on prostate cancer cell lines. It is important to note that optimal experimental conditions, such as cell seeding density, drug concentrations, and incubation times, may need to be empirically determined for specific cell lines and research questions. The provided data and methodologies will aid researchers in designing and executing robust experiments to further elucidate the mechanisms of antiandrogen therapy in prostate cancer.
References
- 1. Effects of the antiandrogen flutamide on the expression of protein kinase C isoenzymes in LNCaP and PC3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel combination therapy of prostate cancer cells with arsenic trioxide and flutamide: An in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reducing the effective dosage of flutamide on prostate cancer cell lines through combination with selenium nanoparticles: An in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of Flutamide: An Application Note on IC50 Measurement in Androgen-Sensitive Prostate Cancer Cells
Introduction
Flutamide is a nonsteroidal antiandrogen drug primarily used in the treatment of prostate cancer.[1] Its therapeutic effect stems from its ability to competitively inhibit the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor (AR).[2][3][4] This blockade of the androgen receptor signaling pathway ultimately leads to a reduction in the growth and proliferation of androgen-sensitive prostate cancer cells.[2] The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a drug like flutamide. It represents the concentration of the drug required to inhibit a specific biological process, in this case, cell viability, by 50%. This document provides detailed protocols for culturing androgen-sensitive prostate cancer cell lines, LNCaP and VCaP, and for determining the IC50 value of flutamide using a cell viability assay.
Androgen Receptor Signaling Pathway and Flutamide's Mechanism of Action
The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens, translocates to the nucleus and regulates the expression of genes involved in cell growth and survival. Flutamide, and its more active metabolite 2-hydroxyflutamide, act as competitive antagonists at the androgen receptor. By binding to the receptor, they prevent the binding of androgens, thereby inhibiting the downstream signaling cascade that promotes the growth of prostate cancer cells.
Caption: Androgen receptor signaling and flutamide inhibition mechanism.
Experimental Protocols
Cell Culture of Androgen-Sensitive Cell Lines
1. LNCaP Cell Culture
LNCaP cells are androgen-sensitive human prostate adenocarcinoma cells. They are known to grow in aggregates and attach weakly to culture surfaces.
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
When cells reach approximately 80% confluency, carefully aspirate the medium.
-
Wash the cells gently with sterile Phosphate-Buffered Saline (PBS).
-
Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-12 minutes at 37°C, observing for cell detachment. Avoid agitation.
-
Neutralize the trypsin with 4 volumes of complete growth medium.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in fresh growth medium and seed into new culture flasks at a density of 1-2 x 10^4 cells/cm². Change the medium every 2-3 days.
-
2. VCaP Cell Culture
VCaP cells are another androgen-sensitive prostate cancer cell line, known for being more challenging to culture due to their slow growth and delicate nature.
-
Growth Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. It is often beneficial to use conditioned media (9 parts fresh media to 1 part old media from the previous culture) to support growth.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Flask Coating: To improve adherence, culture flasks can be coated with a 300 µg/ml Matrigel solution.
-
Subculturing:
-
VCaP cells grow slowly, and it may take 2-3 weeks to reach confluency.
-
Gently aspirate the medium, saving some as conditioned medium.
-
Wash with PBS.
-
Add 2 mL of Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize with conditioned media.
-
Centrifuge gently (e.g., 300 x g for 5 minutes).
-
Resuspend the pellet in fresh media (with conditioned media) and split at a 1:2 or 1:3 ratio.
-
IC50 Determination using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Caption: Workflow for IC50 determination using the MTT assay.
Protocol:
-
Cell Seeding:
-
Harvest cells as described in the subculturing protocols.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Flutamide Preparation and Treatment:
-
Prepare a stock solution of flutamide in DMSO.
-
Perform serial dilutions of flutamide in culture medium to achieve the desired final concentrations. A common starting range is 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of flutamide. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
-
Incubation:
-
Incubate the plate for a predetermined time, typically 48 or 72 hours.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at a low speed.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the flutamide concentration.
-
Use non-linear regression analysis (log(inhibitor) vs. response) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Data Presentation
The following table summarizes reported IC50 values for flutamide in the androgen-sensitive LNCaP cell line.
| Cell Line | Treatment Duration | IC50 (µM) | Reference |
| LNCaP | 48 hours | 14.3 | |
| LNCaP | Not Specified | 99.89 | |
| LNCaP | Not Specified | 12 |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell passage number, confluency, and specific assay parameters.
Conclusion
This application note provides a comprehensive guide for researchers to determine the IC50 value of flutamide in androgen-sensitive prostate cancer cell lines. The detailed protocols for cell culture and the MTT assay, along with the provided diagrams and reference data, offer a solid framework for investigating the in vitro efficacy of antiandrogen compounds. Accurate determination of IC50 values is fundamental for the preclinical evaluation of anticancer drugs and for understanding their mechanism of action.
References
Application Notes and Protocols: The Use of Flutamide in Characterizing Androgen Receptor Mutations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutamide, a nonsteroidal antiandrogen, and its more active metabolite, hydroxyflutamide, have been instrumental in the study of androgen receptor (AR) signaling and the clinical management of prostate cancer. The emergence of resistance to flutamide therapy, often driven by mutations in the AR ligand-binding domain (LBD), has made it a critical tool for researchers investigating the mechanisms of hormone resistance. These application notes provide detailed protocols for key experiments utilizing flutamide to characterize wild-type and mutant androgen receptors, along with quantitative data to aid in the interpretation of experimental results.
The androgen receptor is a ligand-activated transcription factor that, in its inactive state, resides in the cytoplasm in a complex with heat shock proteins (HSPs)[1]. Upon binding to androgens like dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from HSPs, dimerizes, and translocates to the nucleus[1][2][3]. In the nucleus, the AR dimer binds to androgen response elements (AREs) in the promoter regions of target genes, recruiting co-regulators to modulate gene transcription[2]. Flutamide and hydroxyflutamide act as competitive antagonists, binding to the AR and preventing this cascade of events. However, certain mutations in the AR can alter the receptor's response to these compounds, sometimes converting them from antagonists to agonists, a phenomenon critical to understanding drug resistance.
Data Presentation
The following tables summarize the quantitative data on the interaction of flutamide and hydroxyflutamide with wild-type and various mutant androgen receptors. This data is essential for designing experiments and interpreting results related to AR activity.
Table 1: Binding Affinity (Ki) of Flutamide and Hydroxyflutamide for Androgen Receptor Variants
| Compound | Receptor | Ki (nM) | Tissue/Cell System | Reference |
| Flutamide | Wild-Type | 1275 - 7550 | Rat Anterior Pituitary, Ventral Prostate, Human Prostatic Carcinoma | |
| Hydroxyflutamide | Wild-Type | 55 - 205 | Rat Anterior Pituitary, Ventral Prostate, Human Prostatic Carcinoma |
Note: Ki values represent the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Activity (IC50/EC50) of Flutamide and Hydroxyflutamide on Androgen Receptor Variants
| Compound | Receptor | Mutation | Effect | IC50/EC50 (nM) | Cell Line | Reference |
| Hydroxyflutamide | AR | Wild-Type | Antagonist | 700 (IC50) | Co-transfected CV-1 cells | |
| Hydroxyflutamide | AR | T877A | Agonist | <100 (EC50) | Transfected CV-1 cells | |
| Hydroxyflutamide | AR | D890N | Weak Agonist | >500 (EC50) | Transfected CV-1 cells |
Note: IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half. EC50 is the concentration of a drug that gives a half-maximal response.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of flutamide and its derivatives for wild-type and mutant ARs. The principle is to measure the ability of the unlabeled test compound (e.g., hydroxyflutamide) to compete with a radiolabeled ligand (e.g., [³H]-DHT) for binding to the AR.
Materials:
-
Cell or tissue homogenates containing the androgen receptor.
-
Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT).
-
Unlabeled competitor: Dihydrotestosterone (DHT), Flutamide, Hydroxyflutamide.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the AR of interest. Resuspend the final pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL per well:
-
150 µL of membrane preparation (3-20 µg protein for cells, 50-120 µg for tissue).
-
50 µL of competing test compound (e.g., flutamide) at various concentrations or buffer for total binding. For non-specific binding, use a high concentration of unlabeled DHT.
-
50 µL of [³H]-DHT at a fixed concentration (typically at or below its Kd).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Stop the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a 96-well cell harvester. Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all measurements to obtain specific binding. Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Luciferase Reporter Gene Assay for AR Transactivation
This assay measures the functional activity of the AR (agonist or antagonist) in response to ligands like flutamide. It utilizes a reporter plasmid containing an androgen-responsive promoter driving the expression of a reporter gene, typically luciferase.
Materials:
-
AR-negative cell line (e.g., PC-3, HEK-293).
-
Expression plasmid for wild-type or mutant human AR (e.g., pCMV-hAR).
-
Luciferase reporter plasmid with AREs (e.g., pARE-Luc).
-
Control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase).
-
Cell culture medium (e.g., DMEM) with charcoal-stripped fetal bovine serum (CSS) to remove endogenous steroids.
-
Transfection reagent (e.g., Lipofectamine).
-
Test compounds: Dihydrotestosterone (DHT), Flutamide, Hydroxyflutamide.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the AR expression plasmid, the ARE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol. A typical DNA ratio is 10:10:1 for AR:reporter:normalization vectors.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations.
-
For Agonist Assay: Add serial dilutions of the test compound (e.g., hydroxyflutamide). Include a vehicle control.
-
For Antagonist Assay: Add serial dilutions of the test compound in the presence of a fixed concentration of DHT (typically the EC50 or EC80 concentration).
-
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency and cell number.
-
For Agonist Assay: Plot the normalized luciferase activity against the log concentration of the test compound to determine the EC50 value.
-
For Antagonist Assay: Plot the normalized luciferase activity against the log concentration of the test compound to determine the IC50 value.
-
Mandatory Visualizations
Androgen Receptor Signaling Pathway
Caption: Androgen Receptor Signaling Pathway and Flutamide Inhibition.
Experimental Workflow for Studying Flutamide Resistance
Caption: Workflow for Investigating Flutamide Resistance in AR Mutants.
References
Application Notes and Protocols: Flutamide as a Tool for Inducing Castration-Resistant Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Castration-resistant prostate cancer (CRPC) represents an advanced and aggressive form of prostate cancer that progresses despite androgen deprivation therapy (ADT). Flutamide, a first-generation non-steroidal antiandrogen, has been historically used in combination with LHRH agonists for the treatment of prostate cancer.[1][2] It functions by competitively inhibiting the binding of androgens to the androgen receptor (AR), thereby blocking the downstream signaling that promotes prostate cancer cell growth.[2][3] While newer antiandrogens have largely replaced flutamide in the clinic, its utility in preclinical research remains significant.[2] The development of resistance to flutamide in prostate cancer cells serves as a valuable model to study the mechanisms of CRPC and to test novel therapeutic strategies against this lethal disease. This document provides detailed protocols for inducing flutamide resistance in both in vitro and in vivo prostate cancer models.
Mechanisms of Flutamide Resistance
The development of resistance to flutamide is a complex process involving multiple molecular pathways. A primary mechanism involves alterations in the androgen receptor itself, such as point mutations (e.g., T877A) that can switch flutamide from an antagonist to an agonist, paradoxically promoting tumor growth. Furthermore, AR amplification and overexpression can render cells hypersensitive to low levels of androgens. Resistance can also be driven by the activation of alternative signaling pathways that bypass the need for AR signaling, such as the PI3K/Akt/mTOR pathway.
Data Presentation: In Vitro Flutamide Resistance
The following tables summarize quantitative data from studies that have developed flutamide-resistant prostate cancer cell lines.
Table 1: Characteristics of Flutamide-Resistant LNCaP Cell Lines
| Cell Line | Parental Line | Duration of Flutamide Exposure | Final Flutamide Concentration | Key Phenotypic Changes | Reference |
| LN-FLU | LNCaP | 9 months | 20 µM (2-hydroxy-flutamide) | Increased resistance to flutamide and docetaxel, reduced proliferation, stem cell-like characteristics. | |
| LNCaP-AI | LNCaP | 16 months (60-80 passages) | 2.5 µM | Androgen-independent growth, morphological changes (slender cells), increased migration and adhesion. |
Table 2: Proliferation of LNCaP vs. LN-FLU Cells in Response to Flutamide
| Flutamide Concentration (µM) | LNCaP Cell Viability (% of Control) | LN-FLU Cell Viability (% of Control) |
| 0 | 100% | 100% |
| 10 | Significantly Reduced | ~100% |
| 20 | Significantly Reduced | ~100% |
| 50 | Significantly Reduced | Slightly Reduced |
| Data synthesized from studies on LN-FLU cells, which showed resistance to the antiproliferative effects of 2-hydroxy-flutamide up to 20 µM. |
Experimental Protocols
In Vitro Model: Development of Flutamide-Resistant Cell Lines
This protocol describes a method for generating flutamide-resistant prostate cancer cell lines from an androgen-sensitive parental line, such as LNCaP.
Materials:
-
Parental androgen-sensitive prostate cancer cell line (e.g., LNCaP, ATCC CRL-1740)
-
Complete growth medium (e.g., RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin)
-
Flutamide (or its active metabolite, 2-hydroxy-flutamide)
-
Cell culture flasks, plates, and other standard laboratory equipment
Protocol:
-
Initial Culture: Culture the parental LNCaP cells in their standard growth medium until they are proliferating consistently.
-
Initiation of Flutamide Treatment: Begin by adding a low concentration of flutamide to the culture medium. A starting concentration of 0.1 µM has been used successfully.
-
Monitoring and Passaging: Closely monitor the cells for signs of toxicity and changes in morphology. Initially, cell growth may slow significantly. Continue to passage the cells as they reach confluence, maintaining the low concentration of flutamide.
-
Stepwise Dose Escalation: Once the cells have adapted and are growing steadily in the initial flutamide concentration, increase the dose. For example, after 20 passages at 0.1 µM, increase the concentration to 0.5 µM. Continue this stepwise increase over an extended period (e.g., 6-9 months), with subsequent increases to 2.5 µM or higher, depending on the desired level of resistance.
-
Establishment of a Resistant Line: After several months of continuous culture with dose escalation, a cell line capable of proliferating in a high concentration of flutamide (e.g., 2.5 µM to 20 µM) will be established. These cells should be maintained in a medium containing this concentration of flutamide.
-
Characterization of Resistance: The resistant phenotype should be confirmed through various assays:
-
Cell Viability/Proliferation Assays (MTT/EdU): Compare the viability and proliferation of the resistant cells to the parental cells across a range of flutamide concentrations.
-
Gene and Protein Expression Analysis (qRT-PCR/Western Blot): Analyze the expression of key markers of CRPC, such as the androgen receptor (AR), PSA, and components of survival pathways like PI3K/Akt.
-
In Vivo Model: Development of Flutamide-Resistant Xenografts
This protocol outlines a general approach for establishing flutamide-resistant prostate cancer xenografts in immunodeficient mice.
Materials:
-
Androgen-sensitive prostate cancer cells (e.g., LNCaP)
-
Immunodeficient mice (e.g., male nude or SCID mice)
-
Matrigel or similar extracellular matrix
-
Flutamide
-
LHRH agonist (e.g., goserelin, leuprolide)
-
Calipers for tumor measurement
Protocol:
-
Cell Preparation and Implantation: Harvest LNCaP cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio). Subcutaneously inject the cell suspension (e.g., 1-2 x 10^6 cells) into the flanks of male immunodeficient mice.
-
Tumor Establishment: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). This can take several weeks.
-
Initiation of Androgen Deprivation and Flutamide Treatment: Once tumors are established, begin androgen deprivation by surgical castration or administration of an LHRH agonist. Concurrently, start administering flutamide. A typical clinical dose is 250 mg three times daily, which can be adapted for murine models. Administration is typically via oral gavage.
-
Monitoring Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Also, monitor the body weight and overall health of the animals.
-
Development of Resistance: Initially, tumors should regress in response to the combined androgen blockade. Continue treatment and monitoring. Resistance is indicated by the eventual regrowth of tumors despite the ongoing treatment. This progression to a castration-resistant and flutamide-resistant state can take several weeks to months.
-
Model Validation: Once tumors are classified as resistant, they can be harvested for further analysis, including histology, immunohistochemistry for AR and proliferation markers (e.g., Ki-67), and molecular analysis to investigate the mechanisms of resistance.
The protocols outlined provide a framework for developing robust in vitro and in vivo models of flutamide-resistant prostate cancer. These models are indispensable tools for elucidating the molecular drivers of CRPC, identifying novel therapeutic targets, and evaluating the efficacy of new treatment strategies for advanced prostate cancer. The ability to recapitulate the clinical progression from androgen sensitivity to resistance in a controlled laboratory setting is crucial for advancing the field of prostate cancer research and drug development.
References
Application of Flutamide in Inflammatory Breast Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Breast Cancer (IBC) is a particularly aggressive and lethal form of breast cancer, accounting for a disproportionate number of breast cancer-related deaths[1]. The triple-negative subtype of IBC (TN-IBC) is notoriously difficult to treat due to the lack of targeted therapies. Recent research has highlighted the role of the androgen receptor (AR) as a potential therapeutic target in a subset of breast cancers, including TN-IBC[2][3]. Flutamide, a non-steroidal antiandrogen, has been investigated for its potential to inhibit the growth of IBC cells. It functions as a competitive antagonist of the AR, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT) and subsequent downstream signaling[4][5]. This document provides a summary of the application of Flutamide in IBC research, including its effects on cell proliferation, tumor growth, and steroid hormone signaling, along with detailed protocols for relevant experiments.
Mechanism of Action
Flutamide exerts its anti-cancer effects primarily by blocking the androgen receptor signaling pathway. In AR-positive cancer cells, androgens promote growth and survival. Flutamide competitively binds to the AR, preventing its activation and translocation to the nucleus, which in turn inhibits the transcription of androgen-responsive genes that drive proliferation. Interestingly, in the context of TN-IBC cell lines such as SUM-149, Flutamide treatment has been shown to not only reduce cell proliferation but also to alter the secretion of steroid hormones. Studies have demonstrated that Flutamide can lead to an increase in androgen levels (testosterone and DHT) while decreasing estrogen (17β-estradiol) levels in the tumor microenvironment. This suggests a complex interplay with steroidogenic enzymes.
Data Presentation
The following tables summarize the quantitative effects of Flutamide on inflammatory breast cancer models based on published findings.
Table 1: In Vitro Efficacy of Flutamide on IBC Cell Lines
| Cell Line | Treatment | Concentration (µM) | Duration (hours) | Effect on Cell Proliferation |
| SUM-149 (Human IBC) | Flutamide | 5 | 72 | Decreased |
| SUM-149 (Human IBC) | Flutamide | 10 | 72 | Decreased |
| SUM-149 (Human IBC) | Flutamide | 15 | 72 | Decreased |
| IPC-366 (Canine IMC) | Flutamide | 5 | 72 | Decreased |
| IPC-366 (Canine IMC) | Flutamide | 10 | 72 | Decreased |
| IPC-366 (Canine IMC) | Flutamide | 15 | 72 | Decreased |
Source: Data synthesized from Caceres S, et al., 2017.
Table 2: In Vivo Efficacy of Flutamide in IBC Xenograft Models
| Cell Line Xenograft | Treatment | Dosage | Administration Route | Duration | Outcome |
| SUM-149 (Human IBC) | Flutamide | 5, 10, 15 µM | Subcutaneous | 3 times/week for 2 weeks | ~55-65% reduction in tumor progression |
| IPC-366 (Canine IMC) | Flutamide | 5, 10, 15 µM | Subcutaneous | 3 times/week for 2 weeks | ~55-65% reduction in tumor progression |
Source: Data synthesized from Caceres S, et al., 2017.
Table 3: Effect of Flutamide on Steroid Hormone Levels in IBC Models
| Steroid Hormone | Effect in Treated Groups |
| Pregnenolone (P5) | Increased |
| Progesterone (P4) | Increased |
| Androstenedione (A4) | Increased |
| Testosterone (T) | Increased |
| Dihydrotestosterone (DHT) | Increased |
| 17β-Estradiol (E2) | Decreased |
Source: Data synthesized from Caceres S, et al., 2017.
Visualizations
Caption: Flutamide's mechanism of action in an Androgen Receptor (AR) positive IBC cell.
Caption: Experimental workflow for evaluating Flutamide in IBC research.
Caption: Logical relationship of Flutamide's effects in IBC models.
Experimental Protocols
Cell Culture of SUM-149 Inflammatory Breast Cancer Cells
The SUM-149 cell line is a widely used model for triple-negative inflammatory breast cancer.
Materials:
-
SUM-149 cell line
-
Ham's F-12 media
-
Fetal Bovine Serum (FBS)
-
Insulin
-
Hydrocortisone
-
HEPES buffer
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Prepare the complete growth medium: Ham's F-12 supplemented with 5% FBS, 5 µg/ml insulin, 1 µg/ml hydrocortisone, 10 mM HEPES, and 1% Penicillin-Streptomycin.
-
Thaw a cryopreserved vial of SUM-149 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 ml conical tube containing 9 ml of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 ml of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a 5% CO₂ humidified incubator.
-
For subculturing, when cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete growth medium and re-seed at the desired density.
In Vitro Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
SUM-149 cells
-
Complete growth medium
-
Flutamide stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed 5,000 SUM-149 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of Flutamide (e.g., 5, 10, 15 µM) in complete growth medium. Include a vehicle control (DMSO at the same concentration as the highest Flutamide dose).
-
Replace the medium in the wells with the Flutamide dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Add 10 µl of MTT solution to each well and incubate for 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
In Vivo IBC Xenograft Model
This protocol describes the establishment of tumors in immunodeficient mice to study the effects of Flutamide on tumor growth.
Materials:
-
SUM-149 cells
-
Female immunodeficient mice (e.g., NOD/SCID or nude mice, 6-8 weeks old)
-
Matrigel
-
Flutamide for injection
-
Vehicle control (e.g., corn oil)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Protocol:
-
Harvest SUM-149 cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 2 x 10⁷ cells/ml.
-
Inject 100 µl of the cell suspension (2 x 10⁶ cells) subcutaneously into the mammary fat pad of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Administer Flutamide (at desired concentrations) or vehicle control subcutaneously three times a week.
-
Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Continue treatment for 2 weeks.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., hormone assays, immunohistochemistry).
Steroid Hormone Measurement by Enzyme Immunoassay (EIA)
This protocol is for quantifying steroid hormones in cell culture media, serum, or tumor homogenates.
Materials:
-
Commercial EIA kits for specific steroid hormones (e.g., Testosterone, 17β-Estradiol)
-
Samples (cell culture supernatant, mouse serum, or tumor homogenates)
-
Microplate reader
Protocol:
-
Prepare tumor homogenates by lysing the excised tumor tissue in an appropriate buffer and clarifying by centrifugation.
-
Follow the manufacturer's instructions for the specific EIA kit.
-
Typically, the protocol involves adding standards and samples to a microplate pre-coated with a capture antibody.
-
An enzyme-conjugated steroid is then added, which competes with the steroid in the sample for binding to the antibody.
-
After incubation and washing steps, a substrate is added, which develops a color in proportion to the amount of bound enzyme-conjugated steroid.
-
The reaction is stopped, and the absorbance is read on a microplate reader.
-
Calculate the concentration of the steroid in the samples by comparing their absorbance to the standard curve.
Immunohistochemistry (IHC) for Steroidogenic Enzymes
This technique is used to detect the presence and localization of specific proteins (e.g., steroidogenic enzymes like 17β-HSD and 5α-reductase) in tumor tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Primary antibodies against the target proteins
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Antigen retrieval solution (e.g., citrate buffer)
-
Microscope
Protocol:
-
Deparaffinize and rehydrate the FFPE tissue sections.
-
Perform antigen retrieval by heating the slides in the appropriate buffer.
-
Block endogenous peroxidase activity.
-
Incubate the sections with the primary antibody at the optimal dilution.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Wash and apply the DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstain the sections with hematoxylin.
-
Dehydrate and mount the slides.
-
Examine the slides under a microscope to assess the expression and localization of the target protein. A high expression of 17β-HSD and 5α-reductase has been observed in Flutamide-treated groups.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. youtube.com [youtube.com]
- 3. [PDF] Androgen receptor signaling pathways as a target for breast cancer treatment. | Semantic Scholar [semanticscholar.org]
- 4. 2024.sci-hub.ru [2024.sci-hub.ru]
- 5. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Flutamide
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed application note and protocol for the quantitative analysis of Flutamide in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC).
Introduction
Flutamide is a non-steroidal antiandrogen drug used primarily in the treatment of prostate cancer. Accurate and precise quantification of Flutamide in bulk drug and pharmaceutical dosage forms is crucial for quality control and ensuring therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique that offers high sensitivity, specificity, and reproducibility for this purpose. This application note details a validated HPLC method for the determination of Flutamide.
Principle of the Method
This method utilizes reverse-phase HPLC with UV detection to separate and quantify Flutamide. The sample is dissolved in a suitable solvent, and an aliquot is injected into the HPLC system. The separation is achieved on a C18 or C8 column using an isocratic mobile phase. The analyte is detected by its UV absorbance, and the peak area is proportional to the concentration of Flutamide in the sample.
Chromatographic Conditions and Parameters
Several HPLC methods have been reported for the quantification of Flutamide. Below is a summary of various validated methods. Method 1 is presented as the primary protocol in this document.
Table 1: Summary of HPLC Methods for Flutamide Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Luna C18 (100 mm x 4.6 mm, 5 µm)[1][2] | C8[3] | Cromasil C18[4] | Nova-Pak CN (4.6 x 250 mm, 4 µm)[5] |
| Mobile Phase | 0.05 M Phosphate Buffer (pH 4.0) : Acetonitrile (50:50, v/v) | Methanol : Acetonitrile : Potassium Dihydrogen Phosphate Buffer (50 mM, pH 3.2) (29:38:33, v/v/v) | Methanol : Water | Acetonitrile : Tetrahydrofuran : Water (31.5:2.5:66, v/v/v) |
| Flow Rate | 1.0 mL/min | Not Specified | 0.8 mL/min | 1.0 mL/min |
| Detection | UV at 240 nm | UV | UV at 227 nm | UV at 300 nm |
| Injection Volume | 20 µL | Not Specified | Not Specified | 50 µL |
| Internal Standard | None | Acetanilide | Acetanilide | Not Specified |
Experimental Protocol (Based on Method 1)
This protocol provides a step-by-step guide for the quantification of Flutamide in tablets.
Reagents and Materials
-
Flutamide reference standard (purity > 99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Flutamide tablets (e.g., 250 mg)
Equipment
-
HPLC system with a UV detector
-
Luna C18 column (100 mm x 4.6 mm, 5 µm) or equivalent
-
Sonicator
-
Analytical balance
-
pH meter
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
Preparation of Solutions
Mobile Phase Preparation (0.05 M Phosphate Buffer pH 4.0 : Acetonitrile (50:50, v/v))
-
Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.05 M solution.
-
Adjust the pH of the buffer to 4.0 with orthophosphoric acid.
-
Mix the phosphate buffer and acetonitrile in a 50:50 ratio (v/v).
-
Degas the mobile phase by sonication or vacuum filtration.
Standard Stock Solution Preparation (600 µg/mL)
-
Accurately weigh about 60.0 mg of Flutamide reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations in the desired linear range (e.g., 2.9, 5.8, 8.7, and 11.6 µg/mL).
Sample Preparation (from Tablets)
-
Weigh and finely powder 20 Flutamide tablets to determine the average tablet weight.
-
Accurately weigh a portion of the powder equivalent to 60.0 mg of Flutamide and transfer it to a 100 mL volumetric flask.
-
Add approximately 50 mL of methanol and sonicate for 20 minutes to dissolve the drug.
-
Dilute to the mark with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtered solution with methanol to obtain a final concentration within the calibration range (e.g., 10 µg/mL).
Chromatographic Analysis
-
Set up the HPLC system with the specified chromatographic conditions (Method 1).
-
Inject 20 µL of each standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak areas.
Data Analysis
-
Construct a calibration curve by plotting the peak area of the Flutamide standards against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The correlation coefficient should be close to 0.999.
-
Calculate the concentration of Flutamide in the sample preparation using the regression equation.
-
Determine the amount of Flutamide per tablet using the sample concentration and dilution factors.
Method Validation Summary
The described HPLC methods have been validated according to ICH guidelines. The validation parameters are summarized below.
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range | 2.9 - 11.6 µg/mL | 62.5 - 16000 ng/mL | 0.1 - 0.6 µg/mL | 100 - 1000 ng/mL |
| Correlation Coefficient (r²) | 0.99998 | > 0.99 | 0.9955 | 0.9947 |
| Accuracy (% Recovery) | Not Specified | 86.7 - 105% | 99.53% | 97 - 101% |
| Precision (% RSD) | Intra-day: 0.44 - 0.78% | Intra-day: 0.2 - 1.4%, Inter-day: 0.2 - 5.3% | 0.7781% | < 5% |
| LOD | Not Specified | Not Specified | 8.697 ng/mL | 2.52 ng/mL |
| LOQ | Not Specified | 62.5 ng/mL | 26.355 ng/mL | 7.66 ng/mL |
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of Flutamide in tablets by HPLC.
Caption: Workflow for Flutamide Quantification by HPLC.
Conclusion
The HPLC method described provides a reliable, accurate, and precise means for the quantification of Flutamide in pharmaceutical dosage forms. The method is straightforward and can be readily implemented in a quality control laboratory for routine analysis. The provided validation data demonstrates the suitability of the method for its intended purpose.
References
- 1. latamjpharm.org [latamjpharm.org]
- 2. researchgate.net [researchgate.net]
- 3. A Simple, Fast, Low Cost, HPLC/UV Validated Method for Determination of Flutamide: Application to Protein Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. article.imrpress.com [article.imrpress.com]
Troubleshooting & Optimization
Flutamide Solubility in Cell Culture Media: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues with flutamide in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing flutamide stock solutions for cell culture experiments?
A1: Flutamide is practically insoluble in water but is soluble in organic solvents. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent to prepare high-concentration stock solutions of flutamide.[1] Ethanol can also be used.[2]
Q2: I observed precipitation after diluting my flutamide stock solution in the cell culture medium. What could be the cause and how can I prevent it?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds like flutamide. This occurs because the compound's solubility dramatically decreases when the solvent changes from organic (DMSO) to aqueous (cell culture medium).
Troubleshooting Steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally at or below 0.1%, and generally not exceeding 0.5%.[3][4] High concentrations of DMSO can be toxic to cells.
-
Dilution Method: Add the flutamide stock solution to the cell culture medium while gently vortexing or swirling the medium. This rapid mixing can help to disperse the compound before it has a chance to precipitate. Some researchers recommend pre-spiking the aqueous solution with the final concentration of DMSO before adding the compound stock.
-
Warming the Medium: Gently warming the cell culture medium to 37°C before adding the flutamide stock can sometimes improve solubility.
-
Sonication: If precipitation persists, brief sonication of the final solution can help to redissolve the compound. However, be cautious as this may affect the stability of media components.
-
Prepare Fresh Dilutions: It is recommended to prepare fresh dilutions of flutamide in your cell culture medium for each experiment and not to store the aqueous solutions for more than a day.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO varies between cell lines. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. However, some sensitive cell lines, especially primary cells, may be affected at concentrations as low as 0.1%. It is always recommended to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cell line's viability and function.
Q4: How should I prepare a vehicle control for my flutamide experiments?
A4: The vehicle control is crucial for interpreting your results accurately. It should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve the flutamide in the cell culture medium, but without the flutamide. This allows you to distinguish the effects of flutamide from any potential effects of the solvent itself.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Flutamide Stock Solution in DMSO
Materials:
-
Flutamide powder (Molecular Weight: 276.21 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh out 2.76 mg of flutamide powder and transfer it to a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of cell culture grade DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the flutamide is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of Working Concentrations in Cell Culture Media
Objective: To prepare a final concentration of 10 µM flutamide in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
10 mM Flutamide stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium
Procedure:
-
Serial Dilution (Intermediate): It is good practice to perform an intermediate dilution to ensure accurate final concentrations. For example, dilute the 10 mM stock solution 1:100 in cell culture medium to get a 100 µM intermediate solution.
-
Final Dilution: Add 100 µL of the 100 µM intermediate flutamide solution to 900 µL of pre-warmed cell culture medium to achieve a final volume of 1 mL and a final flutamide concentration of 10 µM. The final DMSO concentration in this case will be 0.1%.
-
Mixing: Gently mix the final solution by pipetting up and down or by inverting the tube.
-
Application: Use the freshly prepared flutamide-containing medium to treat your cells immediately.
Quantitative Data Summary
| Solvent | Solubility of Flutamide | Reference |
| Water | Practically insoluble | |
| DMSO | ~30 mg/mL | |
| Ethanol | ~30 mg/mL | |
| Methanol | Freely soluble |
| Cell Line | IC50 of Flutamide (48h treatment) | Reference |
| PC3 | 17.88 µM | |
| LNCaP | 14.3 µM | |
| DU145 | 11.44 µM |
Visualizations
Androgen Receptor Signaling Pathway and Flutamide's Mechanism of Action
Caption: Flutamide competitively inhibits androgen binding to the AR.
Experimental Workflow for Flutamide Treatment in Cell Culture
Caption: Workflow for in vitro experiments using flutamide.
References
Technical Support Center: Optimizing Flutamide Dosage for In Vivo Mouse Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Flutamide in in vivo mouse studies. The information is designed to assist in optimizing experimental design and overcoming common challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with Flutamide.
1. Issue: Higher than expected toxicity or adverse events (e.g., weight loss, lethargy).
-
Question: We are observing significant toxicity in our mouse cohort at our initial Flutamide dose. What could be the cause and how can we mitigate this?
-
Answer:
-
High Dosage: The administered dose might be too high for the specific mouse strain or model. A study in CYP1A2 knockout mice showed that a dose of 400 mg/kg led to moderate hepatitis when combined with a special diet, while 800 mg/kg for 28 days did not show abnormal elevation of plasma alanine aminotransferase (ALT) in mice on a standard diet.[1] Another study in pregnant mice used 300 mg/kg/day administered orally.[2] It is crucial to start with a dose-finding study to determine the maximum tolerated dose (MTD) in your specific model.
-
Metabolism and Diet: Flutamide is metabolized in the liver, primarily by cytochrome P450 enzymes like CYP1A2.[1] Liver function can be influenced by the diet and genetic background of the mice. A study demonstrated that an amino acid-deficient diet could exacerbate Flutamide-induced hepatotoxicity in mice.[1] Ensure your animals are on a standard, nutritionally complete diet.
-
Vehicle Toxicity: The vehicle used to dissolve Flutamide could be contributing to toxicity. Common vehicles include peanut oil with acetone or propylene glycol.[3] Ensure the vehicle is well-tolerated by the mice at the administered volume and concentration. Consider running a vehicle-only control group to assess its effects.
-
Troubleshooting Steps:
-
Reduce the Flutamide dosage.
-
Conduct a pilot study with a dose range to determine the MTD.
-
Ensure a standard, balanced diet for the animals.
-
Run a vehicle-only control group to rule out vehicle-induced toxicity.
-
Monitor liver function through blood markers like ALT if toxicity is suspected.
-
-
2. Issue: Lack of expected therapeutic efficacy.
-
Question: Our Flutamide treatment is not producing the expected anti-androgenic effects or tumor growth inhibition. What are the possible reasons?
-
Answer:
-
Insufficient Dosage: The dose of Flutamide may be too low to achieve effective androgen receptor blockade. In the TRAMP model of prostate cancer, a low dose of 6.6 mg/kg/day administered via subcutaneous pellets was ineffective, whereas a high dose of 33 mg/kg/day significantly delayed tumor development.
-
Administration Route and Frequency: Flutamide has a relatively short half-life. While some studies suggest that once-daily dosing can be as effective as multiple daily doses in rats, the pharmacokinetics in mice might differ. For subcutaneous injections or oral gavage, the frequency of administration is critical. Time-release pellets can provide continuous exposure and may be more effective.
-
Hormonal Feedback Loop: In gonadally intact male mice, Flutamide can block androgen receptors, leading to a disruption of the negative feedback loop on the hypothalamus and pituitary gland. This can result in an increase in luteinizing hormone (LH) and consequently, a significant rise in circulating testosterone levels. This surge in testosterone may overcome the competitive antagonism of Flutamide at the androgen receptor, reducing its efficacy.
-
Troubleshooting Steps:
-
Increase the dose of Flutamide, guided by MTD studies.
-
Consider alternative administration routes. If using injections, consider increasing the frequency. Time-release pellets can offer a more consistent drug level.
-
In gonadally intact males, consider combining Flutamide with surgical or chemical castration (e.g., using a GnRH agonist) to prevent the compensatory rise in testosterone.
-
Measure serum testosterone levels to determine if a compensatory increase is occurring.
-
-
3. Issue: Vehicle preparation and administration challenges.
-
Question: We are having trouble dissolving Flutamide and administering it consistently. What are the recommended procedures?
-
Answer:
-
Vehicle Selection: Flutamide is poorly soluble in water. Common vehicles for subcutaneous injection include propylene glycol or a mixture of peanut oil and acetone (9:1 ratio). For oral gavage, suspension in an appropriate vehicle like corn oil or a solution with excipients may be necessary.
-
Preparation: Ensure the Flutamide is fully dissolved or homogeneously suspended in the vehicle before each administration. Sonication or gentle heating may aid in dissolution, but stability under these conditions should be verified.
-
Administration Technique: For subcutaneous injections, use a needle of appropriate gauge (e.g., 25-27 G) and inject into a skin fold, typically over the back or flank. For oral gavage, use a proper gavage needle and ensure the correct technique to avoid accidental administration into the lungs. The volume should be appropriate for the size of the mouse, generally not exceeding 10 ml/kg.
-
Troubleshooting Steps:
-
Refer to established protocols for vehicle preparation for your chosen administration route.
-
Prepare fresh solutions/suspensions regularly to ensure stability and consistency.
-
Ensure all personnel are properly trained in the chosen administration technique.
-
Consider alternative administration methods like time-release pellets, which bypass the need for frequent vehicle preparation and administration.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Flutamide?
A1: Flutamide is a nonsteroidal antiandrogen. It functions as a competitive antagonist of the androgen receptor (AR). By binding to the AR, it prevents androgens like testosterone and dihydrotestosterone (DHT) from binding to and activating the receptor. This blockade inhibits the translocation of the AR to the nucleus and subsequent transcription of androgen-responsive genes that are involved in cell growth and survival.
Q2: What are the common administration routes for Flutamide in mice?
A2: The most common administration routes for Flutamide in mouse studies are:
-
Subcutaneous (SC) Injection: Flutamide dissolved in a suitable vehicle is injected under the skin.
-
Oral Gavage (PO): Flutamide is administered directly into the stomach using a gavage needle.
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Time-Release Pellets: Pellets containing Flutamide are implanted subcutaneously for continuous drug release over a specified period.
Q3: What are typical dosages of Flutamide used in mouse models of prostate cancer?
A3: Dosages can vary significantly depending on the specific mouse model and administration route. Here are some examples from published studies:
-
Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) model:
-
High dose (effective): 33 mg/kg/day via 90-day release subcutaneous pellets.
-
Low dose (ineffective): 6.6 mg/kg/day via 90-day release subcutaneous pellets.
-
-
LAPC9 Xenograft Model:
-
Time-controlled release pellets were used, though the specific daily dose was not detailed in the abstract.
-
Q4: Can Flutamide be used in female mice?
A4: Yes, Flutamide has been used in female mice in research settings. For instance, a study on the effects of in utero exposure to Flutamide administered the drug to pregnant mice at a dose of 300 mg/kg/day orally from days 12-18 of gestation. However, it's important to note that Flutamide is not indicated for use in women clinically and can have significant side effects.
Data Presentation
Table 1: Summary of Flutamide Dosages in In Vivo Mouse Studies
| Mouse Model | Administration Route | Dosage | Vehicle | Outcome/Observation |
| Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) | Subcutaneous Time-Release Pellet | 33 mg/kg/day (90-day release) | Not specified in abstract | Significantly delayed tumor appearance. |
| Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) | Subcutaneous Time-Release Pellet | 6.6 mg/kg/day (90-day release) | Not specified in abstract | No significant difference from placebo. |
| Spinal Bulbar Muscular Atrophy (SBMA) Models | Subcutaneous Time-Release Pellet | 5 mg/day (21-day release) | Not specified in abstract | Protected against androgen-dependent toxicity and motor dysfunction. |
| Pregnant ICR Mice (for developmental studies) | Oral Gavage | 300 mg/kg/day | Soybean oil | Induced uterus and ovary damage in female offspring. |
| CYP1A2 Knockout SV129 Mice (toxicity study) | Not specified | 400 mg/kg | Not specified | Caused moderate hepatitis in mice on an amino acid-deficient diet. |
Experimental Protocols
1. Protocol for Subcutaneous Administration of Flutamide using Time-Release Pellets (Adapted from studies in TRAMP and SBMA models)
-
Objective: To achieve sustained systemic delivery of Flutamide.
-
Materials:
-
Flutamide time-release pellets (specify dose and release duration, e.g., 100 mg/pellet, 21-day release for a 5 mg/day dose).
-
Anesthetic (e.g., isoflurane).
-
Surgical instruments (scalpel, forceps).
-
Wound closure materials (e.g., wound clips or sutures).
-
Analgesic (e.g., ketoprofen 5 mg/kg SC).
-
-
Procedure:
-
Anesthetize the mouse using an approved protocol.
-
Shave and sterilize a small area of skin on the flank or back.
-
Make a small incision (approximately 1 cm) in the skin.
-
Create a subcutaneous pocket using blunt dissection with forceps.
-
Insert the Flutamide pellet into the subcutaneous pocket.
-
Close the incision with wound clips or sutures.
-
Administer post-operative analgesia as per your approved animal care protocol.
-
Monitor the animal for recovery from anesthesia and for any signs of post-surgical complications.
-
Replace pellets at the end of their release period (e.g., every 21 or 90 days) if long-term treatment is required.
-
2. Protocol for Oral Gavage of Flutamide (Adapted from a developmental toxicity study)
-
Objective: To deliver a precise oral dose of Flutamide.
-
Materials:
-
Flutamide powder.
-
Vehicle (e.g., soybean oil).
-
Gavage needle (appropriate size for the mouse, e.g., 20-22 gauge).
-
Syringe (appropriate volume).
-
-
Procedure:
-
Prepare the Flutamide suspension in the chosen vehicle to the desired concentration. Ensure it is well-mixed before each use.
-
Accurately weigh the mouse to calculate the correct volume for administration (e.g., for a 300 mg/kg dose in a 25g mouse, the dose is 7.5 mg. If the concentration is 75 mg/ml, you would administer 0.1 ml).
-
Restrain the mouse securely to prevent movement.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth into the esophagus. The needle should pass with minimal resistance. Do not force the needle.
-
Once the needle is correctly positioned in the esophagus, slowly administer the Flutamide suspension.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
-
Mandatory Visualizations
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. Antiandrogen flutamide protects male mice from androgen-dependent toxicity in three models of spinal bulbar muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Antiandrogen Flutamide on Measures of Hepatic Regeneration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Flutamide Resistance in Prostate Cancer Cell Lines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on flut-amide resistance in prostate cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of flutamide resistance in prostate cancer cell lines?
A1: Flutamide resistance primarily develops through several key mechanisms:
-
Androgen Receptor (AR) Alterations: Mutations in the AR gene, particularly in the ligand-binding domain (LBD), are a common cause of resistance. For instance, the T877A mutation can convert flutamide from an antagonist to an agonist, paradoxically promoting tumor growth in the presence of the drug.[1][2][3] AR gene amplification, leading to overexpression of the receptor, can also sensitize cells to low levels of androgens, thereby bypassing the inhibitory effect of flutamide.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to survive and proliferate despite AR blockade. The PI3K/Akt/mTOR pathway is a frequently observed bypass route.[4][5] Activation of this pathway can promote cell survival and growth independently of AR signaling.
-
Androgen Receptor Splice Variants (AR-Vs): The expression of AR splice variants that lack the LBD can lead to constitutively active receptors that are not targeted by flutamide.
-
Induction of Other Hormone Receptors: In some cases, prostate cancer cells can bypass AR blockade by upregulating other steroid hormone receptors, such as the glucocorticoid receptor (GR), which can then drive the expression of genes typically regulated by the AR.
Q2: Which prostate cancer cell lines are most suitable for studying flutamide resistance?
A2: The choice of cell line is critical for modeling flutamide resistance. Commonly used models include:
-
LNCaP: This is an androgen-sensitive human prostate adenocarcinoma cell line that is often used as a parental line to develop flutamide-resistant sublines.
-
Flutamide-Resistant LNCaP variants (e.g., LN-FLU, LNCaP-AI): These are derived from the parental LNCaP cell line through long-term culture with increasing concentrations of flutamide or in an androgen-deprived environment. These cells exhibit resistance to flutamide's anti-proliferative effects.
-
C4-2: This cell line was derived from LNCaP cells and is androgen-refractory, making it a useful model for studying advanced, castration-resistant prostate cancer and its response to therapies.
-
PC-3 and DU-145: These are androgen-independent prostate cancer cell lines that can be used as controls or for studying AR-independent mechanisms of resistance.
Q3: What are some promising therapeutic strategies to overcome flutamide resistance?
A3: Researchers are exploring several strategies, including:
-
Combination Therapies: Combining flutamide with other agents can enhance its efficacy. For example, co-administration with an LHRH agonist (medical castration) is a standard approach. Combining flutamide with inhibitors of bypass pathways, such as PI3K/Akt inhibitors, is also a promising strategy.
-
Next-Generation Antiandrogens: Newer antiandrogens like enzalutamide and apalutamide have a higher binding affinity for the AR and may be effective in cases where resistance to first-generation antiandrogens like flutamide has developed.
-
Targeting Downstream Effectors: Instead of targeting the AR directly, therapies can be aimed at downstream signaling molecules or cellular processes that are critical for the survival of resistant cells.
-
Sequential Antiandrogen Therapy: Interestingly, some mutations that confer resistance to one antiandrogen may not affect the activity of another. For example, it has been suggested that flutamide might be effective as a second-line therapy for refractory prostate cancer previously treated with bicalutamide.
Troubleshooting Guides
This section provides solutions to common experimental problems encountered when studying flutamide resistance.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No significant difference in cell viability between parental and supposed "resistant" cell lines after flutamide treatment in an MTT assay. | The resistant cell line may not be truly resistant or may have lost its resistant phenotype. | - Confirm the resistance by performing a dose-response curve and calculating the IC50 value. - Ensure the resistant cell line is continuously cultured in the presence of a maintenance dose of flutamide. - Verify the expression of resistance markers (e.g., AR mutations, activation of bypass pathways) via Western blot or qPCR. |
| High background or non-specific bands in a Western blot for Androgen Receptor (AR). | - Primary or secondary antibody concentration is too high. - Insufficient washing. - Blocking is inadequate. - Contaminated buffers. | - Optimize the antibody concentrations by performing a titration. - Increase the number and duration of wash steps. - Try a different blocking agent (e.g., 5% BSA instead of milk). - Prepare fresh, sterile buffers. |
| Weak or no signal in a Western blot for AR. | - Insufficient protein loading. - Inefficient protein transfer from gel to membrane. - Low antibody concentration or inactive antibody. - Over-washing. | - Determine protein concentration using a Bradford or BCA assay and load an adequate amount. - Confirm successful transfer using Ponceau S staining. - Increase the antibody concentration or try a new antibody. - Reduce the duration and number of washing steps. |
| Inefficient siRNA knockdown of a target gene (e.g., AR, Akt). | - Suboptimal siRNA concentration. - Inefficient transfection reagent for the specific cell line. - Degradation of siRNA. - Cells are overgrown or unhealthy. | - Perform a dose-response experiment to determine the optimal siRNA concentration. - Test different transfection reagents. - Use fresh, high-quality siRNA. - Ensure cells are in the logarithmic growth phase and have high viability before transfection. |
| High variability in Caspase-3 activity assay results. | - Inconsistent cell numbers between wells. - Incomplete cell lysis. - Pipetting errors. - Bubbles in the wells. | - Accurately count cells before seeding. - Ensure complete cell lysis by following the protocol carefully and vortexing/mixing as instructed. - Use calibrated pipettes and be meticulous with pipetting. - Be careful not to introduce bubbles when adding reagents. |
Quantitative Data Summary
The following tables summarize key quantitative data related to flutamide resistance.
Table 1: Example IC50 Values for Flutamide in Prostate Cancer Cell Lines
| Cell Line | Flutamide IC50 (µM) | Reference |
| LNCaP (Parental) | ~10-20 | |
| LN-FLU (Flutamide-Resistant) | >50 |
Table 2: Example Changes in Protein Expression in Flutamide-Resistant Cells
| Protein | Change in Expression in Resistant Cells | Potential Implication | Reference |
| Androgen Receptor (AR) | Decreased | Androgen-refractory state | |
| p-Akt | Decreased | Dampened PI3K/Akt signaling | |
| p-mTOR | Decreased | Reduced cell growth and proliferation signaling | |
| Cyclin D1 | Decreased | Proliferative arrest | |
| Bcl-2 | Increased | Enhanced anti-apoptotic characteristics |
Key Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of flutamide on prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, LN-FLU)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Flutamide stock solution (in DMSO)
-
96-well plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of flutamide in complete culture medium.
-
Remove the old medium from the wells and add the flutamide dilutions. Include a vehicle control (DMSO) and a no-treatment control.
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Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and untreated prostate cancer cells
-
Cell lysis buffer
-
Reaction buffer with DTT
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
96-well plate
-
Microplate reader
Procedure:
-
Induce apoptosis in your cells using the desired treatment (e.g., flutamide in combination with another agent).
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Resuspend the cells in chilled cell lysis buffer and incubate on ice for 10-15 minutes.
-
Centrifuge at high speed to pellet the cell debris.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add reaction buffer (containing DTT) to each well.
-
Add the caspase-3 substrate (DEVD-pNA) to each well to start the reaction.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 400-405 nm. The absorbance is proportional to the caspase-3 activity.
siRNA-Mediated Gene Knockdown
This protocol describes how to silence the expression of a target gene using small interfering RNA (siRNA).
Materials:
-
Prostate cancer cell lines
-
siRNA targeting the gene of interest and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
6-well or 12-well plates
Procedure:
-
Seed cells in a plate so that they are 30-50% confluent at the time of transfection.
-
In one tube, dilute the siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent and incubate at room temperature for 5-20 minutes to allow complexes to form.
-
Add the siRNA-transfection reagent complexes to the cells in fresh medium.
-
Incubate the cells for 24-72 hours.
-
After incubation, harvest the cells for downstream analysis (e.g., Western blot or qPCR) to confirm knockdown efficiency.
Signaling Pathways and Workflows
Below are diagrams illustrating key concepts in flutamide resistance.
Caption: Mechanisms of flutamide action and resistance in prostate cancer.
Caption: Workflow for establishing a flutamide-resistant cell line.
Caption: Activation of the PI3K/Akt pathway as a flutamide resistance mechanism.
References
- 1. A Molecular Modeling Study of the Hydroxyflutamide Resistance Mechanism Induced by Androgen Receptor Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Mechanisms of Resistance to Androgen Receptor Inhibitors in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Resistance to 2-Hydroxy-Flutamide in Prostate Cancer Cells Is Associated with the Downregulation of Phosphatidylcholine Biosynthesis and Epigenetic Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the PI3K/AKT pathway overcomes enzalutamide resistance by inhibiting induction of the glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Flutamide-Induced Hepatotoxicity In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the mechanisms of flutamide-induced hepatotoxicity in vitro.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with flutamide.
| Question | Possible Cause(s) | Troubleshooting Steps |
| Why am I not observing significant cytotoxicity with flutamide treatment in my hepatocyte cell line (e.g., HepG2)? | 1. Sub-optimal Flutamide Concentration: The effective concentration of flutamide can vary between cell lines. 2. Short Exposure Time: The toxic effects of flutamide may require a longer incubation period to manifest. 3. Low Metabolic Activity of Cell Line: HepG2 cells have lower expression of some cytochrome P450 enzymes compared to primary hepatocytes, which are involved in metabolizing flutamide to more toxic compounds.[1] 4. Cell Culture Conditions: Cell density, passage number, and media composition can influence cellular response to toxins. | 1. Perform a Dose-Response Study: Test a wider range of flutamide concentrations (e.g., 10 µM to 1 mM) to determine the EC50 for your specific cell line.[2][3] 2. Extend Incubation Time: Increase the duration of flutamide exposure (e.g., 24, 48, 72 hours). 3. Use Metabolically Competent Cells: Consider using primary human or rat hepatocytes, or cell lines with enhanced metabolic capabilities (e.g., HepaRG cells).[4][5] 4. Standardize Culture Conditions: Ensure consistent cell seeding density and use cells within a low passage number range. |
| My results on oxidative stress markers (e.g., ROS, GSH levels) are highly variable. | 1. Assay Timing: The peak of oxidative stress may be transient. 2. Probe Instability: Fluorescent probes for ROS detection can be unstable or prone to auto-oxidation. 3. Inappropriate Assay Conditions: The assay buffer, incubation time, and temperature can affect results. | 1. Perform a Time-Course Experiment: Measure oxidative stress markers at multiple time points after flutamide addition. 2. Use Freshly Prepared Reagents: Prepare fluorescent probes and other reagents immediately before use and protect them from light. 3. Optimize Assay Protocol: Follow the manufacturer's instructions for the specific assay kit and optimize parameters for your experimental setup. |
| I am unable to detect a significant decrease in mitochondrial membrane potential (MMP). | 1. Insensitive Dye: The chosen fluorescent dye for MMP measurement may not be sensitive enough. 2. Early Time Point: Significant MMP collapse might occur later in the apoptotic cascade. | 1. Select an Appropriate Dye: Use a ratiometric dye (e.g., JC-1) for more robust quantification of MMP changes. 2. Conduct a Time-Course Analysis: Measure MMP at various time points post-treatment. |
| I suspect reactive metabolite formation is a key mechanism, but how can I assess this in my in vitro model? | 1. Lack of Trapping Agent: Reactive metabolites are often unstable and require a trapping agent for detection. 2. Insufficient Metabolic Activation: The in vitro system may lack the necessary enzymes to generate the reactive metabolites. | 1. Use a Trapping Agent: Include a nucleophilic trapping agent like glutathione (GSH) in the incubation medium and analyze for the formation of flutamide-GSH adducts using LC-MS. 2. Utilize Liver Microsomes: Incubate flutamide with human liver microsomes (HLMs) and an NADPH-generating system to study metabolism and reactive intermediate formation. |
Frequently Asked Questions (FAQs)
Mechanism of Toxicity
Q1: What is the primary proposed mechanism of flutamide-induced hepatotoxicity in vitro?
A1: The primary mechanism involves a multi-faceted process centered around oxidative stress and mitochondrial dysfunction. Flutamide is metabolized by cytochrome P450 enzymes (primarily CYP1A2 and CYP3A4) in hepatocytes to reactive electrophilic metabolites. These metabolites can covalently bind to cellular proteins and deplete glutathione (GSH) stores, leading to oxidative stress. Flutamide and its metabolites can also directly target mitochondria, inhibiting complex I of the electron transport chain, which further increases reactive oxygen species (ROS) production, decreases ATP synthesis, and leads to a drop in the mitochondrial membrane potential. This cascade of events can ultimately trigger apoptosis and necrosis of liver cells.
Q2: Does inflammation play a role in flutamide's toxicity in vitro?
A2: While in vitro models with pure hepatocyte cultures do not fully recapitulate an inflammatory response, studies have shown that simulating an inflammatory environment can exacerbate flutamide's toxicity. The addition of a hydrogen peroxide (H2O2)-generating system to mimic oxidative stress from inflammatory cells increases flutamide-induced cytotoxicity and lipid peroxidation in isolated rat hepatocytes. This suggests that pre-existing inflammation in the liver could be a susceptibility factor for flutamide-induced hepatotoxicity.
Q3: What is the role of the Nrf2 pathway in flutamide-induced hepatotoxicity?
A3: The Nrf2 pathway is a key cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 activation leads to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1). Studies have shown that at low concentrations, flutamide can induce the expression of Nrf2 and HO-1 as a protective response. However, at higher, more toxic concentrations, flutamide can inhibit the Nrf2/HO-1 pathway, leading to increased accumulation of hydrogen peroxide and aggravated mitochondrial dysfunction. Silencing of Nrf2 or HO-1 has been shown to worsen flutamide-induced oxidative stress.
Experimental Design
Q4: What are the most suitable in vitro models for studying flutamide hepatotoxicity?
A4: The choice of model depends on the specific research question.
-
Primary Human Hepatocytes (PHHs): Considered the "gold standard" due to their physiological relevance and full complement of metabolic enzymes. However, they are limited by availability, cost, and rapid loss of function in standard 2D cultures.
-
Isolated Rat Hepatocytes: A commonly used alternative to PHHs, providing a good model for mechanistic studies, particularly regarding oxidative stress and mitochondrial function.
-
HepaRG Cells: A human hepatoma cell line that can differentiate into hepatocyte-like and biliary-like cells, expressing a wide range of drug-metabolizing enzymes, making them a suitable model for studying metabolism-dependent toxicity.
-
HepG2 Cells: A human hepatoma cell line that is easy to culture but has lower expression of key metabolic enzymes compared to primary hepatocytes. They are useful for initial toxicity screening but may require genetic modification or co-culture systems to better mimic in vivo metabolism.
-
3D Spheroid Cultures: These models, using primary hepatocytes or cell lines, better recapitulate the in vivo liver microenvironment and maintain cell function for longer periods, making them suitable for chronic toxicity studies.
Q5: What are the key endpoints to measure when assessing flutamide-induced hepatotoxicity in vitro?
A5: A multi-parametric approach is recommended:
-
Cytotoxicity: LDH release (necrosis), MTT or resazurin reduction (cell viability).
-
Oxidative Stress: Intracellular ROS levels (e.g., using DCFH-DA), glutathione (GSH) and glutathione disulfide (GSSG) levels, and lipid peroxidation (e.g., MDA levels).
-
Mitochondrial Function: Mitochondrial membrane potential (MMP) (e.g., using JC-1 or TMRM), cellular ATP levels, and oxygen consumption rate (OCR).
-
Apoptosis: Caspase-3/7 activity, Annexin V/PI staining.
-
Metabolism: Formation of flutamide metabolites (e.g., 2-hydroxyflutamide) and reactive metabolite-GSH adducts via LC-MS.
Quantitative Data Summary
Table 1: Effect of Flutamide on Cytotoxicity and Mitochondrial Function in HepG2 Cells
| Flutamide Concentration (µM) | Cell Viability (% of Control) | Mitochondrial Membrane Potential (% of Control) | Cellular ATP Level (% of Control) |
| 12.5 | Not significantly different | ~85% | Not significantly different |
| 25 | Not significantly different | ~70% | ~80% |
| 50 | ~80% | ~55% | ~60% |
| 100 | ~60% | ~40% | ~45% |
Data synthesized from findings reported in. Note: Exact values may vary depending on experimental conditions.
Table 2: Effect of Flutamide on Oxidative Stress in Isolated Rat Hepatocytes
| Treatment | LDH Release (% of Total) | Lipid Peroxidation (nmol MDA/mg protein) | GSH Levels (% of Control) |
| Control | ~5% | ~0.2 | 100% |
| Flutamide (75 µM) | ~15% | ~0.4 | ~80% |
| Flutamide + H2O2 generating system | ~40% | ~0.8 | ~50% |
Data synthesized from findings reported in. Note: Exact values may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Assessment of Flutamide Cytotoxicity using LDH Release Assay
-
Cell Seeding: Plate hepatocytes (e.g., primary rat hepatocytes or HepG2 cells) in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Flutamide Treatment: Prepare fresh solutions of flutamide in culture medium at various concentrations (e.g., 0, 10, 25, 50, 100, 200 µM). Remove the old medium from the cells and add the flutamide-containing medium.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 200 x g for 5 minutes) to pellet any detached cells. Carefully collect a supernatant aliquot from each well for LDH measurement (this represents the released LDH).
-
Cell Lysis: To the remaining cells in the wells, add a lysis buffer (e.g., 1% Triton X-100 in PBS) and incubate for 15-20 minutes to release the total intracellular LDH.
-
LDH Measurement: Use a commercially available LDH cytotoxicity assay kit. In a new 96-well plate, mix the collected supernatant or cell lysate with the reaction mixture provided in the kit.
-
Data Analysis: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader. Calculate the percentage of LDH release as: (LDH in supernatant / (LDH in supernatant + LDH in lysate)) x 100.
Protocol 2: Measurement of Intracellular ROS using DCFH-DA
-
Cell Seeding and Treatment: Seed and treat the cells with flutamide as described in Protocol 1.
-
Probe Loading: Towards the end of the treatment period (e.g., the last 30-60 minutes), remove the treatment medium and incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution (e.g., 10 µM in serum-free medium) at 37°C.
-
Washing: After incubation with the probe, wash the cells twice with warm phosphate-buffered saline (PBS) to remove any excess extracellular probe.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Express the results as the percentage of fluorescence intensity relative to the vehicle-treated control cells.
Protocol 3: Assessment of Mitochondrial Membrane Potential (MMP) using JC-1
-
Cell Seeding and Treatment: Seed and treat the cells with flutamide as described in Protocol 1.
-
JC-1 Staining: At the end of the treatment period, remove the medium and incubate the cells with JC-1 staining solution (e.g., 5 µg/mL in culture medium) for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells twice with warm PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity for both JC-1 monomers (green fluorescence, Ex/Em ~485/530 nm) and J-aggregates (red fluorescence, Ex/Em ~535/590 nm) using a fluorescence plate reader.
-
Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates a loss of MMP. Express the results as a percentage of the control ratio.
Visualizations
Caption: Proposed signaling pathway of flutamide-induced hepatotoxicity.
Caption: General experimental workflow for in vitro flutamide hepatotoxicity studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Flutamide-Induced Cytotoxicity and Oxidative Stress in an In Vitro Rat Hepatocyte System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicity of the antiandrogen flutamide in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Models for Studying Chronic Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
Technical Support Center: Stabilizing Flutamide in Aqueous Solutions for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, stabilization, and troubleshooting of Flutamide in aqueous solutions for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in using Flutamide in aqueous solutions for long-term experiments?
A1: The main challenge is Flutamide's poor aqueous solubility and its instability in aqueous solutions, where it is prone to hydrolysis. This degradation can lead to a decrease in the effective concentration of the active compound over time, potentially impacting experimental results. Flutamide is significantly more stable in solid form.[1][2]
Q2: What are the main factors that affect Flutamide's stability in aqueous solutions?
A2: The stability of Flutamide in aqueous solutions is primarily influenced by pH and temperature. Degradation is more pronounced under acidic (pH 1.1) and alkaline conditions, as well as at elevated temperatures (22°C and 37°C).[1][2][3] It exhibits maximum stability in a pH range of 3.0-5.0.
Q3: How should I prepare a stock solution of Flutamide?
A3: Due to its low water solubility, a stock solution of Flutamide should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) or ethanol are commonly used. For example, a stock solution can be made by dissolving Flutamide in DMSO to a concentration of 10-100 mM.
Q4: For how long can I store the Flutamide stock solution?
A4: When stored in a suitable organic solvent like DMSO at -20°C or colder, and protected from light and moisture, Flutamide stock solutions can be stable for an extended period. However, it is best practice to prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.
Q5: What is the main degradation product of Flutamide in aqueous solutions?
A5: The primary degradation product of Flutamide through hydrolysis is 4-Nitro-3-(trifluoromethyl)aniline.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock into aqueous media. | The aqueous solubility of Flutamide has been exceeded. The final concentration in the aqueous medium is too high. | - Prepare a more dilute stock solution in DMSO. - Increase the final volume of the aqueous medium. - Add the Flutamide stock solution to the medium dropwise while vortexing to ensure rapid mixing. - Consider the use of a solubilizing agent, such as β-cyclodextrin, though this may require validation for your specific experimental system. |
| Cloudiness or precipitation appears in the cell culture medium after incubation. | Flutamide may be precipitating out of solution over time due to temperature changes or interactions with media components. The pH of the media in a CO2 incubator can also affect stability. | - Reduce the final concentration of Flutamide in your experiment. - For long-term experiments, perform partial or full media changes with freshly prepared Flutamide solution every 24-48 hours to maintain the desired concentration and minimize the accumulation of degradation products. - Ensure the CO2 level in your incubator is properly calibrated to maintain the target pH of the culture medium. |
| Loss of expected biological activity over time. | Flutamide is degrading in the aqueous culture medium at 37°C. | - Implement a frequent media refreshment schedule (e.g., every 24 hours) with freshly diluted Flutamide. - Include a positive control with a known stable compound to ensure the experimental system is functioning correctly. - If possible, conduct a time-course experiment to quantify the degradation of Flutamide under your specific experimental conditions using a suitable analytical method like HPLC. |
| Unexpected cellular toxicity or off-target effects. | The degradation products of Flutamide may have their own biological activities or cytotoxic effects. Flutamide itself can induce oxidative stress in vitro. | - Confirm the identity and purity of your Flutamide stock. - Minimize degradation by following the recommended handling and solution preparation protocols. - Consider including a control group treated with the primary degradation product, 4-Nitro-3-(trifluoromethyl)aniline, to assess its specific effects. |
Data Presentation
Table 1: Solubility of Flutamide in Various Solvents
| Solvent | Solubility |
| Water | Practically insoluble |
| Ethanol | Soluble to 100 mM |
| DMSO | Soluble to 100 mM |
Table 2: pH-Dependent Degradation of Flutamide in Aqueous Solution
| pH | Stability | First-Order Degradation Rate Constant (k) |
| 1.1 | Clear degradation | Data not explicitly tabled, but significant degradation observed. |
| 2.0 - 3.0 | Relatively Stable | Slower degradation rate |
| 3.0 - 5.0 | Maximum Stability | Lowest degradation rate |
| > 5.0 | Labile | Increasing degradation rate with increasing pH |
| 12.5 | Labile | Activation energy for hydrolysis is 52.0 kJ mol⁻¹ in 0.03 M NaOH. |
Note: The degradation of Flutamide follows first-order kinetics.
Experimental Protocols
Protocol 1: Preparation of Flutamide Stock Solution
Materials:
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Flutamide powder
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Dimethyl sulfoxide (DMSO), sterile
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Sterile microcentrifuge tubes or vials
Procedure:
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Aseptically weigh the desired amount of Flutamide powder in a sterile microcentrifuge tube.
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Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mM).
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Vortex thoroughly until the Flutamide is completely dissolved.
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Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solution for Cell Culture Experiments
Materials:
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Flutamide stock solution (from Protocol 1)
-
Pre-warmed sterile cell culture medium
Procedure:
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Thaw an aliquot of the Flutamide stock solution at room temperature.
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Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.
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In a sterile tube, perform a serial dilution of the stock solution in pre-warmed cell culture medium if a large dilution factor is required. This helps to prevent precipitation.
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Add the final diluted Flutamide solution to the cell culture plates or flasks dropwise while gently swirling to ensure even distribution.
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For long-term experiments (greater than 24 hours), it is recommended to replace the medium with freshly prepared Flutamide-containing medium every 24-48 hours.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general guideline for assessing Flutamide stability. Specific parameters may need to be optimized for your equipment and experimental conditions.
Materials:
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HPLC system with UV detector
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C18 reverse-phase column
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Methanol (HPLC grade)
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Phosphate buffer (0.04 M, pH 4.0)
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Flutamide standard solutions of known concentrations
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of methanol and 0.04 M phosphate buffer (pH 4.0) in a 75:25 (v/v) ratio. Filter and degas the mobile phase.
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Sample Preparation: At various time points, collect aliquots from your experimental aqueous Flutamide solution. Dilute the samples as necessary with the mobile phase to fall within the linear range of the assay.
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Chromatographic Conditions:
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Column: C18 reverse-phase column
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Mobile Phase: Methanol:Phosphate buffer (pH 4.0) (75:25, v/v)
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Flow Rate: 1.0 mL/min (example, adjust as needed)
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Detection: UV at 240 nm
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Injection Volume: 20 µL (example, adjust as needed)
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-
Analysis:
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Generate a standard curve using Flutamide solutions of known concentrations.
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Inject the experimental samples and determine the peak area for Flutamide.
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Calculate the concentration of Flutamide in your samples by comparing the peak areas to the standard curve.
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Plot the concentration of Flutamide versus time to determine the degradation kinetics.
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Visualizations
Caption: Flutamide's Mechanism of Action on the Androgen Receptor Signaling Pathway.
Caption: Primary Degradation Pathway of Flutamide in Aqueous Solutions.
Caption: Troubleshooting Precipitation of Flutamide in Experiments.
References
- 1. Stability study of flutamide in solid state and in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI+-MS - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting Flutamide degradation in experimental setups
Welcome to the technical support center for Flutamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during experimental setups involving Flutamide.
Frequently Asked Questions (FAQs)
Q1: My Flutamide is not dissolving properly in aqueous solutions. What should I do?
A1: Flutamide is sparingly soluble in aqueous solutions. To improve solubility, it is recommended to first dissolve Flutamide in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) to create a stock solution.[1] The solubility in these organic solvents is approximately 30 mg/mL.[1] For your experiments, you can then dilute this stock solution into your aqueous buffer or cell culture medium. When preparing aqueous solutions from an organic stock, ensure the final concentration of the organic solvent is low, as it may have physiological effects.[1] We do not recommend storing aqueous solutions of Flutamide for more than one day.[1]
Q2: I am observing a rapid loss of Flutamide in my cell culture medium. What could be the cause?
A2: Flutamide can be unstable in aqueous solutions, and its degradation is influenced by pH and temperature.[2] Flutamide is labile to degradation in buffered, acidic, and alkaline solutions. It exhibits maximum stability in a pH range of 3.0-5.0. If your cell culture medium has a physiological pH (around 7.4), this could contribute to its degradation. Additionally, Flutamide is metabolized by cells, particularly liver cells, which contain cytochrome P450 enzymes like CYP1A2 and CYP3A4 that convert Flutamide to its active metabolite, 2-hydroxyflutamide, and other byproducts.
Q3: How should I prepare and store my Flutamide stock solutions?
A3: For stock solutions, dissolve Flutamide in a suitable organic solvent like DMSO, ethanol, or DMF to a concentration of up to 30 mg/mL. It is recommended to purge the solvent with an inert gas before dissolving the compound. Store the stock solution at -20°C for long-term stability (up to 3 years in powder form, and 1 month in solvent at -20°C or 1 year at -80°C in solvent). Avoid repeated freeze-thaw cycles by aliquoting the stock solution. Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.
Q4: What are the common degradation products of Flutamide and how can I detect them?
A4: The most common degradation product of Flutamide in aqueous solutions is 4-nitro-3-(trifluoromethyl)aniline, which results from the hydrolysis of the amide bond. Other degradation can occur under stress conditions such as exposure to strong acids, bases, or light. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection are commonly used to separate and quantify Flutamide and its degradation products. Liquid chromatography-mass spectrometry (LC-MS) can be employed for the identification of unknown impurities and degradation products.
Troubleshooting Guides
Problem 1: Inconsistent results in cell-based assays.
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Possible Cause 1: Flutamide Degradation.
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Solution: Prepare fresh dilutions of Flutamide in your cell culture medium for each experiment from a frozen stock. Minimize the time the compound is in the incubator before and during the assay. Consider the pH of your medium, as Flutamide is more stable at a lower pH.
-
-
Possible Cause 2: Cellular Metabolism.
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Solution: Be aware that cells, especially hepatocytes, will metabolize Flutamide. This can lead to a decrease in the parent compound concentration over time and an increase in the concentration of metabolites like 2-hydroxyflutamide, which is also active. Factor this into your experimental design and interpretation of results.
-
-
Possible Cause 3: Interaction with Serum Proteins.
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Solution: If using serum-containing media, be aware that Flutamide binds to serum albumin. This can affect the free concentration of the drug available to the cells. Consider using serum-free media or conducting protein binding studies to determine the unbound fraction.
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Problem 2: Suspected contamination or degradation of solid Flutamide.
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Possible Cause 1: Improper Storage.
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Solution: Flutamide powder should be stored at room temperature and is stable for at least 4 years under these conditions. Ensure the container is tightly sealed to prevent moisture absorption.
-
-
Possible Cause 2: Exposure to Light.
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Solution: While Flutamide is relatively stable in solid form, prolonged exposure to light should be avoided. Store the compound in a dark, dry place.
-
-
Possible Cause 3: Chemical Impurities.
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Solution: If you suspect impurities in your solid Flutamide, you can assess its purity using techniques like HPLC. The certificate of analysis from the supplier should also provide information on the purity.
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Data Summary
Table 1: Solubility of Flutamide
| Solvent | Maximum Concentration |
| DMSO | ~30 mg/mL, 27.62 mg/mL (100 mM) |
| Ethanol | ~30 mg/mL, 27.62 mg/mL (100 mM) |
| Dimethylformamide (DMF) | ~30 mg/mL |
| Aqueous Solutions | Sparingly soluble |
Table 2: Stability of Flutamide in Solution
| Condition | Observation | Reference |
| Aqueous solution, pH 1.1, 22°C or 37°C | Clear degradation over 12 days | |
| Aqueous solution, pH 3.0-5.0 | Maximum stability | |
| Buffered, acidic, and alkaline solutions | Labile to degradation | |
| Aqueous solution with NaCl | Presence of sodium chloride prevents degradation |
Experimental Protocols
Protocol 1: Preparation of Flutamide Stock Solution
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Accurately weigh the desired amount of solid Flutamide in a sterile microcentrifuge tube.
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Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution until the Flutamide is completely dissolved.
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Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Quantification of Flutamide by HPLC
This protocol is a general guideline based on common HPLC methods for Flutamide analysis.
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Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column.
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Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 0.04 M, pH 4.0) in a ratio of approximately 75:25 (v/v). The exact ratio may need optimization depending on the specific column and system.
-
Detection: Set the UV detector to a wavelength of 240 nm.
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Standard Curve Preparation:
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Prepare a series of known concentrations of Flutamide in the mobile phase.
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Inject each standard onto the HPLC system and record the peak area.
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Plot a standard curve of peak area versus concentration.
-
-
Sample Analysis:
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Prepare your experimental samples by diluting them in the mobile phase to a concentration within the range of your standard curve.
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Inject the samples onto the HPLC system.
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Determine the concentration of Flutamide in your samples by comparing their peak areas to the standard curve.
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Visualizations
Caption: Flutamide's mechanism as an androgen receptor antagonist.
Caption: A typical workflow for in vitro experiments using Flutamide.
Caption: A logical guide to troubleshooting Flutamide degradation issues.
References
Flutamide dose-response curve optimization for high-throughput screening
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Flutamide dose-response curves in high-throughput screening (HTS) applications.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Flutamide?
Flutamide is a nonsteroidal anti-androgen. It functions as a competitive antagonist of the androgen receptor (AR), binding to the receptor to prevent the action of androgens like testosterone and dihydrotestosterone (DHT).[1][2] This inhibition of androgen signaling can block the growth of androgen-dependent cancer cells. Its active metabolite, 2-hydroxyflutamide, also contributes significantly to this antagonistic activity.
Q2: Which cell lines are suitable for Flutamide dose-response assays?
The choice of cell line depends on the specific research question.
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Androgen-dependent prostate cancer: LNCaP and VCaP cells are commonly used as they express the androgen receptor and their proliferation is androgen-sensitive.
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Androgen-independent prostate cancer: PC-3 and DU-145 cells are often used. While considered androgen-independent, some studies investigate Flutamide's effects on these cells, which may be AR-independent.[3]
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Other cancer types: Cell lines like MDA-MB-453 (breast cancer), which also express the androgen receptor, can be used to study Flutamide's effects outside of prostate cancer.
Q3: What is a typical IC50 or EC50 value for Flutamide?
The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of Flutamide can vary depending on the cell line, assay type, and experimental conditions such as incubation time. Below is a summary of reported IC50 values.
Data Presentation: Flutamide IC50 Values
| Cell Line | Assay Type | Incubation Time | Reported IC50 (µM) |
| LNCaP | MTT Assay | 48 hours | 14.3[4] |
| LNCaP | MTT Assay | 48 hours | 12[5] |
| PC-3 | MTT Assay | 48 hours | 17.88 |
| PC-3 | MTT Assay | 48 hours | 20 |
| DU-145 | MTT Assay | 48 hours | 11.44 |
Q4: How does serum in the culture medium affect Flutamide assays?
Fetal bovine serum (FBS) contains endogenous androgens that can activate the androgen receptor and compete with Flutamide, potentially leading to an underestimation of its potency (a higher apparent IC50). For androgen-dependent assays, it is recommended to use charcoal-stripped FBS (CS-FBS) to remove steroid hormones. Alternatively, a serum-free medium can be used as a more defined alternative.
Troubleshooting Guides
Problem 1: High variability between replicate wells or inconsistent dose-response curves.
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Possible Cause: Edge Effects
-
Explanation: Wells on the perimeter of a microplate (especially 96- and 384-well plates) are more susceptible to evaporation and temperature fluctuations than the inner wells. This can lead to changes in reagent concentrations and affect cell viability, resulting in the "edge effect."
-
Solution:
-
Plate Sealing: Use low-evaporation lids or adhesive plate seals (breathable for cell-based assays) to minimize evaporation.
-
Well Hydration: Fill the outer wells with sterile water or PBS to create a humidity barrier. Do not use these wells for experimental data.
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Incubation: Allow plates to equilibrate to room temperature for 1-2 hours before placing them in the incubator to ensure uniform cell settling.
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Data Analysis: If an edge effect is suspected, analyze the plate map data to see if the variability is localized to the outer wells.
-
-
-
Possible Cause: Inconsistent Cell Seeding
-
Explanation: An uneven distribution of cells across the plate will lead to variability in the assay signal.
-
Solution:
-
Cell Suspension: Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently but thoroughly between plating sets.
-
Seeding Density: Optimize the cell seeding density for your specific cell line and assay duration to ensure cells are in a logarithmic growth phase during the experiment.
-
-
Problem 2: Non-monotonic (e.g., U-shaped or bell-shaped) dose-response curve.
-
Possible Cause: Compound Cytotoxicity at High Concentrations
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Explanation: At high concentrations, Flutamide or its solvent (like DMSO) may induce cytotoxicity that is independent of its AR-antagonist activity. This can cause a sharp drop-off in cell viability that doesn't fit a standard sigmoidal curve.
-
Solution:
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Parallel Viability Assay: Run a parallel cytotoxicity assay in an AR-negative cell line or under conditions where the AR pathway is not active to distinguish between AR-mediated effects and general toxicity.
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Concentration Range: Adjust the concentration range of Flutamide to focus on the antagonistic effects and avoid overtly toxic concentrations.
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Data Modeling: Use a dose-response model that can account for biphasic responses if this is a consistent and reproducible finding.
-
-
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Possible Cause: Assay Interference
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Explanation: The compound may interfere with the assay's detection method (e.g., inhibiting luciferase in a reporter assay or having inherent fluorescence).
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Solution:
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Counter-screen: Perform a counter-screen without cells or with lysed cells to check for direct effects of the compound on the assay reagents.
-
-
Problem 3: No response or a very weak response to Flutamide.
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Possible Cause: Low Androgen Receptor Expression
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Explanation: The cell line used may have low or no functional androgen receptor expression.
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Solution:
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Cell Line Validation: Confirm AR expression in your cell line using RT-PCR or Western blot.
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Use Appropriate Cell Line: Switch to a cell line known to have robust AR expression and androgen-dependent signaling, such as LNCaP.
-
-
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Possible Cause: Insufficient Agonist Stimulation
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Explanation: In a competitive antagonist assay, the concentration of the androgen agonist (e.g., DHT) may be too low to elicit a strong enough signal to be effectively inhibited.
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Solution:
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Agonist Dose-Response: First, perform a dose-response curve for your agonist (e.g., DHT or R1881) to determine its EC50 and EC80 concentrations.
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Optimize Agonist Concentration: For the antagonist assay, use the agonist at a concentration of its EC50 to EC80 to ensure a sufficient dynamic range for detecting inhibition.
-
-
Mandatory Visualizations
Signaling Pathway
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Effects of the antiandrogen flutamide on the expression of protein kinase C isoenzymes in LNCaP and PC3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reducing the effective dosage of flutamide on prostate cancer cell lines through combination with selenium nanoparticles: An in-vitro study | PLOS One [journals.plos.org]
- 5. The effect of Ganoderma lucidum polysaccharide extract on sensitizing prostate cancer cells to flutamide and docetaxel: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Flutamide-Induced Side Effects in Animal Models
This guide provides researchers, scientists, and drug development professionals with troubleshooting information and frequently asked questions regarding the mitigation of side effects associated with flutamide administration in experimental animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary side effects of flutamide observed in animal models?
Flutamide, a non-steroidal anti-androgen, is primarily associated with two categories of side effects in animal models: hepatotoxicity and reproductive toxicity.
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Hepatotoxicity: Liver injury is a significant concern and has been documented in various models, including rats and mice.[1][2][3][4] It can range from asymptomatic increases in liver enzymes to severe hepatocellular necrosis.[5] Flutamide is so effective at inducing liver damage via oxidative stress that it is sometimes used as a model compound for this purpose in experimental designs. The mechanism is believed to involve oxidative stress and the formation of reactive metabolites.
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Reproductive Toxicity: As an anti-androgen, flutamide directly impacts the male reproductive system. Observed effects in rats, mice, and dogs include decreased weight of accessory sex glands (prostate, seminal vesicles), testicular atrophy, and impaired spermatogenesis. In female rats, high doses can lead to a prolongation of the estrous cycle. Intrauterine exposure in mice can also damage the uterus and ovaries of female offspring.
Q2: What is the underlying mechanism of flutamide-induced hepatotoxicity?
The primary mechanism of flutamide-induced hepatotoxicity is multifactorial, involving metabolic bioactivation, oxidative stress, and inflammation.
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Metabolic Activation: Flutamide is metabolized in the liver, primarily by cytochrome P450 enzymes (like CYP1A2), into metabolites, including an active form, 2-hydroxyflutamide, and potentially reactive intermediates.
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Oxidative Stress: Flutamide administration leads to the generation of reactive oxygen species (ROS). This creates an imbalance in the cell's redox state, leading to:
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Lipid Peroxidation: Damage to cell membranes, measured by markers like malondialdehyde (MDA).
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Depletion of Antioxidants: A reduction in natural antioxidant defenses, such as reduced glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT).
-
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Inflammation: The oxidative stress can trigger an inflammatory response, characterized by an increase in pro-inflammatory cytokines like TNF-α and IL-6.
Q3: How can I design an experiment to test a mitigating agent for flutamide-induced hepatotoxicity in rats?
A common experimental design involves four groups to properly assess the effects of the mitigating agent. This workflow ensures that the observed effects can be attributed to the correct substance.
Q4: What are the standard protocols for inducing flutamide toxicity and administering mitigating agents?
Protocols vary, but several published studies provide a reliable starting point. Always ensure the vehicle for flutamide (e.g., 0.5% carboxymethyl cellulose) is administered to the control group.
| Parameter | Flutamide Induction Protocol | Mitigating Agent Protocol | Animal Model | Reference |
| Dosage | 100 mg/kg/day | Sophorin (Rutin): 100 mg/kg/day | Wistar Rats | |
| Administration | Oral gavage | Oral gavage | Wistar Rats | |
| Duration | 4 weeks | 4 weeks | Wistar Rats | |
| Vehicle | 0.5% Carboxymethyl Cellulose (CMC) | Purified water | Wistar Rats | |
| Dosage | 100 mg/kg/day | Morin: Dose not specified in abstract | Male Wistar Rats | |
| Administration | Oral gavage | Co-administration or pre-treatment | Male Wistar Rats | |
| Duration | 4 weeks | 4 weeks | Male Wistar Rats | |
| Vehicle | Carboxymethyl Cellulose (CMC) | Not specified in abstract | Male Wistar Rats | |
| Dosage | 10, 100, or 300 mg/kg/day | Lycopene: 10 mg/kg/day | Male Wistar Albino Rats | |
| Administration | Not specified | Not specified | Male Wistar Albino Rats | |
| Duration | 60 days | 60 days | Male Wistar Albino Rats | |
| Vehicle | Not specified | Not specified | Male Wistar Albino Rats |
Q5: What biochemical and histological markers should I measure to assess hepatotoxicity and the efficacy of a mitigating agent?
A comprehensive panel of markers is essential for a thorough assessment. This includes markers of liver damage, oxidative stress, and inflammation.
Biochemical Markers:
| Category | Marker | Expected Change with Flutamide | Expected Change with Mitigating Agent |
| Liver Damage | Alanine Aminotransferase (ALT) | ▲ Increase | ▼ Decrease |
| Aspartate Aminotransferase (AST) | ▲ Increase | ▼ Decrease | |
| Alkaline Phosphatase (ALP) | ▲ Increase | ▼ Decrease | |
| Total Bilirubin (TB) | ▲ Increase | ▼ Decrease | |
| Lipid Peroxidation | Malondialdehyde (MDA) | ▲ Increase | ▼ Decrease |
| Antioxidant Status | Reduced Glutathione (GSH) | ▼ Decrease | ▲ Increase |
| Superoxide Dismutase (SOD) | ▼ Decrease | ▲ Increase | |
| Catalase (CAT) | ▼ Decrease | ▲ Increase | |
| Inflammation | Tumor Necrosis Factor-alpha (TNF-α) | ▲ Increase | ▼ Decrease |
| Interleukin-6 (IL-6) | ▲ Increase | ▼ Decrease |
Data compiled from references.
Histological & Immunohistochemical Markers:
-
Histopathology (H&E Stain): Examine liver sections for signs of injury such as hepatocellular necrosis, inflammatory cell infiltration, and disruption of normal liver architecture. Successful mitigation should show a restoration of the typical liver histology.
-
Immunohistochemistry (IHC): Assess the expression of inflammatory proteins like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Flutamide treatment increases the expression of these proteins, while effective mitigating agents decrease their expression.
Q6: What are the key reproductive toxicities of flutamide in male animal models, and how can they be assessed?
Flutamide's anti-androgenic action directly affects male reproductive organs by blocking androgen receptors.
-
Organ Weight Reduction: A sensitive and reliable endpoint is the significant decrease in the weight of androgen-dependent accessory sex glands, including the prostate and seminal vesicles. A decrease in epididymal weight is also observed.
-
Histopathological Changes:
-
Testis: Seminiferous tubular atrophy, degeneration, and impaired spermatogenesis are common findings. Ultrastructural changes, such as deformed acrosomes and nuclei of spermatids, can also be observed.
-
Prostate: Atrophy of the prostate gland is a consistent finding.
-
-
Hormonal Changes: Flutamide blocks the negative feedback of testosterone on the hypothalamo-pituitary axis. This leads to a compensatory increase in luteinizing hormone (LH) and, consequently, elevated serum testosterone and estradiol levels.
-
Fertility: Studies in rats have shown that flutamide treatment can decrease fertility, likely due to the combined effects of impaired spermatogenesis and dysfunction of accessory sex organs.
Q7: Are there strategies to mitigate the reproductive side effects of flutamide?
Mitigation strategies for reproductive toxicity are less studied than those for hepatotoxicity. The primary approach suggested by current research is dose reduction. Combining flutamide with other agents may allow for a lower, yet still effective, dose, thereby reducing side effects. For instance, an in-vitro study suggested that combining flutamide with selenium nanoparticles could potentially reduce the required dosage of flutamide and its associated adverse effects. Further in-vivo studies in animal models are needed to validate this approach for mitigating reproductive toxicity.
References
- 1. Sophorin mitigates flutamide-induced hepatotoxicity in wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Effect of Morin against Flutamide-Induced Hepatotoxicity in Mal Wister Rats [journals.ekb.eg]
- 3. Protective impact of lycopene on flutamide-induced hepatotoxicity in male rats | THE EGYPTIAN JOURNAL OF EXPERIMENTAL BIOLOGY (Zoology) [bibliomed.org]
- 4. europeanreview.org [europeanreview.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Long-Term Flutamide Administration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the long-term administration of Flutamide in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Flutamide?
Flutamide is a non-steroidal anti-androgen that acts as a competitive antagonist of the androgen receptor (AR).[1][2] It binds to the AR, preventing androgens like testosterone and dihydrotestosterone (DHT) from binding and activating the receptor. This blockade inhibits the transcription of androgen-responsive genes that promote the growth and survival of prostate cancer cells.[1][3] Flutamide itself is a prodrug that is metabolized in the liver to its more active form, 2-hydroxyflutamide.[3]
Q2: What is a suitable starting concentration for Flutamide in cell culture?
The optimal concentration of Flutamide depends on the cell line and the specific experimental goals. For short-term experiments (up to 72 hours), concentrations ranging from 5 µM to 100 µM have been used in various cancer cell lines. For long-term experiments, particularly those aimed at developing drug resistance, it is common to start with a sub-lethal concentration and gradually increase it over time. It is highly recommended to perform a dose-response curve (e.g., using an MTT or similar cell viability assay) to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line before initiating long-term studies.
Q3: How should I prepare and store Flutamide for cell culture experiments?
Flutamide is soluble in organic solvents such as ethanol, DMSO, acetone, and methanol. For cell culture applications, it is typically dissolved in DMSO to create a concentrated stock solution. It is advisable to prepare small aliquots of the stock solution and store them at -20°C to minimize freeze-thaw cycles. When preparing the final working concentration in cell culture medium, ensure that the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: How stable is Flutamide in cell culture medium?
Flutamide's stability in aqueous solutions can be influenced by pH and temperature. Studies have shown that Flutamide can degrade in aqueous solutions at 37°C, especially under acidic pH conditions. To maintain a consistent effective concentration during long-term experiments, it is crucial to change the medium with freshly prepared Flutamide regularly, typically every 2-3 days.
Q5: What are the expected morphological changes in cells during long-term Flutamide treatment?
During long-term treatment, cells may exhibit various morphological changes. Initially, you might observe a decrease in cell proliferation. In some cases, cells may appear enlarged or flattened. As cells adapt and potentially develop resistance, they might revert to a more normal morphology or even exhibit characteristics of cancer stem cells. It is important to regularly monitor and document cell morphology using microscopy.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Decreased or inconsistent effect of Flutamide over time. | 1. Degradation of Flutamide: Flutamide can degrade in cell culture medium at 37°C.2. Development of cellular resistance: Prolonged exposure can lead to the selection of resistant cell populations.3. Suboptimal initial concentration: The starting concentration may be too low to exert a sustained effect. | 1. Increase media change frequency: Replace the medium with fresh Flutamide-containing medium every 48-72 hours.2. Confirm resistance: Perform a cell viability assay to compare the IC50 of the long-term treated cells to the parental cell line. Consider increasing the Flutamide concentration in a stepwise manner if resistance is confirmed.3. Re-evaluate dose-response: Perform a new dose-response curve to determine the optimal concentration for your long-term experiment. |
| Excessive cytotoxicity or cell death in long-term cultures. | 1. Flutamide concentration is too high: The concentration that is effective in short-term assays may be too toxic for long-term exposure.2. Accumulation of cellular stress and genomic instability: Continuous inhibition of androgen signaling can lead to secondary off-target effects. | 1. Lower the Flutamide concentration: Reduce the concentration to a level that maintains a biological effect while allowing for cell survival.2. Consider a pulsed treatment: Treat cells with Flutamide for a specific duration, followed by a recovery period in drug-free medium. |
| Slow cell growth or cell cycle arrest. | 1. On-target effect of Flutamide: Flutamide is expected to inhibit the proliferation of androgen-sensitive cells.2. Nutrient depletion in the medium: Long-term cultures require consistent nutrient supply. | 1. Monitor proliferation: Use assays like BrdU incorporation or cell counting to quantify the growth rate. This may be an expected outcome of the treatment.2. Maintain a regular media change schedule: Ensure that the medium is refreshed every 2-3 days to provide adequate nutrients. |
| Contamination of cultures. | 1. Breach in aseptic technique: Long-term experiments have a higher risk of contamination due to frequent handling. | 1. Strict aseptic technique: Always work in a certified biological safety cabinet and use sterile reagents and equipment.2. Regularly inspect cultures: Visually inspect cultures for any signs of microbial growth. Consider periodic testing for mycoplasma. |
| Detachment of adherent cells. | 1. Cell stress or death: High concentrations of Flutamide or prolonged treatment can induce apoptosis, leading to detachment.2. Sub-optimal culture conditions: The culture surface may not be suitable for long-term attachment. | 1. Assess cell viability: Use assays like trypan blue exclusion or Annexin V staining to determine the extent of cell death.2. Use coated cultureware: Consider coating plates with extracellular matrix proteins like collagen or fibronectin to enhance cell attachment. |
Quantitative Data Summary
Table 1: IC50 Values of Flutamide in Prostate Cancer Cell Lines (48-hour treatment)
| Cell Line | IC50 (µM) | Reference |
| PC3 | 17.88 | |
| LNCaP | 14.3 | |
| DU145 | 11.44 |
Note: IC50 values can vary between laboratories and experimental conditions. It is recommended to determine the IC50 for your specific cell line and conditions.
Experimental Protocols
Protocol 1: Long-Term Flutamide Treatment for the Development of Resistant Cell Lines
This protocol describes a general method for generating Flutamide-resistant cancer cell lines through continuous, stepwise dose escalation.
Materials:
-
Parental cancer cell line (e.g., LNCaP)
-
Complete cell culture medium
-
Flutamide stock solution (in DMSO)
-
Cell culture flasks/plates
-
Standard cell culture equipment
Methodology:
-
Initial Seeding: Seed the parental cells at a low density to allow for long-term growth.
-
Starting Concentration: Begin by treating the cells with a low concentration of Flutamide, typically around the IC10 or IC20, which should be determined from a prior dose-response experiment.
-
Stepwise Dose Escalation:
-
Culture the cells in the presence of the starting concentration of Flutamide, changing the medium with fresh drug every 2-3 days.
-
Monitor the cells for growth. Once the cells have adapted and are proliferating steadily (this may take several weeks to months), subculture them and increase the Flutamide concentration by a small increment (e.g., 1.5 to 2-fold).
-
Repeat this process of adaptation and dose escalation until the cells can tolerate a significantly higher concentration of Flutamide (e.g., 10-fold or higher than the initial IC50).
-
-
Characterization of Resistant Cells:
-
Once a resistant cell line is established, characterize its phenotype.
-
Determine the new IC50 for Flutamide and compare it to the parental cell line.
-
Assess changes in the expression of the androgen receptor and other relevant proteins by Western blot or qPCR.
-
Cryopreserve the resistant cells at different passages.
-
Protocol 2: Cell Viability Assay (MTT)
This protocol is for determining the cytotoxic effects of Flutamide and calculating the IC50 value.
Materials:
-
Cells to be tested
-
96-well cell culture plates
-
Flutamide stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of Flutamide. Include a vehicle control (medium with the same concentration of DMSO as the highest Flutamide concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value.
Visualizations
Caption: Flutamide's Mechanism of Action on the Androgen Receptor Signaling Pathway.
Caption: Workflow for Generating Flutamide-Resistant Cell Lines.
References
- 1. Resistance to 2-Hydroxy-Flutamide in Prostate Cancer Cells Is Associated with the Downregulation of Phosphatidylcholine Biosynthesis and Epigenetic Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-time monitoring of immediate drug response and adaptation upon repeated treatment in a microfluidic chip system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Flutamide Efficacy and Variability in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the variability in Flutamide efficacy across different cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: Why does Flutamide show different IC50 values in various prostate cancer cell lines?
A1: The variability in Flutamide's IC50 values across different cell lines is primarily attributed to the status and characteristics of the Androgen Receptor (AR). Key factors include:
-
AR Expression Levels: Cell lines with higher AR expression, such as LNCaP, are generally more sensitive to AR antagonists like Flutamide. In contrast, cell lines like PC-3 and DU-145 are reported to have very low to negligible AR expression, rendering them less responsive to Flutamide's primary mechanism of action.[1][2]
-
AR Mutations: The presence of mutations in the AR gene can significantly alter the response to Flutamide. For instance, the LNCaP cell line harbors a T877A mutation in the AR ligand-binding domain.[3] This mutation can paradoxically convert Flutamide from an antagonist to an agonist, meaning it can promote rather than inhibit AR activity under certain conditions.[4]
-
Metabolism of Flutamide: Flutamide is a prodrug that is metabolized into its more active form, hydroxyflutamide. The metabolic capacity of different cell lines can vary, potentially affecting the intracellular concentration of the active compound.
Q2: What is the general mechanism of action of Flutamide?
A2: Flutamide is a nonsteroidal antiandrogen. Its primary mechanism involves competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the Androgen Receptor. This blockade prevents the conformational changes in the AR that are necessary for its translocation to the nucleus and subsequent activation of androgen-responsive genes, which are involved in prostate cancer cell growth and survival.
Q3: Can Flutamide be effective in AR-negative cell lines like PC-3 and DU-145?
A3: While the primary target of Flutamide is the Androgen Receptor, some studies have shown cytotoxic effects in AR-negative or low-AR expressing cell lines, albeit at higher concentrations. This suggests that at high doses, Flutamide may exert off-target effects or influence other signaling pathways independent of the AR. However, the efficacy is generally much lower compared to AR-positive, androgen-sensitive cell lines.
Q4: What is the significance of the T877A mutation in the LNCaP cell line in the context of Flutamide treatment?
A4: The T877A mutation in the ligand-binding domain of the Androgen Receptor in LNCaP cells is a critical factor in determining the response to Flutamide. This mutation can alter the receptor's conformation upon binding to antiandrogens. As a result, Flutamide and its active metabolite, hydroxyflutamide, can act as agonists, paradoxically stimulating AR-mediated gene transcription and promoting cell growth. This is a crucial consideration when interpreting data from experiments using LNCaP cells and Flutamide.
Troubleshooting Guide
Problem 1: High variability in cell viability results between replicate wells.
-
Possible Cause: Uneven cell seeding, edge effects in the microplate, or pipetting errors.
-
Recommended Solution:
-
Ensure a homogenous single-cell suspension before and during plating.
-
Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to minimize evaporation.
-
Calibrate pipettes regularly and use fresh tips for each replicate.
-
Problem 2: The dose-response curve is not sigmoidal or is inconsistent.
-
Possible Cause: Incorrect drug dilutions, drug instability, or inappropriate assay incubation time.
-
Recommended Solution:
-
Prepare fresh serial dilutions for each experiment and verify the stock solution concentration.
-
Check the stability of Flutamide in your specific cell culture medium and incubation conditions.
-
Optimize the incubation time with the drug; the effect may be time-dependent.
-
Problem 3: No significant decrease in cell viability is observed, even at high Flutamide concentrations.
-
Possible Cause: The cell line is resistant to Flutamide, insufficient incubation time, or the drug is being inactivated.
-
Recommended Solution:
-
Confirm the AR status of your cell line. If it is AR-negative or known to be resistant, consider using a different cell line.
-
Perform a time-course experiment to determine if a longer exposure time is required.
-
Consider if components in the serum of your culture medium could be binding to and inactivating Flutamide. If feasible for your cell line, consider reducing the serum concentration.
-
Problem 4: Vehicle control (e.g., DMSO-treated) wells show significant cell death.
-
Possible Cause: The concentration of the vehicle is toxic to the cells.
-
Recommended Solution:
-
Ensure the final concentration of the vehicle is non-toxic to your cells. For DMSO, this is typically below 0.5%.
-
Run a vehicle toxicity control experiment to determine the maximum tolerated concentration.
-
Quantitative Data Summary
Table 1: IC50 Values of Flutamide in Prostate Cancer Cell Lines (48-hour treatment)
| Cell Line | Androgen Receptor Status | T877A Mutation | IC50 Value (µM) |
| LNCaP | Positive | Present | ~14.3 |
| DU-145 | Low/Negative | Absent | ~11.44 |
| PC-3 | Negative | Absent | ~17.88 |
Data compiled from a study by Redman et al. (2025).
Key Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of Flutamide on cultured cells.
Materials:
-
96-well plates
-
Cells of interest
-
Complete culture medium
-
Flutamide stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of Flutamide in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of Flutamide. Include vehicle-only controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
After the incubation, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570-590 nm using a microplate reader.
Apoptosis (Annexin V-FITC/PI) Assay
This protocol is for differentiating between viable, apoptotic, and necrotic cells after Flutamide treatment.
Materials:
-
6-well plates
-
Cells of interest
-
Complete culture medium
-
Flutamide
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of Flutamide for the chosen duration. Include an untreated control.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Western Blot for Androgen Receptor
This protocol outlines the detection of Androgen Receptor protein levels in cell lysates.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Androgen Receptor
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Quantify the protein concentration of cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Androgen Receptor antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Quantitative PCR for PSA mRNA
This protocol is for measuring the expression of Prostate-Specific Antigen (PSA), a downstream target of the Androgen Receptor.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for PSA and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from treated and untreated cells.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with the master mix, primers, and cDNA.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the 2^-ΔΔCt method to determine the relative expression of PSA mRNA, normalized to the housekeeping gene.
Visualizations
References
- 1. DU-145 and PC-3 human prostate cancer cell lines express androgen receptor: implications for the androgen receptor functions and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ANDROGEN RECEPTOR VARIATION AFFECTS PROSTATE CANCER PROGRESSION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Flutamide vs. Bicalutamide: A Comparative Analysis of Androgen Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the androgen receptor (AR) binding affinities of two prominent nonsteroidal antiandrogens, flutamide and bicalutamide. The information presented herein is supported by experimental data to assist researchers and drug development professionals in their understanding and application of these compounds.
Quantitative Comparison of Binding Affinity
The binding affinity of a compound to its target receptor is a critical determinant of its potency. This is often quantified using the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for Ki or IC50 indicates a higher binding affinity.
It is important to note that flutamide is a prodrug that is rapidly metabolized in the body to its active form, 2-hydroxyflutamide. Therefore, the binding affinity of 2-hydroxyflutamide is the more clinically relevant measure.
| Compound | Parameter | Value (nM) | Tissue/Cell Line | Reference |
| Bicalutamide | IC50 | 159 - 243 | Prostate Cancer Cells | [1] |
| Ki | ~30-fold higher affinity than (S)-isomer | Androgen Receptor | [2] | |
| 2-Hydroxyflutamide | Ki | 55 | Rat Anterior Pituitary | [3] |
| Ki | 62 - 205 | Rat Ventral Prostate, Human Prostatic Carcinoma | [3] | |
| IC50 | 50 | Rat Adenohypophysial Cells | [3] | |
| IC50 | 700 | Androgen Receptor | ||
| Flutamide (parent drug) | Ki | 1275 | Rat Anterior Pituitary | |
| Ki | 1450 - 7550 | Rat Ventral Prostate, Human Prostatic Carcinoma |
Summary of Findings:
Bicalutamide consistently demonstrates a higher binding affinity for the androgen receptor compared to 2-hydroxyflutamide, the active metabolite of flutamide. Reports indicate that bicalutamide's affinity is approximately two to four times higher than that of 2-hydroxyflutamide for both wild-type rat and human prostate androgen receptors. The parent drug, flutamide, exhibits significantly lower binding affinity than its active metabolite.
Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and progression of prostate cancer. Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, it binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes that promote cell growth and survival.
Androgen Receptor Signaling Pathway.
Experimental Protocols
The determination of androgen receptor binding affinity is typically performed using a competitive radioligand binding assay. This method measures the ability of a test compound (e.g., flutamide or bicalutamide) to displace a known high-affinity radiolabeled ligand from the androgen receptor.
Detailed Methodology: Competitive Radioligand Binding Assay
1. Preparation of Materials:
-
Receptor Source: Cytosolic extracts from androgen-sensitive tissues (e.g., rat ventral prostate) or cells expressing the androgen receptor.
-
Radioligand: A high-affinity, radioactively labeled androgen, such as [³H]-R1881 (methyltrienolone).
-
Test Compounds: Flutamide, 2-hydroxyflutamide, and bicalutamide dissolved in a suitable solvent (e.g., DMSO) at a range of concentrations.
-
Assay Buffer: A buffer solution to maintain pH and stability of the receptor and ligands.
-
Wash Buffer: A cold buffer solution to remove unbound radioligand.
-
Scintillation Cocktail: A liquid that emits light when it interacts with the radioactive decay of the radioligand.
2. Assay Procedure:
-
Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound in a multi-well plate.
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 4°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter, which traps the receptor-ligand complexes.
-
Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
3. Data Analysis:
-
The amount of radioligand bound to the receptor is plotted against the concentration of the test compound.
-
The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from the resulting dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
Competitive Radioligand Binding Assay Workflow.
Conclusion
The experimental data consistently indicates that bicalutamide possesses a higher binding affinity for the androgen receptor than the active metabolite of flutamide, 2-hydroxyflutamide. This difference in receptor affinity is a key factor contributing to the pharmacological profiles and clinical efficacy of these two antiandrogen drugs. The provided experimental protocol for the competitive radioligand binding assay offers a standardized method for researchers to independently verify and compare the binding affinities of these and other novel antiandrogenic compounds.
References
- 1. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 3. Characteristics of interaction of the antiandrogen flutamide with the androgen receptor in various target tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Flutamide vs. Enzalutamide in Castration-Resistant Prostate Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the first-generation antiandrogen, flutamide, and the second-generation agent, enzalutamide, in the context of castration-resistant prostate cancer (CRPC). This analysis is supported by preclinical experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and experimental workflows.
Executive Summary
Enzalutamide demonstrates superior efficacy over flutamide in preclinical models of castration-resistant prostate cancer. This enhanced performance is attributed to its distinct mechanism of action, which includes a significantly higher binding affinity for the androgen receptor (AR), and the unique ability to inhibit the nuclear translocation of the AR and its subsequent binding to DNA. In contrast, flutamide acts primarily as a competitive inhibitor at the AR ligand-binding domain. Preclinical data consistently show that enzalutamide more potently inhibits CRPC cell growth and induces tumor regression in in vivo models.
Data Presentation
Table 1: In Vitro Efficacy of Flutamide and Enzalutamide in CRPC Models
| Parameter | Flutamide (Hydroxyflutamide*) | Enzalutamide (MDV3100) | Fold Difference | Prostate Cancer Cell Line |
| AR Binding Affinity (IC50) | ~159 nM | ~36 nM | ~4.4x higher affinity for Enzalutamide | LNCaP |
| Inhibition of AR Nuclear Translocation | Ineffective | Effective | - | Various CRPC cell lines |
| Inhibition of AR-DNA Binding | Ineffective | Effective | - | Various CRPC cell lines |
*Note: Flutamide is a prodrug that is rapidly metabolized to its active form, hydroxyflutamide. Preclinical studies typically use hydroxyflutamide to assess activity.
Table 2: In Vivo Efficacy in a CRPC Xenograft Model
| Treatment Group | Mean Tumor Volume Change from Baseline | Study Duration | Xenograft Model |
| Vehicle | Significant increase | 28 days | LNCaP xenograft in castrated mice |
| Enzalutamide (10 mg/kg/day) | Tumor regression | 28 days | LNCaP xenograft in castrated mice |
*Note: Direct head-to-head in vivo studies comparing flutamide and enzalutamide are limited. The data presented for enzalutamide demonstrates its potent anti-tumor activity in a well-established CRPC model. In contrast, first-generation antiandrogens like flutamide often exhibit limited efficacy or can even act as partial agonists in the context of AR overexpression in CRPC.
Mechanisms of Action
Flutamide and enzalutamide both target the androgen receptor, a key driver of prostate cancer growth. However, their mechanisms of action differ significantly, leading to distinct pharmacological effects.
Flutamide , a first-generation nonsteroidal antiandrogen, acts as a competitive antagonist of the androgen receptor.[1][2] Its active metabolite, hydroxyflutamide, binds to the ligand-binding domain of the AR, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).[3] This blockade inhibits the downstream signaling that promotes prostate cancer cell proliferation. However, in the context of CRPC where the AR is often overexpressed or mutated, flutamide can act as a partial agonist, sometimes paradoxically stimulating tumor growth.
Enzalutamide is a second-generation AR inhibitor with a multi-faceted mechanism of action. It not only competitively inhibits androgen binding to the AR with a significantly higher affinity than flutamide but also prevents the nuclear translocation of the AR. Furthermore, enzalutamide impairs the binding of the AR to DNA and the recruitment of coactivator proteins, effectively shutting down AR-mediated gene transcription. This comprehensive blockade of the AR signaling pathway makes enzalutamide highly effective in CRPC models.
Signaling Pathway and Mechanisms of Action
References
- 1. mdv3100.org [mdv3100.org]
- 2. Analysis of novel enzalutamide-resistant cells: upregulation of testis-specific Y-encoded protein gene promotes the expression of androgen receptor splicing variant 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen receptor inhibitors in treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Flutamide's Anti-Proliferative Effects Using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Flutamide's anti-proliferative effects against other anti-androgen agents, with a focus on data generated through the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Detailed experimental protocols and pathway diagrams are included to support research and development in oncology.
Introduction to Flutamide and Anti-Proliferative Assays
Flutamide is a nonsteroidal anti-androgen (NSAA) primarily used in the treatment of prostate cancer.[1] Its mechanism of action involves competitively inhibiting the binding of androgens like testosterone and dihydrotestosterone (DHT) to the androgen receptor (AR), thereby preventing the stimulation of prostate cancer cell growth.[2][3] Validating the anti-proliferative effects of compounds like Flutamide is a critical step in drug development. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Comparative Analysis of Anti-Androgen Proliferative Effects
The anti-proliferative efficacy of Flutamide is often compared with other first-generation NSAAs, such as Bicalutamide, and second-generation agents like Enzalutamide.[4] The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from MTT assays on various prostate cancer cell lines. Lower IC50 values indicate greater potency in inhibiting cell proliferation.
| Compound | Cell Line | IC50 (µM) | Reference |
| Flutamide | LNCaP | 14.3 | [5] |
| PC3 | 17.88 | ||
| DU145 | 11.44 | ||
| Bicalutamide | LNCaP | ~160 (nM) | |
| Enzalutamide | LNCaP | 5.6 ± 0.8 | |
| LNCaP | ~21.4 (nM) | ||
| LNCaP (3D spheroids) | 2.5 ± 0.4 |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Second-generation anti-androgens like Enzalutamide generally exhibit higher potency (lower IC50 values) compared to first-generation drugs like Flutamide.
Experimental Protocol: MTT Assay for Anti-Proliferative Effects
This protocol provides a standardized methodology for assessing the anti-proliferative effects of Flutamide and its alternatives on prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC3, DU145)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Flutamide and other anti-androgen compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of Flutamide and other test compounds in the culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the drugs. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the control group.
-
Plot a dose-response curve and determine the IC50 value for each compound.
-
Visualizing the Experimental Workflow and Signaling Pathway
Experimental Workflow: MTT Assay
The following diagram illustrates the key steps in the MTT assay for determining the anti-proliferative effects of a test compound.
Androgen Receptor Signaling and Flutamide's Mechanism of Action
The diagram below depicts the androgen receptor signaling pathway and illustrates how Flutamide exerts its anti-proliferative effects.
Conclusion
The MTT assay is a robust method for validating the anti-proliferative effects of Flutamide and its alternatives. The presented data and protocols offer a framework for comparative studies in the development of anti-androgen therapies. While Flutamide remains a relevant compound, the development of more potent second-generation inhibitors highlights the continuous evolution of prostate cancer treatment.
References
- 1. Flutamide - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Flutamide? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. Reducing the effective dosage of flutamide on prostate cancer cell lines through combination with selenium nanoparticles: An in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Cross-study comparison of Flutamide's efficacy in different cancer types
Flutamide, a nonsteroidal antiandrogen, has been investigated for its therapeutic potential in a variety of hormone-sensitive cancers. This guide provides a comparative analysis of Flutamide's efficacy in prostate cancer, breast cancer, and its application in androgenetic alopecia, drawing upon data from multiple clinical studies. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the drug's performance and underlying mechanisms.
Mechanism of Action
Flutamide functions as a competitive antagonist of the androgen receptor (AR).[1][2] By binding to the AR, it prevents androgens like testosterone and dihydrotestosterone (DHT) from activating the receptor, thereby inhibiting the growth of androgen-dependent cancer cells.[1][3] Flutamide itself is a prodrug that is rapidly metabolized to its more active form, 2-hydroxyflutamide.[3] This active metabolite is responsible for the majority of its antiandrogenic effects.
Efficacy in Prostate Cancer
Prostate cancer is the most common indication for Flutamide. It is often used in combination with a gonadotropin-releasing hormone (GnRH) agonist, a regimen known as combined androgen blockade (CAB) or maximal androgen blockade (MAB).
Monotherapy vs. Combination Therapy
Clinical studies have demonstrated that combination therapy with Flutamide and a GnRH agonist or surgical castration can lead to improved outcomes compared to monotherapy. In a 7-year clinical experience, combination therapy resulted in a positive objective response in 90.9% of evaluable patients with stage D2 prostate cancer, compared to an average of 82% in studies using monotherapy. The median survival was also extended by approximately 17 months with combination therapy (41.2 months) versus monotherapy (around 24 months).
A study comparing low-dose Flutamide monotherapy (125 mg twice daily) with a combination of low-dose Flutamide and finasteride for recurrent prostate cancer found that the combination therapy resulted in a greater decrease in PSA levels and a significantly lower risk of progression.
However, some studies have shown that Flutamide monotherapy can be a relatively safe and effective option for patients with advanced prostatic cancer, with a notable reduction in prostate-specific antigen (PSA) levels. A study of 40 patients on Flutamide monotherapy (250 mg three times daily) showed a partial response in 17 of 35 evaluable patients after 3 months.
| Treatment Regimen | Cancer Type | Number of Patients | Key Efficacy Endpoints | Outcome | Citation |
| Flutamide + LHRH Agonist/Orchiectomy | Advanced Prostate Cancer (Stage D2) | 363 | Objective Positive Response, Median Survival | 90.9% response rate, 41.2 months median survival | |
| Monotherapy (Various) | Advanced Prostate Cancer (Stage D2) | (Pooled from 5 studies) | Objective Positive Response, Median Survival | ~82% response rate, ~24 months median survival | |
| Flutamide (125mg BID) + Finasteride (5mg BID) | Recurrent Prostate Cancer | 36 | PSA Decrease, Risk of Progression | Greater PSA decrease, significantly less risk of progression | |
| Flutamide (125mg BID) Monotherapy | Recurrent Prostate Cancer | 20 | PSA Decrease, Risk of Progression | Less PSA decrease, higher risk of progression | |
| Flutamide (250mg TID) Monotherapy | Advanced Prostatic Carcinoma | 40 | Partial Response (3 months) | 48.6% (17/35) | |
| Flutamide (250mg TID) vs. Prednisone (5mg QID) | Hormone-Refractory Prostate Cancer | 201 | Time to Progression, Overall Survival | No significant difference | |
| Flutamide (250mg TID) vs. Orchidectomy | Metastatic Prostate Cancer | 104 | Time to Progression, Overall Survival | No significant difference | |
| Flutamide (375mg/day) as second-line MAB | Hormone-Refractory Prostate Cancer | 13 | PSA Response (>50% decrease) | 38.5% (5/13) |
Efficacy in Breast Cancer
However, some preclinical studies and a case report suggest a potential role for Flutamide in specific subtypes of breast cancer. One study found that Flutamide reduced tumor progression and altered steroid hormone secretion in human and canine inflammatory breast cancer cell lines. A case report described a complete response in a male patient with metastatic breast cancer treated with a combination of an LHRH agonist and Flutamide.
| Study Type | Cancer Type | Number of Patients | Key Efficacy Endpoints | Outcome | Citation |
| Phase II Clinical Trial | Advanced Breast Cancer | 15 (1 male, 14 female) | Response Rate | Mild and transient response in 2 female patients | |
| Phase II Clinical Trial | Metastatic Breast Cancer | 33 | Response Rate | One response of 8 weeks duration in 29 evaluable patients | |
| In vitro/In vivo Study | Inflammatory Breast Cancer Cell Lines | N/A | Cell Proliferation, Tumor Progression | Reduced proliferation and tumor progression | |
| Case Report | Metastatic Male Breast Cancer | 1 | Response to Combination Therapy | Complete response |
Efficacy in Androgenetic Alopecia
Flutamide has shown efficacy in the treatment of androgenetic alopecia, particularly in women. A prospective cohort study of 101 women with female pattern hair loss (FPHL) treated with Flutamide for four years showed a significant reduction in alopecia scores compared to baseline. Another study reported that Flutamide can be considered a second-line treatment for FPHL in patients who do not respond to spironolactone. The combination of topical 2% Flutamide with 5% minoxidil was found to be significantly more effective than 5% minoxidil alone in improving hair density and thickness.
| Treatment Regimen | Condition | Number of Patients | Key Efficacy Endpoints | Outcome | Citation |
| Flutamide (varying doses) | Female Pattern Hair Loss | 101 | Alopecia Scores | Significant reduction in scores over 4 years | |
| Topical 2% Flutamide + 5% Minoxidil | Androgenetic Alopecia | 40 | Hair Density, Hair Thickness | Significantly more effective than minoxidil alone |
Experimental Protocols
Flutamide in Hormone-Refractory Prostate Cancer (Phase III Study)
-
Objective: To compare the effectiveness of prednisone and Flutamide as secondary hormone manipulation in patients with metastatic hormone-refractory prostate cancer.
-
Patient Population: Symptomatic patients with metastatic prostate cancer progressing after androgen-ablative therapy.
-
Treatment Arms:
-
Flutamide: 250 mg orally three times a day.
-
Prednisone: 5 mg orally four times a day.
-
-
Evaluation: Response was evaluated at 6-week intervals. Subjective response was assessed based on performance status, analgesic use, and need for alternative palliative treatment. Prostate-specific antigen (PSA)-based biochemical response (≥ 50% reduction of baseline PSA) was also recorded.
Flutamide in Metastatic Breast Cancer (Phase II Study)
-
Objective: To evaluate the antitumor activity of Flutamide in patients with metastatic breast cancer.
-
Patient Population: 33 patients with metastatic breast cancer.
-
Treatment: Oral Flutamide.
-
Evaluation: Tumor response was the primary endpoint. Toxicity was also monitored.
Flutamide in Androgenetic Alopecia (Randomized, Double-Blinded Clinical Trial)
-
Objective: To compare the efficacy of topical 2% Flutamide plus 5% minoxidil versus 5% minoxidil alone in the treatment of androgenetic alopecia.
-
Patient Population: 40 patients with androgenetic alopecia.
-
Treatment Arms:
-
Topical minoxidil (5%) solution.
-
Topical Flutamide (2%) plus minoxidil (5%) solution.
-
-
Duration: 6 months.
-
Evaluation: Mean hair density, mean hair thickness, and patient satisfaction.
Signaling Pathways and Workflows
Androgen Receptor Signaling Pathway and Flutamide Inhibition
Caption: Flutamide competitively inhibits androgen binding to the Androgen Receptor.
Experimental Workflow for a Phase II Clinical Trial of Flutamide
Caption: A generalized workflow for a Phase II clinical trial investigating Flutamide.
References
Comparative analysis of Flutamide and Nilutamide in preclinical models
In the landscape of nonsteroidal antiandrogens, Flutamide and its successor Nilutamide have been pivotal in the management of androgen-sensitive prostate cancer. While both drugs function by competitively inhibiting the androgen receptor (AR), their preclinical profiles exhibit distinct differences in potency, metabolism, and safety. This guide provides a comparative analysis of Flutamide and Nilutamide in preclinical models, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Mechanism of Action: A Shared Target, Nuanced Interactions
Both Flutamide and Nilutamide exert their therapeutic effects by binding to the androgen receptor, thereby preventing androgens like testosterone and dihydrotestosterone (DHT) from activating it.[1] This blockade of androgen signaling leads to a downstream inhibition of prostate cancer cell growth and proliferation.[1] Flutamide itself is a prodrug that is rapidly metabolized to its more active form, 2-hydroxyflutamide, which is the primary antagonist of the androgen receptor.[2] Nilutamide, on the other hand, acts directly as an androgen receptor antagonist.
A key aspect of their mechanism is the competitive nature of their binding to the AR. This interaction prevents the conformational changes in the receptor that are necessary for its translocation to the nucleus and subsequent activation of androgen-responsive genes.
In Vitro Efficacy: A Head-to-Head Comparison
Direct comparative studies in vitro demonstrate the relative potencies of Flutamide's active metabolite, hydroxyflutamide, and Nilutamide. In androgen-sensitive Shionogi mouse mammary carcinoma cells, hydroxyflutamide was found to be more potent than Nilutamide at inhibiting testosterone-induced cell proliferation. Similarly, in human breast cancer cell lines (T-47D and ZR-75-1), hydroxyflutamide was more effective at blocking testosterone-induced secretion of gross cystic disease fluid protein-15 (GCDFP-15), an androgen-regulated protein.
| Parameter | Cell Line | Androgen Stimulant | OH-Flutamide IC50 (nM) | Nilutamide IC50 (nM) | Reference |
| Cell Proliferation | Shionogi | Testosterone (1 nM) | 72 | 412 | |
| GCDFP-15 Secretion | T-47D | Testosterone (1 nM) | 29 | 87 | |
| GCDFP-15 Secretion | ZR-75-1 | Testosterone (1 nM) | 35 | 75 |
Table 1: Comparative In Vitro Efficacy of OH-Flutamide and Nilutamide. This table summarizes the half-maximal inhibitory concentrations (IC50) for OH-Flutamide and Nilutamide in various in vitro assays.
In Vivo Efficacy in Preclinical Models
While direct head-to-head in vivo efficacy studies are limited, individual studies in prostate cancer xenograft models have demonstrated the anti-tumor activity of both compounds. For instance, Flutamide has been shown to reduce the growth of androgen-dependent prostate tumors in mice. Although specific comparative data is sparse, the higher in vitro potency of hydroxyflutamide suggests that Flutamide may exhibit greater anti-tumor activity at equivalent doses in vivo. Further direct comparative studies in relevant animal models are warranted to definitively establish their relative in vivo efficacy.
Pharmacokinetics: A Tale of Two Half-Lives
The pharmacokinetic profiles of Flutamide and Nilutamide differ significantly, particularly in their metabolic pathways and elimination half-lives. Flutamide is rapidly and extensively metabolized to its active metabolite, 2-hydroxyflutamide, and other metabolites, with a relatively short half-life. In contrast, Nilutamide is metabolized to a lesser extent and has a much longer elimination half-life. This longer half-life of Nilutamide allows for once-daily dosing, which can be a significant advantage in clinical settings.
| Parameter | Flutamide | Nilutamide | Reference |
| Absorption | Rapid and complete | Rapid and complete | |
| Metabolism | Extensively metabolized to active (2-hydroxyflutamide) and other metabolites | Metabolized to a lesser extent | |
| Active Form | 2-hydroxyflutamide | Parent drug | |
| Elimination Half-life (Rat) | ~7 hours (for total radioactivity) | Not directly compared in the same study | |
| Elimination Half-life (Human) | ~6 hours (for active metabolite) | ~43-49 hours |
Table 2: Comparative Pharmacokinetic Properties of Flutamide and Nilutamide. This table highlights the key pharmacokinetic differences between the two drugs in preclinical and clinical settings.
Toxicity Profile: A Key Differentiator
The toxicity profiles of Flutamide and Nilutamide represent a critical point of comparison. Both drugs have been associated with hepatotoxicity, but the incidence and nature of other adverse effects differ. Nilutamide has been linked to specific toxicities not commonly observed with Flutamide, such as interstitial pneumonitis and visual disturbances (delayed adaptation to darkness). Diarrhea is a more frequent side effect associated with Flutamide.
| Adverse Effect | Flutamide | Nilutamide | Reference |
| Hepatotoxicity | Yes (can be severe) | Yes (can be severe) | |
| Interstitial Pneumonitis | Rare | More frequently reported | |
| Visual Disturbances | Not a prominent feature | Delayed adaptation to dark | |
| Diarrhea | More frequent | Less frequent |
Table 3: Comparative Toxicity Profiles of Flutamide and Nilutamide in Preclinical and Clinical Observations. This table outlines the distinct adverse effects associated with each drug.
Experimental Protocols
Androgen Receptor Binding Assay
A competitive binding assay is utilized to determine the affinity of test compounds for the androgen receptor. This typically involves incubating a source of androgen receptors (e.g., from rat prostate cytosol or recombinant human AR) with a radiolabeled androgen (e.g., [³H]-R1881) in the presence of varying concentrations of the test compound (Flutamide or Nilutamide). The amount of radiolabeled androgen displaced by the test compound is measured, and the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is calculated.
Cell Proliferation Assay (MTT Assay)
Androgen-dependent prostate cancer cells (e.g., LNCaP) are seeded in 96-well plates and treated with an androgen (e.g., DHT) to stimulate proliferation. Concurrently, cells are treated with various concentrations of Flutamide or Nilutamide. After a set incubation period (e.g., 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble formazan. The formazan crystals are then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell growth inhibition is calculated relative to the androgen-stimulated control.
Prostate Cancer Xenograft Model
Male immunodeficient mice (e.g., nude or SCID) are subcutaneously or orthotopically inoculated with androgen-sensitive human prostate cancer cells (e.g., LNCaP). Once tumors reach a palpable size, the mice are randomized into treatment groups. Treatment with Flutamide, Nilutamide, or a vehicle control is administered orally or via other appropriate routes daily. Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. The efficacy of the treatment is determined by comparing the tumor growth rates and final tumor weights between the treated and control groups.
Logical Framework for Comparison
The comparative analysis of Flutamide and Nilutamide in preclinical models follows a logical progression from fundamental mechanism to in vivo outcomes and safety.
References
Flutamide's Impact on Androgen Receptor Levels: A Western Blot Analysis Comparison
A detailed guide for researchers and drug development professionals on validating the efficacy of Flutamide in modulating Androgen Receptor protein levels. This guide provides a comparative analysis, experimental data, and detailed protocols for Western blot analysis.
Flutamide, a non-steroidal antiandrogen, is a cornerstone in the therapeutic landscape for prostate cancer. Its mechanism of action hinges on its ability to competitively inhibit the binding of androgens to the Androgen Receptor (AR), a key driver of prostate cancer cell growth and survival. Validating the downstream effects of Flutamide on AR protein levels is a critical step in preclinical and clinical research. Western blot analysis serves as a robust and widely adopted method for quantifying these changes. This guide provides a comprehensive overview of the use of Western blot to assess Flutamide's effect on AR levels, including a comparison with other antiandrogens, detailed experimental protocols, and visual representations of the underlying pathways and workflows.
Comparative Analysis of Androgen Receptor Levels
To understand the specific impact of Flutamide on Androgen Receptor (AR) protein expression, a comparative analysis is essential. The following table summarizes quantitative data from studies where LNCaP prostate cancer cells were treated with Flutamide and other relevant compounds. The data, derived from densitometric analysis of Western blots, illustrates the relative changes in AR protein levels compared to control conditions.
| Treatment Group | Concentration | Duration | Cell Line | Change in AR Protein Level (Relative to Control) | Reference |
| Control (Vehicle) | - | 24h | LNCaP | 100% | [1] |
| Flutamide (FL) | 10⁻⁴ M | 24h | LNCaP | Decreased | [1] |
| Dihydrotestosterone (DHT) | 10⁻⁸ M | 24h | LNCaP | Increased | [1] |
| Flutamide + DHT | 10⁻⁴ M + 10⁻⁸ M | 24h | LNCaP | Inhibition of DHT-stimulated increase | [1] |
| Resveratrol | 50 µM | 24h | LNCaP | Decreased (to approx. 67% of control) | [2] |
| Resveratrol + Flutamide | 50 µM + 10⁻⁴ M | 24h | LNCaP | Synergistic downregulation |
Note: "Decreased" and "Increased" indicate the observed trend in AR protein levels as reported in the cited studies. Quantitative percentages are provided where available.
Studies have consistently shown that Flutamide treatment leads to a reduction in Androgen Receptor protein levels in androgen-sensitive prostate cancer cell lines like LNCaP. This effect is crucial for its therapeutic action. When co-administered with androgens like Dihydrotestosterone (DHT), which typically upregulate AR expression, Flutamide effectively counteracts this increase. Furthermore, interesting synergistic effects have been observed when Flutamide is combined with other compounds like resveratrol, leading to a more pronounced downregulation of AR. While direct head-to-head Western blot comparisons in the same study are less common in the initial search results, preclinical studies have indicated that bicalutamide may have a higher binding affinity for the androgen receptor compared to flutamide's active metabolite.
Experimental Protocol: Western Blot Analysis of Androgen Receptor
The following is a detailed protocol for performing a Western blot analysis to determine Androgen Receptor protein levels in cell lysates, based on methodologies reported in relevant studies.
1. Cell Culture and Treatment:
-
Culture LNCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
For experiments investigating the effects of androgens, switch to a phenol red-free medium with charcoal-stripped FBS for 24 hours prior to treatment to reduce baseline androgen levels.
-
Treat cells with Flutamide (e.g., 10⁻⁴ M), a vehicle control (e.g., DMSO), and any other compounds for the desired time (e.g., 24 hours).
2. Protein Extraction:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
Determine the protein concentration using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the Androgen Receptor (e.g., anti-AR N-20) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image of the blot using a chemiluminescence imaging system.
-
Perform densitometric analysis of the bands using software like ImageJ to quantify the relative protein levels. Normalize the AR band intensity to a loading control protein like β-actin or GAPDH.
Visualizing the Process and Pathway
To better understand the experimental process and the biological context, the following diagrams have been generated using Graphviz.
References
Unveiling Flutamide's Antiandrogenic Action: A Comparative Gene Expression Analysis
A comprehensive guide for researchers and drug development professionals on confirming Flutamide's mechanism of action through gene expression analysis, with a comparative look at other antiandrogen agents.
Flutamide, a nonsteroidal antiandrogen, has been a cornerstone in the treatment of prostate cancer. Its therapeutic effect lies in its ability to competitively inhibit the androgen receptor (AR), thereby blocking the downstream signaling pathways that promote tumor growth.[1][2] This guide provides a framework for utilizing gene expression analysis to confirm this mechanism of action and compares Flutamide's performance against other antiandrogens, Bicalutamide and the second-generation Enzalutamide.
Comparative Mechanism of Action
Flutamide and its active metabolite, 2-hydroxyflutamide, act as pure antiandrogens by binding to the androgen receptor and preventing its activation by androgens like testosterone and dihydrotestosterone (DHT).[1] This blockade inhibits the translocation of the AR to the nucleus and subsequent modulation of androgen-responsive genes that are crucial for prostate cancer cell proliferation.[1]
Bicalutamide, another first-generation nonsteroidal antiandrogen, shares a similar mechanism of competitive AR inhibition. However, it possesses a higher binding affinity for the AR and a longer half-life compared to Flutamide.
Enzalutamide represents a more potent, second-generation AR inhibitor. Its mechanism is multifaceted, involving the potent inhibition of androgen binding to the AR, prevention of AR nuclear translocation, and impairment of AR binding to DNA. This results in a more profound suppression of the androgen signaling pathway.
Gene Expression Analysis: A Window into Drug Mechanism
To experimentally validate and compare the mechanisms of these antiandrogens, gene expression profiling of a relevant prostate cancer cell line, such as LNCaP, is a powerful approach. Techniques like RNA sequencing (RNA-seq) or microarray analysis can quantify the changes in messenger RNA (mRNA) levels of thousands of genes following drug treatment. The resulting gene expression signature provides a detailed molecular fingerprint of each drug's effect on cellular pathways.
Experimental Workflow
The general workflow for such a comparative gene expression study is outlined below.
References
A Comparative Guide to the In Vitro Metabolic Stability of Flutamide and Its Analogs
This guide provides a detailed comparison of the in vitro metabolic stability of the nonsteroidal antiandrogen drug Flutamide and its notable analogs. The information is intended for researchers, scientists, and professionals in the field of drug development, offering objective data and experimental context to inform future research and development.
Introduction: Flutamide and the Importance of Metabolic Stability
Flutamide is a nonsteroidal antiandrogen medication primarily used to treat prostate cancer.[1] It functions by competitively blocking the androgen receptor (AR), thereby inhibiting the growth-promoting effects of androgens on prostate cancer cells.[1] Upon oral administration, Flutamide undergoes extensive first-pass metabolism in the liver.[2][3] While this metabolism produces a more potent active metabolite, 2-hydroxyflutamide, it is also linked to cases of severe hepatotoxicity, a significant clinical concern.[4]
Understanding the metabolic stability of a drug candidate is crucial in early drug discovery. It helps predict a drug's pharmacokinetic profile, dosing regimen, and potential for drug-drug interactions and toxicity. For Flutamide, the quest for analogs with improved metabolic stability and reduced toxicity is a key area of research. This guide compares Flutamide with its analogs, including next-generation antiandrogens like Bicalutamide and Enzalutamide, as well as investigational compounds.
Metabolic Pathways of Flutamide
Flutamide is rapidly metabolized through several key pathways, primarily involving oxidation and hydrolysis.
-
Hydroxylation: The principal metabolic route is the hydroxylation of Flutamide to 2-hydroxyflutamide. This metabolite is a more potent antiandrogen than the parent compound. This conversion is mainly catalyzed by the cytochrome P450 enzyme CYP1A2, with minor contributions from CYP3A4.
-
Hydrolysis: Another significant pathway is the hydrolysis of the amide bond to form 4-nitro-3-(trifluoromethyl)aniline (FLU-1).
-
Nitroreduction: The nitroaromatic group of Flutamide can be reduced, a process that has been linked to the formation of reactive metabolites and potential hepatotoxicity. NADPH:cytochrome P450 reductase is involved in this reductive activation.
These metabolic processes are visualized in the signaling pathway diagram below.
References
- 1. What is the mechanism of Flutamide? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Comparison of in Vitro Bioactivation of Flutamide and Its Cyano Analogue: Evidence for Reductive Activation by Human NADPH:Cytochrome P450 Reductase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Flutamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of pharmaceutical compounds like flutamide is a critical component of laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for the proper disposal of flutamide, aligning with established safety protocols and environmental regulations.
Flutamide is a non-steroidal antiandrogen that is classified as hazardous.[1][2][3][4] It is harmful if swallowed, suspected of causing cancer, and may damage fertility.[1] Additionally, it is toxic to aquatic life with long-lasting effects. Therefore, proper disposal is not only a matter of laboratory safety but also of environmental stewardship.
Personal Protective Equipment (PPE) and Handling Precautions
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate personal protective equipment. Handle flutamide with caution, avoiding direct contact with the product. Whenever possible, handling should occur within a laboratory hood.
Recommended PPE:
-
Gloves: Wear suitable protective gloves.
-
Protective Clothing: A lab coat is recommended.
-
Eye/Face Protection: Safety glasses or other forms of eye protection should be worn.
-
Respiratory Protection: If there is a risk of dust formation, use a dust respirator.
Always wash hands, forearms, and face thoroughly after handling flutamide. Do not eat, drink, or smoke in areas where flutamide is being handled.
General Disposal Procedures
The primary principle for the disposal of flutamide is to treat it as hazardous waste. It must be disposed of in accordance with federal, state, and local environmental control regulations.
Step-by-Step Disposal Guide:
-
Segregation: Do not mix flutamide waste with household garbage or other non-hazardous waste. It should be segregated for special waste collection.
-
Containerization:
-
Place solid flutamide waste into a clearly labeled, sealed container. Polyethylene or polypropylene containers are suitable.
-
Ensure the container is kept tightly closed in a dry and well-ventilated area.
-
-
Labeling: The container must be clearly labeled as hazardous waste, indicating the contents (Flutamide).
-
Collection and Disposal:
-
Dispose of the contents and container at an approved hazardous or special waste collection point.
-
Contact a licensed professional waste disposal service to arrange for collection and disposal.
-
Important Considerations:
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA). It is crucial to adhere to these regulations.
-
Avoid Environmental Release: Avoid releasing flutamide into the environment. Do not allow the product to reach the sewage system or watercourses. Flushing flutamide down the toilet is not a recommended disposal method.
-
Decontamination: After handling, decontaminate all protective clothing and equipment before storing and re-using.
Spill Management
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate and Ventilate: Clear the area of personnel and ensure adequate ventilation.
-
Containment: Prevent the spillage from entering drains or water courses.
-
Clean-up:
-
For small spills, use appropriate tools to put the spilled solid into a convenient waste disposal container.
-
For larger spills, consider using sand, earth, or vermiculite to absorb the material.
-
Dampen the spilled material with water to prevent dusting before sweeping it up.
-
Finish cleaning by spreading water on the contaminated surface and dispose of the cleaning materials as hazardous waste. Some sources suggest washing the non-recoverable remainder with a sodium hypochlorite solution.
-
-
Disposal of Clean-up Materials: All materials used for cleaning up the spill (e.g., absorbents, PPE) must be collected, placed in a sealed container, and disposed of as hazardous waste.
Data Presentation
Currently, there is no specific quantitative data available in the provided search results regarding concentration thresholds for disposal or other numerical disposal parameters. Disposal guidelines are based on the hazardous nature of the compound and adherence to regulatory frameworks.
| Parameter | Guideline | Reference |
| Waste Classification | Hazardous Waste | |
| Disposal Method | Incineration at an approved facility is a common method for hazardous pharmaceutical waste. | |
| Environmental Precaution | Toxic to aquatic life with long-lasting effects. Avoid release to the environment. |
Logical Workflow for Flutamide Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of flutamide in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Flutamide
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling and disposal of Flutamide. Adherence to these procedural guidelines is essential for ensuring a safe laboratory environment and minimizing exposure risk. Flutamide is classified as a hazardous substance, and proper precautions are mandatory.
Hazard Identification and Personal Protective Equipment (PPE)
Flutamide presents several health risks. It is harmful if swallowed, comes into contact with skin, or is inhaled.[1][2] It is also suspected of damaging fertility or the unborn child.[1][3][4] Therefore, stringent adherence to PPE protocols is non-negotiable.
Recommended Personal Protective Equipment
| Item | Specification | Purpose |
| Gloves | Double pair of chemotherapy-tested, powder-free nitrile gloves (ASTM D6978). | Prevents skin contact. The outer glove should be changed immediately upon contamination. |
| Gown | Disposable, polyethylene-coated polypropylene gown with a solid front and tight-fitting cuffs. | Protects the body from contamination. Must not be worn outside the designated handling area. |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is recommended, especially when handling the powder form or when there is a risk of aerosol generation. | Prevents inhalation of the compound. |
| Head/Shoe Covers | Disposable head and shoe covers. | Provides an additional barrier to prevent contamination. |
This table summarizes data from multiple sources on handling hazardous drugs.
Operational Plan: From Receipt to Disposal
A systematic approach to handling Flutamide is critical to maintaining a safe workspace. The following step-by-step guide outlines the lifecycle of Flutamide in a laboratory setting.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Transport: Use a sealed, rigid, and leak-proof secondary container for transporting the compound to the designated storage area.
-
Storage: Store Flutamide in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage area should be clearly labeled as containing hazardous substances.
Handling and Experimental Use
-
Designated Area: All handling of Flutamide, especially the powder form, must be conducted in a designated area, such as a certified chemical fume hood or a Class II Type B Biosafety Cabinet, to control exposure.
-
Preparation: Before beginning work, cover the work surface with a disposable, plastic-backed absorbent pad.
-
Weighing: When weighing the powder, use techniques that minimize dust generation.
-
Solution Preparation: If preparing a solution, add the solvent to the Flutamide powder slowly to avoid splashing.
-
Good Laboratory Practices: Do not eat, drink, or smoke in the handling area. Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Waste Disposal
-
Segregation: All materials contaminated with Flutamide, including unused compound, empty containers, PPE, and cleaning materials, are considered hazardous waste. This waste must be segregated from regular laboratory trash.
-
Containment: Collect all solid waste in a designated, labeled, and sealed hazardous waste container. Liquid waste should be collected in a separate, compatible, and labeled hazardous waste container.
-
Decontamination of Emptied Containers: Triple rinse the empty container with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste.
-
Final Disposal: Dispose of all Flutamide waste through a licensed hazardous waste disposal service, in accordance with local, regional, and national regulations.
Emergency Procedures
Immediate and appropriate action during an emergency is critical to mitigating harm.
Exposure Response
| Exposure Route | Immediate Action |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Spill Management
-
Evacuate and Secure: Immediately alert others in the area and restrict access. If the spill is large or generates significant dust, evacuate the area.
-
Don PPE: Before attempting to clean the spill, don the full set of recommended PPE as described in Section 1.
-
Containment: For liquid spills, cover with an absorbent material. For powder spills, gently cover with damp paper towels to avoid generating dust.
-
Cleanup:
-
Carefully collect all contaminated materials using a scoop or other appropriate tools and place them into a labeled hazardous waste container.
-
Clean the spill area with a 10% bleach solution, followed by a 1% sodium thiosulfate solution to neutralize the bleach.
-
Wash the area with a detergent solution and rinse with water.
-
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
-
Report: Report the incident to the appropriate safety officer or supervisor.
Visual Workflow and Decision-Making Diagrams
To further clarify these procedures, the following diagrams illustrate the operational workflow for handling Flutamide and the decision-making process during a spill emergency.
Caption: Workflow for the safe handling of Flutamide from receipt to disposal.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
